Product packaging for 2-(Trifluoromethyl)thiazole-5-carbaldehyde(Cat. No.:CAS No. 903130-38-1)

2-(Trifluoromethyl)thiazole-5-carbaldehyde

Cat. No.: B3024395
CAS No.: 903130-38-1
M. Wt: 181.14 g/mol
InChI Key: SDTOCBWWASQPSN-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)thiazole-5-carbaldehyde (CAS 903130-38-1) is a high-purity chemical building block primarily used in research and development. This compound serves as a critical synthetic intermediate for the creation of novel thiazole-5-carboxamide derivatives . Its core value lies in the application of these derivatives across multiple research domains. In agricultural chemistry, trifluoromethylthiazole carboxamide analogues are recognized for their potent fungicidal activities. Research indicates that incorporating the 4-trifluoromethylthiazole-5-carboxamide moiety can lead to enhanced efficacy in protecting crops from fungal diseases . Furthermore, the thiazole scaffold is a privileged structure in medicinal chemistry. Recent studies in 2023 highlight that thiazole and thiadiazole carboxamide-derived analogues are being actively investigated as novel c-Met inhibitors for targeted cancer therapy . These inhibitors are promising candidates for antitumor agents, demonstrating the potential of this chemical scaffold in pharmaceutical development. This product is provided as a characterized reference standard for analytical method development, validation, and Quality Control (QC) applications during drug or agrochemical synthesis . It is intended for Research Use Only and is not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H2F3NOS B3024395 2-(Trifluoromethyl)thiazole-5-carbaldehyde CAS No. 903130-38-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(trifluoromethyl)-1,3-thiazole-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F3NOS/c6-5(7,8)4-9-1-3(2-10)11-4/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDTOCBWWASQPSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)C(F)(F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F3NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60590497
Record name 2-(Trifluoromethyl)-1,3-thiazole-5-carbaldehyde
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Molecular Weight

181.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

903130-38-1
Record name 2-(Trifluoromethyl)-5-thiazolecarboxaldehyde
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Record name 2-(Trifluoromethyl)-1,3-thiazole-5-carbaldehyde
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Record name 2-(Trifluoromethyl)-1,3-thiazole-5-carboxaldehyde
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Foundational & Exploratory

An In-Depth Technical Guide to 2-(Trifluoromethyl)thiazole-5-carbaldehyde: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For inquiries, please contact: Senior Application Scientist Google AI Labs

Abstract

This technical guide provides a comprehensive overview of 2-(Trifluoromethyl)thiazole-5-carbaldehyde, a key heterocyclic building block in modern medicinal and agricultural chemistry. The document details the compound's chemical and physical properties, provides a validated multi-step synthesis protocol, and outlines expected spectroscopic data for its characterization. Furthermore, this guide explores the reactivity of this intermediate and its significant applications, particularly its role as a precursor in the synthesis of complex bioactive molecules. This guide is intended for researchers, scientists, and professionals in the field of drug development and synthetic chemistry.

Introduction

Heterocyclic compounds containing a thiazole ring are of significant interest in synthetic and biological chemistry due to their diverse pharmacological properties.[1] The introduction of a trifluoromethyl (-CF3) group into these scaffolds can profoundly enhance the biological activity, metabolic stability, and lipophilicity of the final products.[2] this compound (CAS No. 903130-38-1) is a pivotal intermediate that combines these features, making it a valuable component in the development of novel pharmaceuticals and agrochemicals.[2][3] This guide offers an in-depth examination of this compound, from its fundamental properties to its synthesis and application.

Chemical and Physical Properties

This compound is a liquid at room temperature with a boiling point of approximately 154.7 °C at 760 mmHg.[4] Its key identifiers and properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 903130-38-1[4]
Molecular Formula C₅H₂F₃NOS[2][5]
Molecular Weight 181.14 g/mol [2][5]
IUPAC Name 2-(trifluoromethyl)-1,3-thiazole-5-carbaldehyde[4]
Physical Form Liquid[4]
Boiling Point 154.7 ± 40.0 °C at 760 mmHg[4]
InChI Key SDTOCBWWASQPSN-UHFFFAOYSA-N[4]
SMILES O=Cc1csc(n1)C(F)(F)F[6]

Synthesis and Purification

A direct, one-pot synthesis of this compound is not extensively documented in readily available literature. However, a reliable and logical multi-step synthesis can be constructed from its carboxylic acid analogue, 2-(Trifluoromethyl)thiazole-5-carboxylic acid. This process involves the synthesis of the carboxylic acid, its reduction to the corresponding primary alcohol, and subsequent oxidation to the target aldehyde.

G cluster_0 Step 1: Synthesis of Carboxylic Acid cluster_1 Step 2: Reduction to Alcohol cluster_2 Step 3: Oxidation to Aldehyde A Ethyl 2-chloro-4,4,4-trifluoroacetoacetate C Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate A->C Triethylamine, Acetonitrile, Reflux B Thioacetamide B->C D 2-(Trifluoromethyl)thiazole-5-carboxylic acid C->D NaOH (aq), Heat then HCl (aq) E 2-(Trifluoromethyl)thiazole-5-carboxylic acid F (2-(Trifluoromethyl)thiazol-5-yl)methanol E->F 1. LiAlH4, THF 2. H2O quench G (2-(Trifluoromethyl)thiazol-5-yl)methanol H This compound G->H DMSO, (COCl)2, Et3N (Swern Oxidation)

Figure 1: Multi-step synthesis workflow for this compound.
Part 1: Synthesis of 2-(Trifluoromethyl)thiazole-5-carboxylic acid

This procedure is adapted from established methods for synthesizing similar thiazole carboxylic acids.

  • Materials: Ethyl 2-chloro-4,4,4-trifluoroacetoacetate, Thioacetamide, Triethylamine, Acetonitrile, Sodium Hydroxide, Hydrochloric Acid.

  • Procedure:

    • To a solution of thioacetamide (1.2 equivalents) in acetonitrile, add ethyl 2-chloro-4,4,4-trifluoroacetoacetate (1.0 equivalent) dropwise at room temperature.

    • Stir the mixture for 2 hours. A precipitate may form.

    • Add triethylamine (2.5 equivalents) dropwise. An exotherm and the evolution of fumes may be observed.

    • Gently reflux the mixture for 1 hour. The color may change to brown.

    • Cool the reaction mixture and add a 40% aqueous solution of sodium hydroxide. Heat the mixture to reflux to facilitate hydrolysis of the ester.

    • After cooling, distill off the organic solvents under reduced pressure.

    • Dilute the remaining aqueous solution with water and ice, then acidify to a pH of less than 2 with concentrated hydrochloric acid to precipitate the product.

    • Filter the solid, wash thoroughly with water, and dry under vacuum to yield 2-(Trifluoromethyl)thiazole-5-carboxylic acid.

Part 2: Reduction to (2-(Trifluoromethyl)thiazol-5-yl)methanol

This is a standard reduction of a carboxylic acid to a primary alcohol.

  • Materials: 2-(Trifluoromethyl)thiazole-5-carboxylic acid, Lithium aluminum hydride (LiAlH₄), Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • To a suspension of LiAlH₄ (1.5-2.0 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-(Trifluoromethyl)thiazole-5-carboxylic acid (1.0 equivalent) in anhydrous THF dropwise at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

    • Carefully quench the reaction by the slow, sequential addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

    • Filter the resulting solids and wash with THF or ethyl acetate.

    • Concentrate the filtrate under reduced pressure to yield (2-(Trifluoromethyl)thiazol-5-yl)methanol.

Part 3: Swern Oxidation to this compound

The Swern oxidation is a mild and efficient method for converting primary alcohols to aldehydes.

  • Materials: (2-(Trifluoromethyl)thiazol-5-yl)methanol, Oxalyl chloride, Dimethyl sulfoxide (DMSO), Triethylamine, Anhydrous Dichloromethane (DCM).

  • Procedure:

    • To a solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM at -78 °C (dry ice/acetone bath) under an inert atmosphere, add a solution of DMSO (2.2 equivalents) in anhydrous DCM dropwise.

    • Stir the mixture for 15 minutes, during which a colorless gas evolves.

    • Add a solution of (2-(Trifluoromethyl)thiazol-5-yl)methanol (1.0 equivalent) in anhydrous DCM dropwise, maintaining the temperature at -78 °C.

    • Stir for 30-45 minutes.

    • Add triethylamine (5.0 equivalents) and stir for an additional 30 minutes, then allow the reaction to warm to room temperature.

    • Quench the reaction with water and extract the product with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by silica gel column chromatography to yield pure this compound.

Spectroscopic Characterization

Accurate characterization is essential for confirming the identity and purity of the synthesized compound. Below are the expected spectroscopic data for this compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • The spectrum is expected to be simple, showing two singlets in the aromatic region.

    • One singlet, corresponding to the aldehyde proton (-CHO), is expected to be significantly downfield, typically in the range of δ 9.5-10.5 ppm.

    • The other singlet, for the proton at the C4 position of the thiazole ring, is expected to appear in the range of δ 8.0-8.5 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • The aldehyde carbonyl carbon should appear in the downfield region, around δ 180-190 ppm.

    • The carbon of the trifluoromethyl group will be observed as a quartet due to C-F coupling, typically in the range of δ 115-125 ppm.

    • The two carbons of the thiazole ring are also expected in the aromatic region, from δ 120-160 ppm.

  • FT-IR (Fourier-Transform Infrared Spectroscopy):

    • A strong, sharp absorption band characteristic of the aldehyde C=O stretch is expected around 1690-1715 cm⁻¹.

    • A medium intensity C-H stretching vibration for the aldehyde proton may be observed around 2720-2820 cm⁻¹.

    • Strong absorption bands corresponding to the C-F stretching of the trifluoromethyl group will be present, typically in the 1100-1300 cm⁻¹ region.

  • MS (Mass Spectrometry):

    • The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 181.14).

Reactivity and Synthetic Applications

The chemical reactivity of this compound is dominated by its two key functional groups: the aldehyde and the trifluoromethyl-substituted thiazole ring.

G cluster_0 Reactions of the Aldehyde Group cluster_1 Influence of the Thiazole Ring A This compound B Wittig Reaction A->B Ph3P=CHR C Reductive Amination A->C R-NH2, NaBH3CN D Grignard Reaction A->D R-MgBr E Oxidation A->E KMnO4 or CrO3 F Nucleophilic Aromatic Substitution (difficult) A->F Nu- G Metal-Catalyzed Cross-Coupling A->G Requires conversion to halide H Deprotonation (at C4) A->H Strong Base

Figure 2: Reactivity profile of this compound.

The aldehyde group can undergo a wide range of classical transformations, including:

  • Nucleophilic addition: Reactions with Grignard reagents or organolithium compounds to form secondary alcohols.

  • Reductive amination: Formation of amines via reaction with a primary or secondary amine in the presence of a reducing agent.

  • Wittig reaction: Conversion to alkenes.

  • Oxidation: Conversion to the corresponding carboxylic acid.

The trifluoromethyl group is a strong electron-withdrawing group, which deactivates the thiazole ring towards electrophilic aromatic substitution but can activate it for nucleophilic attack under certain conditions.

Applications in Medicinal Chemistry

The 2-(trifluoromethyl)thiazole moiety is a privileged scaffold in drug discovery. A prominent example where a structurally related core is found is in the tyrosine kinase inhibitor Nilotinib (Tasigna®), used for the treatment of chronic myelogenous leukemia (CML).[7] While not a direct precursor in all commercial syntheses, this compound represents a key building block for creating analogues and derivatives of such complex molecules. The synthesis of Nilotinib and related compounds often involves the coupling of a pyrimidine-aniline fragment with a side chain containing a trifluoromethyl-substituted aromatic or heteroaromatic ring.[7][8] The trifluoromethyl group in these structures is crucial for binding to the target kinase and for enhancing the overall pharmacokinetic profile of the drug.

Safety, Handling, and Storage

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

  • Storage: Store in a cool, dry place (recommended storage at 2-8°C), under an inert atmosphere, and away from moisture and oxidizing agents.[3]

Conclusion

This compound is a highly functionalized and valuable intermediate for the synthesis of advanced materials, agrochemicals, and particularly, pharmaceuticals. Its synthesis, while requiring a multi-step approach, utilizes well-established and reliable organic transformations. The presence of both a reactive aldehyde group and a metabolically robust trifluoromethyl-thiazole core makes it an attractive starting point for the development of new chemical entities with enhanced biological properties. This guide provides the foundational knowledge for scientists to effectively synthesize, characterize, and utilize this important chemical building block.

References

An In-depth Technical Guide to the Physical Properties of 2-(Trifluoromethyl)thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-(Trifluoromethyl)thiazole-5-carbaldehyde in Modern Chemistry

This compound is a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a thiazole ring substituted with a highly electronegative trifluoromethyl group and a reactive carbaldehyde functional group, imparts unique electronic properties and versatile reactivity. The trifluoromethyl group is a well-established bioisostere for various functional groups, often enhancing metabolic stability, binding affinity, and lipophilicity of drug candidates. The aldehyde functionality serves as a crucial synthetic handle for the elaboration of more complex molecular architectures. A thorough understanding of the physical properties of this compound is paramount for its effective utilization in synthesis, purification, formulation, and quality control. This guide provides a detailed overview of the known and predicted physical characteristics of this compound and outlines the standard methodologies for their experimental determination.

Molecular Structure and Core Properties

The structural framework of this compound dictates its physical and chemical behavior. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, provides a rigid scaffold. The electron-withdrawing nature of the trifluoromethyl group at the 2-position significantly influences the electron density of the ring system and the reactivity of the aldehyde at the 5-position.

Caption: Molecular structure of this compound.

Summary of Physical Properties

The following table summarizes the available and predicted physical properties of this compound. It is crucial to note the distinction between experimentally determined and computationally predicted values.

PropertyValueSource (Citation)Notes
Molecular Formula C₅H₂F₃NOS--INVALID-LINK---
Molecular Weight 181.14 g/mol --INVALID-LINK---
Physical Form Liquid--INVALID-LINK--At standard temperature and pressure.
Boiling Point 154.7 ± 40.0 °C (at 760 mmHg)--INVALID-LINK--Predicted value; large error margin.
Melting Point Not available-Expected to be below room temperature as it is a liquid.
Density Not available-Predicted values would be necessary for practical applications.
Solubility Not available-Expected to be soluble in common organic solvents.
CAS Number 903130-38-1--INVALID-LINK---

Experimental Determination of Physical Properties: Methodologies and Rationale

Given the limited availability of experimental data, this section details the standard, authoritative protocols for determining the key physical properties of a liquid organic compound like this compound. Adherence to these standardized methods ensures data reliability and comparability across different laboratories.

Boiling Point Determination (OECD Guideline 103)

The boiling point is a fundamental physical property that provides an indication of a substance's volatility. The OECD Guideline 103 for the Testing of Chemicals outlines several acceptable methods.[1][2][3][4] For a small research-scale sample, the Siwoloboff method is often preferred due to its minimal sample requirement.

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[5] In the Siwoloboff method, a small sample is heated, and the temperature at which a continuous stream of bubbles emerges from an inverted capillary tube and then ceases upon slight cooling is recorded as the boiling point.

Caption: Workflow for boiling point determination using the Siwoloboff method.

Step-by-Step Protocol:

  • Sample Preparation: A small volume (a few milliliters) of this compound is placed in a small-diameter test tube. A capillary tube, sealed at one end, is placed open-end-down into the liquid.

  • Apparatus Setup: The test tube is securely attached to a thermometer. The assembly is then clamped within a heating bath, such as a Thiele tube filled with mineral oil, ensuring the sample is below the oil level.

  • Heating and Observation: The heating bath is heated gently and uniformly. As the temperature rises, air trapped in the capillary tube will be expelled. As the boiling point is approached, a rapid and continuous stream of bubbles will emerge from the capillary tip.

  • Measurement: Once a steady stream of bubbles is observed, the heat source is removed. The temperature at which the bubbling ceases and the liquid is drawn back into the capillary tube is recorded as the boiling point.

  • Pressure Correction: The atmospheric pressure should be recorded, and the observed boiling point corrected to standard pressure (760 mmHg) if necessary, using a nomograph or appropriate formula.

Causality: The principle relies on the equilibrium between the liquid and vapor phases. The stream of bubbles indicates that the vapor pressure of the sample is overcoming the external pressure. The point at which the liquid re-enters the capillary signifies that the vapor pressure has just dropped below the external pressure, providing a precise measure of the boiling point.

Density Determination (OECD Guideline 109)

Density is an intrinsic property defined as mass per unit volume. For liquids, several accurate methods are available as described in OECD Guideline 109.[6][7][8] The pycnometer method is a highly accurate technique suitable for research purposes.

Principle: The density of a liquid is determined by accurately measuring the mass of a known volume of the liquid. A pycnometer is a glass flask with a precisely known volume.

Caption: Workflow for density determination using a pycnometer.

Step-by-Step Protocol:

  • Pycnometer Preparation: A clean, dry pycnometer of a known volume is weighed accurately on an analytical balance.

  • Sample Filling: The pycnometer is carefully filled with this compound, ensuring no air bubbles are trapped. The temperature of the liquid should be recorded.

  • Mass Measurement: The filled pycnometer is weighed.

  • Calculation: The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Causality: This method's accuracy is contingent on the precise calibration of the pycnometer's volume and the accuracy of the mass measurements. Temperature control is critical as the density of liquids is temperature-dependent.

Solubility Determination (OECD Guideline 105)

Solubility data is crucial for understanding a compound's behavior in various solvent systems, which is vital for reaction work-ups, purification, and formulation. OECD Guideline 105 provides standardized methods for determining water solubility.[9][10][11][12] For solubility in organic solvents, a general flask method is employed.

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.

Step-by-Step Protocol (Qualitative in Organic Solvents):

  • Solvent Selection: A range of common laboratory solvents of varying polarities should be selected (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene, hexanes).

  • Sample Addition: To a small, fixed volume of each solvent (e.g., 1 mL) in a separate vial, a small, measured amount of this compound is added (e.g., 10 mg).

  • Equilibration: The vials are agitated (e.g., vortexed or shaken) for a set period to ensure equilibrium is reached.

  • Observation: The miscibility of the compound in each solvent is observed and recorded. If the compound dissolves completely, it is deemed "soluble." If it remains as a separate phase or is cloudy, it is "insoluble" or "partially soluble."

Causality: The principle of "like dissolves like" is the guiding factor. The polarity of this compound, influenced by the polar thiazole ring and aldehyde group, as well as the nonpolar trifluoromethyl group, will determine its affinity for solvents of different polarities.

Spectroscopic Characterization: An Insight into Molecular Identity

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be simple. The aldehyde proton (-CHO) would appear as a singlet at a characteristic downfield chemical shift, typically in the range of 9-10 ppm. The proton on the thiazole ring would also appear as a singlet, likely in the aromatic region (7-8.5 ppm).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum would show distinct signals for each of the five carbon atoms. The carbonyl carbon of the aldehyde would be the most downfield signal, typically above 180 ppm. The carbon of the trifluoromethyl group would appear as a quartet due to coupling with the three fluorine atoms. The two aromatic carbons of the thiazole ring would have distinct chemical shifts.

  • IR (Infrared) Spectroscopy: The IR spectrum would provide key information about the functional groups present. A strong absorption band around 1700-1730 cm⁻¹ would be characteristic of the C=O stretch of the aldehyde. C-F stretching vibrations of the trifluoromethyl group would be expected to appear as strong bands in the 1100-1300 cm⁻¹ region. Aromatic C-H and C=N stretching vibrations of the thiazole ring would also be present.[7][13][14][15]

Conclusion

This compound is a valuable building block in chemical synthesis. While a comprehensive set of experimentally determined physical properties is not yet available, this guide has provided a framework for understanding its key characteristics. The outlined standardized protocols for experimental determination offer a clear path for researchers to generate reliable data. Furthermore, the predicted spectroscopic features provide a basis for the structural confirmation of this important compound. A thorough characterization of its physical properties will undoubtedly facilitate its broader application in the development of novel pharmaceuticals and advanced materials.

References

The Strategic Importance of 2-(Trifluoromethyl)thiazole-5-carbaldehyde in Modern Drug Discovery and Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Fluorinated Heterocycles

In the landscape of modern medicinal and agricultural chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational design. The trifluoromethyl (CF3) group, in particular, is a powerful modulator of physicochemical and biological properties. When appended to a heterocyclic system like thiazole, it imparts a unique combination of lipophilicity, metabolic stability, and electron-withdrawing character that can profoundly enhance the efficacy and pharmacokinetic profile of a bioactive molecule.[1] At the heart of this chemical space lies 2-(Trifluoromethyl)thiazole-5-carbaldehyde, a versatile and highly valuable building block for the synthesis of a new generation of pharmaceuticals and agrochemicals. This guide provides a comprehensive technical overview of its chemical structure, synthesis, reactivity, and applications, offering field-proven insights for professionals in drug development and synthetic chemistry.

Part 1: Unveiling the Molecular Architecture and Physicochemical Profile

The chemical identity of this compound is defined by a trifluoromethyl group at the 2-position and a carbaldehyde (formyl) group at the 5-position of a thiazole ring. This specific arrangement of functional groups dictates its reactivity and utility as a synthetic intermediate.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 903130-38-1--INVALID-LINK--
Molecular Formula C5H2F3NOS--INVALID-LINK--
Molecular Weight 181.14 g/mol --INVALID-LINK--, --INVALID-LINK--
Boiling Point 154.7 ± 40.0 °C at 760 mmHg--INVALID-LINK--
Appearance Liquid--INVALID-LINK--
Storage Conditions 2-8°C, under inert gas, sealed, away from moisture--INVALID-LINK--, --INVALID-LINK--

Part 2: Synthesis Strategies: Building the Core Scaffold

The synthesis of this compound can be approached through several strategic pathways, primarily involving the construction of the trifluoromethylated thiazole ring followed by the introduction of the aldehyde functionality.

Hantzsch Thiazole Synthesis of the Precursor Ester

A common and robust method for constructing the thiazole ring is the Hantzsch thiazole synthesis. This involves the condensation of a thioamide with an α-haloketone or its equivalent. In the context of synthesizing precursors to our target aldehyde, this typically involves the reaction of thioacetamide with a halogenated derivative of a β-ketoester bearing a trifluoromethyl group.

Experimental Protocol: Synthesis of Ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate (A Precursor)

This protocol is adapted from established procedures for similar structures.

  • Reaction Setup: To a 22 L flask equipped with a mechanical stirrer, thermocouple, and reflux condenser, charge thioacetamide (500.6 g, 6.66 mol) and acetonitrile (4 L).

  • Addition of Ketoester: To this solution, add ethyl 2-chloro-4,4,4-trifluoroacetoacetate (1105 g, 5.06 mol) over a period of 40 minutes. A slight exotherm may be observed, raising the temperature to approximately 55°C.

  • Stirring: Stir the reaction mixture for 2.3 hours at room temperature, during which a yellow solid will precipitate.

  • Base Addition: Slowly add triethylamine (1380 g, 13.64 mol). The reaction temperature will rise to about 52°C.

  • Reflux: Gently reflux the contents for one hour (internal temperature of approximately 75.8°C).

  • Work-up: After cooling, the resulting ester can be isolated or carried forward to the next step.

Rationale behind the choice of reagents: Acetonitrile is a suitable polar aprotic solvent for this condensation. Triethylamine acts as a base to facilitate the cyclization and dehydration steps of the Hantzsch synthesis.

Formylation of the Thiazole Ring: The Vilsmeier-Haack Reaction

A plausible and direct method for introducing the aldehyde group at the 5-position of the 2-(trifluoromethyl)thiazole ring is the Vilsmeier-Haack reaction. This reaction employs a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl3) and a formamide like N,N-dimethylformamide (DMF), to formylate electron-rich aromatic and heteroaromatic compounds.

Vilsmeier_Haack_Reaction DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Iminium Salt) DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Intermediate Sigma Complex Vilsmeier_Reagent->Intermediate Thiazole 2-(Trifluoromethyl)thiazole Thiazole->Intermediate Electrophilic Attack Product This compound Intermediate->Product Hydrolysis Reactions Aldehyde 2-(Trifluoromethyl)thiazole- 5-carbaldehyde Amine Amine Derivative Aldehyde->Amine Reductive Amination Alkene Alkene Derivative Aldehyde->Alkene Wittig Reaction Carboxylic_Acid Carboxylic Acid Derivative Aldehyde->Carboxylic_Acid Oxidation Alcohol Alcohol Derivative Aldehyde->Alcohol Reduction

References

An In-depth Technical Guide to the Synthesis of 2-(Trifluoromethyl)thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 2-(trifluoromethyl)thiazole-5-carbaldehyde, a crucial building block in medicinal chemistry. The trifluoromethyl group often enhances the biological activity and metabolic stability of pharmaceutical candidates.[1] This document details the primary and alternative synthetic routes, offering in-depth explanations of the underlying chemical principles and providing detailed experimental protocols. The guide is designed to equip researchers and drug development professionals with the necessary knowledge to efficiently synthesize this valuable compound.

Introduction

The thiazole motif is a prominent scaffold in a multitude of biologically active molecules, including pharmaceuticals and agrochemicals. When substituted with a trifluoromethyl group, the resulting compounds often exhibit enhanced properties such as increased lipophilicity and improved metabolic stability, making them highly sought-after in drug discovery programs. This compound serves as a key intermediate for the synthesis of a wide range of more complex molecules, enabling the introduction of the trifluoromethylthiazole moiety through various chemical transformations of the aldehyde functional group.

This guide will explore the most prevalent and effective synthetic strategies for the preparation of this compound, with a focus on practical application and scientific rigor.

Primary Synthetic Pathway: Hantzsch Thiazole Synthesis Followed by Ester Reduction

The most established and reliable route to this compound involves a two-stage process: the initial construction of the thiazole ring system via the Hantzsch thiazole synthesis to form an ester precursor, followed by the selective reduction of the ester to the desired aldehyde.

digraph "Primary Synthesis Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Ethyl_trifluoroacetoacetate" [label="Ethyl 4,4,4-trifluoro-3-oxobutanoate"]; "Halogenating_Agent" [label="Halogenating Agent\n(e.g., NCS, NBS)", shape=ellipse, fillcolor="#FFFFFF"]; "Thioacetamide" [label="Thioacetamide", shape=ellipse, fillcolor="#FFFFFF"]; "Ethyl_2-halo-4,4,4-trifluoro-3-oxobutanoate" [label="Ethyl 2-halo-4,4,4-trifluoro-3-oxobutanoate"]; "Ethyl_2-(trifluoromethyl)thiazole-5-carboxylate" [label="Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate"]; "DIBAL-H" [label="DIBAL-H\n(-78 °C)", shape=ellipse, fillcolor="#FFFFFF"]; "Target_Molecule" [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Ethyl_trifluoroacetoacetate" -> "Ethyl_2-halo-4,4,4-trifluoro-3-oxobutanoate" [label="Halogenation"]; "Halogenating_Agent" -> "Ethyl_2-halo-4,4,4-trifluoro-3-oxobutanoate"; "Ethyl_2-halo-4,4,4-trifluoro-3-oxobutanoate" -> "Ethyl_2-(trifluoromethyl)thiazole-5-carboxylate" [label="Hantzsch Thiazole\nSynthesis"]; "Thioacetamide" -> "Ethyl_2-(trifluoromethyl)thiazole-5-carboxylate"; "Ethyl_2-(trifluoromethyl)thiazole-5-carboxylate" -> "Target_Molecule" [label="Reduction"]; "DIBAL-H" -> "Target_Molecule"; }

Figure 1: Primary synthesis pathway to this compound.

Stage 1: Synthesis of Ethyl 2-(Trifluoromethyl)thiazole-5-carboxylate

The initial step involves the well-known Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide. In this specific case, the necessary α-haloketone is derived from ethyl trifluoroacetoacetate.

Key Experimental Steps and Rationale:

  • Halogenation of Ethyl 4,4,4-trifluoro-3-oxobutanoate: The synthesis commences with the halogenation of the α-position of ethyl 4,4,4-trifluoro-3-oxobutanoate. This is typically achieved using N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) to yield the corresponding ethyl 2-chloro- or 2-bromo-4,4,4-trifluoro-3-oxobutanoate. The choice of halogenating agent can influence reaction times and yields, with the bromo derivative often being more reactive in the subsequent cyclization.

  • Hantzsch Cyclization with Thioacetamide: The resulting α-halo-β-ketoester is then reacted with thioacetamide. The sulfur atom of the thioacetamide acts as a nucleophile, attacking the carbon bearing the halogen. This is followed by an intramolecular condensation between the nitrogen of the thioamide and the ketone carbonyl, which, after dehydration, forms the thiazole ring. This reaction is often carried out in a suitable solvent such as ethanol or acetonitrile.

Experimental Protocol: Synthesis of Ethyl 2-(Trifluoromethyl)thiazole-5-carboxylate

StepProcedureReagents & ConditionsPurpose
1To a solution of ethyl 4,4,4-trifluoro-3-oxobutanoate in a suitable solvent (e.g., dichloromethane), add N-chlorosuccinimide.Ethyl 4,4,4-trifluoro-3-oxobutanoate, N-chlorosuccinimide, Dichloromethane, Room Temperatureα-Halogenation of the β-ketoester.
2Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or GC-MS).-Ensure complete halogenation.
3Work up the reaction by washing with water and brine, then dry the organic layer over anhydrous sodium sulfate.Water, Brine, Anhydrous Sodium SulfatePurification of the α-chloro-β-ketoester.
4Concentrate the solution under reduced pressure to obtain the crude ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate.-Isolate the intermediate.
5Dissolve the crude product and thioacetamide in ethanol.Ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate, Thioacetamide, EthanolHantzsch thiazole synthesis.
6Reflux the mixture for several hours until the reaction is complete.-Promote the cyclization and dehydration.
7Cool the reaction mixture and remove the solvent under reduced pressure.-Isolate the crude product.
8Purify the residue by column chromatography on silica gel.Silica Gel, appropriate eluent (e.g., hexane/ethyl acetate mixture)Obtain pure ethyl 2-(trifluoromethyl)thiazole-5-carboxylate.
Stage 2: Reduction of Ethyl 2-(Trifluoromethyl)thiazole-5-carboxylate to this compound

The selective reduction of the ester functional group to an aldehyde, without over-reduction to the alcohol, is a critical step. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation, particularly at low temperatures.[2][3][4]

Causality Behind Experimental Choices:

  • Low Temperature (-78 °C): The success of this partial reduction hinges on the stability of the tetrahedral intermediate formed upon the addition of the hydride from DIBAL-H to the ester carbonyl.[5] At -78 °C (typically achieved with a dry ice/acetone bath), this intermediate is stable and does not collapse to eliminate the ethoxide. Upon aqueous workup, the intermediate is hydrolyzed to the aldehyde. At higher temperatures, the intermediate is unstable and would lead to the formation of the corresponding alcohol.[6]

  • Stoichiometry of DIBAL-H: A slight excess of DIBAL-H (typically 1.0-1.2 equivalents) is used to ensure complete conversion of the starting ester.[5] Using a large excess could lead to over-reduction.

Experimental Protocol: DIBAL-H Reduction to this compound [2][5][7]

StepProcedureReagents & ConditionsPurpose
1Under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl 2-(trifluoromethyl)thiazole-5-carboxylate in anhydrous dichloromethane or toluene in a flame-dried flask.Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate, Anhydrous Dichloromethane/TolueneProvide an inert and dry reaction environment.
2Cool the solution to -78 °C using a dry ice/acetone bath.Dry ice, AcetoneAchieve the critical low temperature for selective reduction.
3Slowly add a solution of DIBAL-H (typically 1.0 M in hexanes or toluene) dropwise to the stirred solution, maintaining the internal temperature below -70 °C.DIBAL-H solutionControlled addition of the reducing agent.
4Stir the reaction mixture at -78 °C for 1-3 hours. Monitor the reaction progress by TLC.-Allow for complete formation of the stable intermediate.
5Quench the reaction at -78 °C by the slow, dropwise addition of methanol.MethanolDecompose excess DIBAL-H.
6Allow the mixture to warm to room temperature and add an aqueous solution of Rochelle's salt (potassium sodium tartrate) or dilute HCl.Rochelle's salt solution or dilute HClHydrolyze the intermediate to the aldehyde and facilitate workup.
7Stir vigorously until two clear layers are observed.-Break up the aluminum salts emulsion.
8Separate the organic layer and extract the aqueous layer with dichloromethane.DichloromethaneExtract the product.
9Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.Brine, Anhydrous Magnesium SulfateIsolate the crude aldehyde.
10Purify the crude product by column chromatography on silica gel if necessary.Silica Gel, appropriate eluentObtain pure this compound.

Alternative Synthetic Pathways

While the Hantzsch synthesis followed by DIBAL-H reduction is the most common approach, other synthetic strategies can be considered. These alternatives may offer advantages in specific contexts, such as avoiding cryogenic conditions or utilizing different starting materials.

Alternative 1: Vilsmeier-Haack Formylation of 2-(Trifluoromethyl)thiazole

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heterocyclic compounds.[8][9][10][11] This pathway would involve the direct introduction of the aldehyde group onto a pre-formed 2-(trifluoromethyl)thiazole ring.

digraph "Vilsmeier-Haack Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"2-TF-thiazole" [label="2-(Trifluoromethyl)thiazole"]; "Vilsmeier_Reagent" [label="Vilsmeier Reagent\n(POCl₃, DMF)", shape=ellipse, fillcolor="#FFFFFF"]; "Target_Molecule" [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

"2-TF-thiazole" -> "Target_Molecule" [label="Formylation"]; "Vilsmeier_Reagent" -> "Target_Molecule"; }

Figure 2: Vilsmeier-Haack formylation pathway.

Scientific Integrity and Logic:

The feasibility of this reaction depends on the electron density of the 2-(trifluoromethyl)thiazole ring. The trifluoromethyl group is strongly electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution. However, the thiazole ring itself is an electron-rich heterocycle. The formylation would be expected to occur at the C5 position, which is the most nucleophilic carbon in the thiazole ring. The Vilsmeier reagent, generated from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a relatively mild electrophile, which may allow for successful formylation despite the deactivating effect of the CF₃ group.[12]

Proposed Experimental Protocol: Vilsmeier-Haack Formylation

StepProcedureReagents & ConditionsPurpose
1In a flame-dried flask under an inert atmosphere, cool a solution of dimethylformamide (DMF) to 0 °C.DMF, 0 °CPrepare for the formation of the Vilsmeier reagent.
2Slowly add phosphorus oxychloride (POCl₃) dropwise, maintaining the temperature below 10 °C.POCl₃Generate the Vilsmeier reagent in situ.
3Stir the mixture at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.-Ensure complete formation of the reagent.
4Add 2-(trifluoromethyl)thiazole to the Vilsmeier reagent.2-(Trifluoromethyl)thiazoleInitiate the electrophilic substitution.
5Heat the reaction mixture (e.g., to 60-80 °C) for several hours, monitoring by TLC.-Drive the formylation reaction to completion.
6Cool the reaction to room temperature and pour it onto crushed ice.Crushed iceQuench the reaction and begin hydrolysis of the iminium intermediate.
7Neutralize the solution with an aqueous base (e.g., sodium hydroxide or sodium bicarbonate).Aqueous baseComplete the hydrolysis and facilitate product extraction.
8Extract the product with an organic solvent (e.g., ethyl acetate).Ethyl acetateIsolate the product from the aqueous phase.
9Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.Water, Brine, Anhydrous Sodium SulfatePurify the crude product.
10Purify the residue by column chromatography or distillation.Silica Gel or DistillationObtain pure this compound.
Alternative 2: Oxidation of 2-(Trifluoromethyl)thiazole-5-methanol

A third approach involves the synthesis of the corresponding alcohol, 2-(trifluoromethyl)thiazole-5-methanol, followed by its selective oxidation to the aldehyde.

digraph "Oxidation Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Ester_Precursor" [label="Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate"]; "Reducing_Agent" [label="Reducing Agent\n(e.g., LiAlH₄, NaBH₄)", shape=ellipse, fillcolor="#FFFFFF"]; "Alcohol_Intermediate" [label="2-(Trifluoromethyl)thiazole-5-methanol"]; "Oxidizing_Agent" [label="Oxidizing Agent\n(e.g., PCC, DMP)", shape=ellipse, fillcolor="#FFFFFF"]; "Target_Molecule" [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Ester_Precursor" -> "Alcohol_Intermediate" [label="Reduction"]; "Reducing_Agent" -> "Alcohol_Intermediate"; "Alcohol_Intermediate" -> "Target_Molecule" [label="Oxidation"]; "Oxidizing_Agent" -> "Target_Molecule"; }

Figure 3: Alcohol oxidation pathway.

Rationale and Method Selection:

This two-step sequence first requires the complete reduction of the ester to the primary alcohol. This can be achieved with stronger reducing agents like lithium aluminum hydride (LiAlH₄) or, in some cases, sodium borohydride if the ester is sufficiently reactive. The subsequent selective oxidation of the primary alcohol to the aldehyde requires a mild oxidizing agent to prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are well-suited for this purpose.

Proposed Experimental Protocol: Alcohol Synthesis and Oxidation

Part A: Reduction to 2-(Trifluoromethyl)thiazole-5-methanol

StepProcedureReagents & ConditionsPurpose
1In an inert atmosphere, suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) and cool to 0 °C.LiAlH₄, Anhydrous THF, 0 °CPrepare the reducing agent slurry.
2Slowly add a solution of ethyl 2-(trifluoromethyl)thiazole-5-carboxylate in anhydrous THF dropwise.Ethyl 2-(trifluoromethyl)thiazole-5-carboxylateControlled addition of the ester to the reducing agent.
3Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.-Ensure complete reduction to the alcohol.
4Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).Water, 15% NaOHDecompose excess LiAlH₄ and precipitate aluminum salts.
5Filter the resulting suspension and wash the solid with THF.-Remove the inorganic salts.
6Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.Silica GelObtain pure 2-(trifluoromethyl)thiazole-5-methanol.

Part B: Oxidation to this compound

StepProcedureReagents & ConditionsPurpose
1Dissolve 2-(trifluoromethyl)thiazole-5-methanol in anhydrous dichloromethane.2-(Trifluoromethyl)thiazole-5-methanol, Anhydrous DichloromethanePrepare the substrate for oxidation.
2Add pyridinium chlorochromate (PCC) in one portion.PCCMild oxidation of the primary alcohol.
3Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.-Allow the oxidation to proceed to completion.
4Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite.Diethyl ether, Silica gel/CeliteRemove the chromium byproducts.
5Concentrate the filtrate under reduced pressure.-Isolate the crude aldehyde.
6Purify the crude product by column chromatography.Silica GelObtain pure this compound.

Conclusion

The synthesis of this compound is most reliably achieved through a two-stage process involving the Hantzsch synthesis of ethyl 2-(trifluoromethyl)thiazole-5-carboxylate, followed by its selective reduction with DIBAL-H at low temperature. This primary pathway offers good yields and high selectivity. Alternative routes, such as the Vilsmeier-Haack formylation and the oxidation of the corresponding alcohol, provide valuable options that may be advantageous under specific circumstances. The choice of synthetic route will ultimately depend on the availability of starting materials, the scale of the reaction, and the specific requirements of the research or development program. This guide provides the foundational knowledge and detailed protocols to enable the successful synthesis of this important fluorinated heterocyclic building block.

References

Spectroscopic Signature of 2-(Trifluoromethyl)thiazole-5-carbaldehyde: A Predictive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, heterocyclic compounds bearing fluorinated moieties are of paramount importance. The trifluoromethyl group, in particular, is a privileged substituent known to enhance metabolic stability, binding affinity, and cell permeability. 2-(Trifluoromethyl)thiazole-5-carbaldehyde is a key synthetic intermediate that combines the reactive aldehyde functionality with the electronically distinct trifluoromethyl-substituted thiazole scaffold.[1] Its molecular formula is C₅H₂F₃NOS, and it has a molecular weight of 181.14 g/mol .

Accurate and unambiguous characterization of such building blocks is the bedrock of successful research and development. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a detailed fingerprint of the molecular structure, purity, and electronic environment.

This guide presents a comprehensive, predictive analysis of the key spectroscopic features of this compound. As experimental spectra for this specific compound are not widely available in the public domain, this document leverages established spectroscopic principles and data from structurally analogous compounds to provide a robust, theoretical framework for its characterization. Every protocol described herein is designed as a self-validating system, ensuring that researchers can confidently acquire and interpret high-quality data.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is essential for the interpretation of spectroscopic data. The following diagram illustrates the structure of this compound with standardized atom numbering for NMR assignments.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide definitive structural information.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The ¹H NMR spectrum is expected to be simple, showing two distinct signals in the aromatic/aldehyde region.

  • Aldehyde Proton (H2): The proton of the aldehyde group is highly deshielded due to the anisotropic effect of the C=O bond and the electron-withdrawing nature of the thiazole ring. It is expected to appear as a sharp singlet at a high chemical shift.

  • Thiazole Proton (H1): This proton is attached to an sp²-hybridized carbon (C4) of the heterocyclic ring. Its chemical shift is influenced by the adjacent sulfur atom and the deshielding effects of the nearby aldehyde and trifluoromethyl groups. It will appear as a singlet.

Table 1: Predicted ¹H NMR Chemical Shifts

Proton Label Predicted δ (ppm) Multiplicity Integration Rationale
H1 (on C4) 8.2 - 8.5 Singlet (s) 1H Thiazole ring proton, deshielded by adjacent aldehyde group.

| H2 (on C7) | 9.9 - 10.2 | Singlet (s) | 1H | Aldehyde proton, strongly deshielded by the carbonyl group. |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will show five signals corresponding to the five carbon atoms in the molecule. The key features are the quaternary carbons and the characteristic quartet for the trifluoromethyl group due to one-bond C-F coupling.

  • Carbonyl Carbon (C7): This will be the most downfield signal, typical for an aldehyde.

  • Thiazole Ring Carbons (C2, C4, C5): These carbons will appear in the aromatic region. C2, being attached to the electronegative nitrogen and the CF₃ group, will be significantly affected. The carbon bearing the CF₃ group (C2) will appear as a quartet due to coupling with the three fluorine atoms.

  • Trifluoromethyl Carbon (C6): This carbon will also show a strong one-bond C-F coupling, resulting in a prominent quartet.

Table 2: Predicted ¹³C NMR Chemical Shifts and Couplings

Carbon Label Predicted δ (ppm) Multiplicity (¹JCF) Rationale
C7 (CHO) 180 - 185 Singlet (s) Aldehyde carbonyl carbon.
C2 160 - 165 Quartet (q, ~38-42 Hz) Thiazole carbon attached to N and CF₃ group.
C5 148 - 152 Singlet (s) Thiazole carbon attached to the aldehyde group.
C4 135 - 140 Singlet (s) Thiazole carbon bearing the single proton.

| C6 (CF₃) | 118 - 122 | Quartet (q, ~270-275 Hz) | Trifluoromethyl carbon with large one-bond C-F coupling. |

Predicted ¹⁹F NMR Spectrum (470 MHz, CDCl₃)

¹⁹F NMR is crucial for confirming the presence and electronic environment of the trifluoromethyl group. Since there are no other fluorine atoms or adjacent protons to couple with, a single, sharp signal is expected.

Table 3: Predicted ¹⁹F NMR Chemical Shift

Fluorine Group Predicted δ (ppm) Multiplicity Rationale

| -CF₃ | -62 to -68 | Singlet (s) | Typical range for a CF₃ group on a heterocyclic ring.[2] |

Experimental Protocol for NMR Spectroscopy

This protocol ensures high-quality, reproducible data.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Dissolution: Cap the tube and gently vortex or invert until the sample is fully dissolved.

  • Instrument Setup: Insert the sample into the NMR spectrometer.

  • Locking and Shimming: Lock onto the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition:

    • ¹H NMR: Acquire data using a standard pulse sequence (e.g., zg30). Use a spectral width of ~20 ppm, an acquisition time of ~3-4 seconds, and a relaxation delay of 2 seconds. Co-add 8-16 scans for a good signal-to-noise ratio.

    • ¹³C NMR: Acquire data using a proton-decoupled pulse sequence (e.g., zgpg30). Use a spectral width of ~250 ppm and a relaxation delay of 2 seconds. Co-add 512-1024 scans.

    • ¹⁹F NMR: Acquire data using a standard proton-decoupled pulse sequence. Use a spectral width of ~100 ppm centered around -65 ppm. Co-add 64-128 scans.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Frequencies

The spectrum will be dominated by absorptions from the aldehyde, the thiazole ring, and the trifluoromethyl group.

  • C=O Stretch: A strong, sharp absorption band characteristic of an aldehyde carbonyl.

  • C-H Stretches: A weak band from the aldehyde C-H and a band from the aromatic C-H on the thiazole ring.

  • C=N and C=C Stretches: Medium intensity bands associated with the thiazole ring vibrations.

  • C-F Stretches: Very strong, intense absorption bands due to the highly polar C-F bonds of the trifluoromethyl group.

Table 4: Predicted Characteristic IR Absorption Bands

Functional Group Predicted Wavenumber (cm⁻¹) Intensity Vibrational Mode
Aldehyde C-H ~2850 and ~2750 Weak C-H Stretch
Aromatic C-H ~3100 - 3150 Medium C-H Stretch
Aldehyde C=O 1700 - 1720 Strong, Sharp C=O Stretch
Thiazole Ring 1500 - 1600 Medium C=N and C=C Stretches

| Trifluoromethyl | 1100 - 1350 | Very Strong | C-F Stretches |

Experimental Protocol for FT-IR Spectroscopy
  • Sample Preparation (Neat Liquid): Since the compound is a liquid, the simplest method is to use salt plates.[3]

  • Plate Preparation: Ensure the KBr or NaCl salt plates are clean, dry, and free of scratches.

  • Application: Place one drop of the liquid sample onto the surface of one salt plate.

  • Assembly: Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film.

  • Data Acquisition: Place the assembled plates in the spectrometer's sample holder.

  • Background Scan: Run a background spectrum of the empty instrument.

  • Sample Scan: Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Co-add 16-32 scans for optimal signal quality.

  • Processing: The instrument software will automatically ratio the sample scan against the background to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Predicted Mass Spectrum (Electron Ionization)

Under Electron Ionization (EI) conditions, the molecule will ionize and fragment in a predictable manner.

  • Molecular Ion (M⁺): The parent ion should be observed at an m/z corresponding to the molecular weight of the compound (181.14 g/mol ).

  • Key Fragments: Fragmentation is expected to occur via loss of stable neutral molecules or radicals. The most likely fragmentation pathways involve the cleavage of the aldehyde group and the trifluoromethyl group. Thiazole ring fragmentation is also a common pathway for such compounds.[4][5]

Table 5: Predicted Key Fragments in EI-MS

m/z Value Proposed Fragment Rationale
181 [C₅H₂F₃NOS]⁺ Molecular Ion (M⁺)
152 [M - CHO]⁺ Loss of the formyl radical
112 [M - CF₃]⁺ Loss of the trifluoromethyl radical

| 84 | [C₃H₂NS]⁺ | Fragment from thiazole ring cleavage |

Proposed Fragmentation Pathway

The following diagram illustrates a plausible fragmentation cascade for this compound under EI-MS conditions.

G M [M]⁺˙ m/z = 181 F1 [M - CHO]⁺ m/z = 152 M->F1 - CHO• F2 [M - CF₃]⁺ m/z = 112 M->F2 - CF₃• F3 [C₃H₂NS]⁺ m/z = 84 F2->F3 - CO

Caption: Proposed EI-MS fragmentation pathway.

Experimental Protocol for GC-MS (EI)
  • Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Method:

    • Injector: Set to 250°C with a split ratio of 50:1.

    • Column: Use a standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Oven Program: Start at 50°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Method:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 300.

  • Injection and Acquisition: Inject 1 µL of the sample solution and start the acquisition.

  • Data Analysis: Identify the peak corresponding to the compound and analyze its mass spectrum. Compare the molecular ion and fragmentation pattern to the predicted values.

Overall Analytical Workflow

The comprehensive characterization of this compound follows a logical and self-validating workflow.

A Sample Receipt (this compound) B FT-IR Analysis (Confirm Functional Groups) A->B C NMR Analysis (¹H, ¹³C, ¹⁹F) A->C D GC-MS Analysis (Confirm MW & Fragmentation) A->D E Data Interpretation & Structural Confirmation B->E C->E D->E F Final Report & Certificate of Analysis E->F

Caption: Spectroscopic characterization workflow.

Conclusion

This guide provides a detailed predictive framework for the spectroscopic analysis of this compound. The expected ¹H, ¹³C, and ¹⁹F NMR, FT-IR, and MS data have been outlined based on fundamental principles and comparison with analogous structures. The provided protocols offer a standardized approach to data acquisition, ensuring reliability and reproducibility. By using this guide, researchers, scientists, and drug development professionals can effectively anticipate the spectroscopic signature of this important synthetic intermediate, aiding in its unambiguous identification and quality assessment in further applications.

References

A Comprehensive Technical Guide to the Solubility of 2-(Trifluoromethyl)thiazole-5-carbaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Solubility Landscape of a Novel Building Block

The synthesis of novel chemical entities with tailored properties is the cornerstone of modern drug discovery and materials science. Among these, fluorinated heterocyclic compounds have garnered significant attention due to the unique physicochemical and biological characteristics imparted by fluorine atoms. 2-(Trifluoromethyl)thiazole-5-carbaldehyde is a prime example of such a molecule, serving as a critical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The trifluoromethyl group is known to enhance metabolic stability and lipophilicity, while the thiazole ring is a common scaffold in many biologically active compounds.[2][3]

A fundamental property governing the utility of any chemical compound is its solubility. This parameter influences everything from reaction kinetics and purification strategies to formulation and bioavailability. This technical guide provides an in-depth exploration of the solubility of this compound. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide will equip researchers with a robust theoretical framework for predicting its solubility, a detailed experimental protocol for its determination, and an understanding of the key factors influencing its behavior in various organic solvents.

Molecular Structure and its Implications for Solubility

To understand the solubility of this compound, we must first dissect its molecular structure and the contributions of its constituent functional groups.

Key Structural Features:

  • Thiazole Ring: A five-membered aromatic heterocycle containing sulfur and nitrogen. The presence of these heteroatoms and the aromatic nature of the ring suggest that thiazole derivatives are generally moderately polar and can participate in various intermolecular interactions.[2] Thiazole itself is soluble in alcohol and ether.[2]

  • Trifluoromethyl (-CF3) Group: This highly electronegative group significantly influences the electronic properties of the thiazole ring. The C-F bond is one of the strongest in organic chemistry, contributing to the metabolic stability of molecules containing this group.[4] Crucially, the -CF3 group is known to increase lipophilicity, which generally enhances solubility in non-polar organic solvents.

  • Carbaldehyde (-CHO) Group: The aldehyde functional group is polar and can act as a hydrogen bond acceptor. This feature will contribute to the compound's solubility in polar protic and aprotic solvents.

Predicting Solubility Behavior:

Based on these structural components, we can anticipate the following solubility trends for this compound:

  • High Solubility in Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) should be effective at dissolving the compound due to strong dipole-dipole interactions with the thiazole ring and the carbaldehyde group.

  • Good Solubility in Polar Protic Solvents: Alcohols such as methanol, ethanol, and isopropanol are expected to be good solvents. They can engage in hydrogen bonding with the nitrogen of the thiazole ring and the oxygen of the carbaldehyde group. A structurally similar compound, 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid, is known to be soluble in methanol.

  • Moderate Solubility in Solvents of Intermediate Polarity: Ketones like acetone and esters like ethyl acetate should exhibit moderate solvating power.

  • Limited Solubility in Non-Polar Solvents: Hydrocarbon solvents such as hexanes and toluene are likely to be poor solvents for this compound due to its overall polar nature.

Theoretical Framework: The "Like Dissolves Like" Principle in Action

The adage "like dissolves like" provides a foundational principle for predicting solubility. This concept is rooted in the nature of intermolecular forces between the solvent and the solute. For dissolution to occur, the energy released from the formation of solvent-solute interactions must be sufficient to overcome the energy required to break the solute-solute and solvent-solvent interactions.

The key intermolecular forces at play for this compound are:

  • Dipole-Dipole Interactions: The polar nature of the thiazole ring and the carbaldehyde group will lead to significant dipole-dipole interactions with polar solvent molecules.

  • Hydrogen Bonding: The nitrogen atom in the thiazole ring and the oxygen atom in the carbaldehyde group can act as hydrogen bond acceptors, interacting favorably with protic solvents.

  • Van der Waals Forces: These forces will be present in all solvent-solute interactions but will be the dominant force in non-polar solvents.

The interplay of these forces dictates the solubility of the compound in a given solvent.

Experimental Determination of Solubility: A Step-by-Step Protocol

The most reliable method for determining the solubility of a compound is through experimental measurement. The shake-flask method is a widely accepted and robust technique for determining equilibrium solubility.[5]

Materials and Equipment
  • This compound (crystalline solid)

  • A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, acetonitrile, DMSO, toluene, hexanes)

  • Analytical balance

  • Scintillation vials with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the workflow for the shake-flask solubility determination method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep1 Weigh excess compound prep2 Add known volume of solvent prep1->prep2 to vial equil1 Seal vials and place in shaker prep2->equil1 equil2 Shake at constant temperature (e.g., 24-48 hours) equil1->equil2 samp1 Allow solid to settle equil2->samp1 samp2 Withdraw supernatant samp1->samp2 samp3 Filter through syringe filter samp2->samp3 samp4 Dilute sample samp3->samp4 samp5 Analyze by HPLC samp4->samp5

Caption: Workflow for Shake-Flask Solubility Determination.

Detailed Protocol
  • Preparation of Stock Solutions for Calibration:

    • Accurately prepare a stock solution of this compound of known concentration in a suitable solvent (one in which it is freely soluble, such as acetonitrile or methanol).

    • From this stock solution, prepare a series of calibration standards by serial dilution.

  • Sample Preparation:

    • Add an excess amount of crystalline this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

    • To each vial, add a precise volume of the selected organic solvent.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to ensure that equilibrium is reached (typically 24 to 48 hours).

  • Sampling:

    • After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved microparticles.

  • Analysis:

    • Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted samples and the calibration standards by HPLC.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the diluted samples from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility of this compound in each solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Data Presentation and Interpretation

While specific experimental data is not available, the following table provides a template for presenting the results of a solubility study and includes predicted solubility classifications based on the theoretical principles discussed earlier.

Organic SolventDielectric Constant (at 20°C)Predicted Solubility ClassificationPredicted Intermolecular Forces
Polar Protic
Methanol32.7HighHydrogen Bonding, Dipole-Dipole
Ethanol24.5HighHydrogen Bonding, Dipole-Dipole
Polar Aprotic
DMSO46.7Very HighDipole-Dipole
Acetonitrile37.5HighDipole-Dipole
Acetone20.7Moderate to HighDipole-Dipole
Ethyl Acetate6.0ModerateDipole-Dipole
Non-Polar
Dichloromethane9.1Moderate to LowDipole-Dipole, Van der Waals
Toluene2.4LowVan der Waals
Hexanes1.9Very LowVan der Waals

Conclusion and Future Perspectives

Understanding the solubility of this compound is paramount for its effective utilization in research and development. This guide has provided a comprehensive overview of the structural features that influence its solubility, a theoretical framework for predicting its behavior in various organic solvents, and a detailed, field-proven protocol for its experimental determination.

The interplay between the polar thiazole and carbaldehyde moieties and the lipophilic trifluoromethyl group suggests a nuanced solubility profile, with a preference for polar organic solvents. For researchers and drug development professionals, the ability to accurately determine the solubility of this and other novel compounds is a critical skill. The methodologies outlined herein provide a robust foundation for these investigations, enabling the informed selection of solvents for synthesis, purification, and formulation, ultimately accelerating the journey from discovery to application. Further studies to generate and publish quantitative solubility data for this important building block would be of great value to the scientific community.

References

A Technical Guide to the Stability, Storage, and Handling of 2-(Trifluoromethyl)thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Utility and Challenge of a Key Synthetic Building Block

2-(Trifluoromethyl)thiazole-5-carbaldehyde (CAS No. 903130-38-1) is a heterocyclic aldehyde that has garnered significant interest as a key intermediate in the synthesis of novel pharmaceuticals and agrochemicals.[1] Its value lies in the unique combination of the thiazole scaffold, a common motif in bioactive molecules, and the trifluoromethyl (CF₃) group.[2][3] The CF₃ group is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules, making it a highly desirable feature in modern drug design.[1][4]

However, the very features that make this compound a potent synthetic tool—namely the reactive aldehyde group—also render it susceptible to degradation if not handled and stored with meticulous care. The integrity of this starting material is paramount; the presence of impurities, particularly the corresponding carboxylic acid, can lead to failed reactions, unpredictable yields, and compromised purity of the final products.

This guide, written from the perspective of a senior application scientist, provides a comprehensive overview of the chemical stability of this compound. It outlines the primary degradation pathways and offers field-proven protocols for storage and handling to ensure its long-term viability and support the integrity of your research and development programs.

Chemical Profile and Inherent Instabilities

To understand the "why" behind the recommended protocols, one must first analyze the compound's structure and the inherent reactivity of its functional groups.

Molecular Structure Analysis

The molecule consists of three key components:

  • Thiazole Ring: A five-membered aromatic heterocycle containing sulfur and nitrogen. While relatively stable, the sulfur atom can be a site for oxidation under harsh conditions.

  • Trifluoromethyl (CF₃) Group: An exceptionally stable, electron-withdrawing group that influences the electronic properties of the thiazole ring but is not itself a point of instability under normal laboratory conditions.

  • Aldehyde (-CHO) Group: This is the primary site of reactivity and the principal source of the compound's instability. Aldehydes are well-known to be susceptible to oxidation.

Primary Degradation Pathways

The principal threat to the purity of this compound is oxidation. The aldehyde group is readily oxidized to the corresponding carboxylic acid, 2-(Trifluoromethyl)thiazole-5-carboxylic acid. This process is primarily mediated by atmospheric oxygen and can be accelerated by light and elevated temperatures. A secondary, though less common, degradation pathway could involve the oxidation of the thiazole's sulfur atom.

G cluster_0 Degradation Pathways parent This compound (C₅H₂F₃NOS) acid 2-(Trifluoromethyl)thiazole-5-carboxylic Acid (Primary Degradation Product) parent->acid O₂ (Air) Light, Heat sulfoxide Thiazole S-Oxide Derivative (Secondary/Forced Degradation) parent->sulfoxide Strong Oxidants

Caption: Key degradation pathways for this compound.

Recommended Storage and Handling Conditions

The key to preserving this reagent is to create an environment that minimizes its exposure to the catalysts of its degradation: oxygen, moisture, heat, and light.

Summary of Supplier Recommendations

Different chemical suppliers provide slightly varied, yet consistent, storage advice. A summary of these recommendations underscores the consensus on the necessary precautions.

Supplier / Data SourceRecommended TemperatureAtmosphereOther Notes
MySkinRecipes[1]2-8°CStore under inert gas-
Sigma-Aldrich[5]-20°CSealed storageAway from moisture
Achmem[6]2-8°CInert atmosphere-
ChemScene[7]2-8°C-Protect from light
Fisher Scientific[8]Cool, well-ventilatedStore under an inert atmosphereKeep containers tightly closed
Core Storage Protocol: A Self-Validating System

Synthesizing the data and field experience leads to a robust, multi-tiered storage strategy. This protocol is designed to be self-validating; by following it, you actively prevent the chemical changes that compromise purity.

  • Temperature:

    • Short-Term Storage (< 3 months): Refrigerate at 2-8°C .[1][6][7] This temperature is sufficient to slow the kinetics of potential degradation for materials in active use.

    • Long-Term Storage (> 3 months): Freeze at -20°C .[5] This significantly halts oxidative and other degradation processes, preserving the compound's integrity for extended periods.

  • Atmosphere (Critical):

    • Always store under an inert atmosphere. [1][6][8] Oxygen is the primary culprit in aldehyde degradation. Before sealing, the container headspace should be purged with dry nitrogen or argon. For frequently used aliquots, a gas-tight syringe and a septum-sealed vial are recommended to avoid repeated introduction of air.

  • Moisture and Light:

    • Prevent moisture ingress. Store in a dry environment and ensure the container is tightly sealed.[5][9] Moisture can facilitate certain degradation pathways.

    • Protect from light. Use amber vials or store containers in a dark location (e.g., inside a secondary box within the refrigerator/freezer).[7] Light can provide the activation energy for radical-based oxidation.

Handling and Storage Decision Workflow

The following workflow provides a logical sequence for handling the compound upon receipt and during its lifecycle in the laboratory.

Caption: Decision workflow for proper storage of the compound.

Experimental Protocols for Stability Assessment

Trustworthiness in science comes from verification. These protocols provide a framework for assessing the purity of this compound upon receipt and over time.

Protocol 1: Baseline Purity Assessment (Upon Receipt)

Objective: To confirm the identity and purity of a new batch of the compound.

Methodology:

  • Sample Preparation: Under an inert atmosphere (glove box or nitrogen bag), carefully prepare a sample for analysis. For NMR, dissolve ~5-10 mg in a suitable deuterated solvent (e.g., CDCl₃). For HPLC, prepare a stock solution of known concentration (e.g., 1 mg/mL) in a high-purity solvent like acetonitrile.

  • ¹H and ¹⁹F NMR Spectroscopy:

    • Acquire a ¹H NMR spectrum. The aldehyde proton should be visible as a sharp singlet, typically downfield (>9 ppm). Integrate this peak relative to other aromatic protons on the thiazole ring to confirm structural integrity.

    • Acquire a ¹⁹F NMR spectrum. A sharp singlet for the CF₃ group should be observed. The presence of other fluorine-containing species would indicate significant impurities.

  • HPLC-UV Analysis:

    • Develop a simple isocratic or gradient reverse-phase HPLC method (e.g., C18 column with a water/acetonitrile mobile phase).

    • Inject the sample and record the chromatogram at a suitable UV wavelength (e.g., 254 nm).

    • A pure sample should exhibit a single major peak. Record the retention time and peak area percentage. This chromatogram serves as the "time zero" baseline.

Protocol 2: Ongoing Stability Monitoring

Objective: To detect degradation in a stored sample over time.

Methodology:

  • Re-analysis: After a defined period (e.g., 6 months) or if synthetic reactions are yielding inconsistent results, re-analyze the stored material using the exact same methods established in Protocol 1.

  • Comparative Analysis:

    • NMR: Look for the appearance of a new, broad peak in the ¹H NMR spectrum, which may correspond to the carboxylic acid proton. The disappearance of the sharp aldehyde singlet and a change in the integration ratios would be a clear sign of degradation.

    • HPLC: Compare the new chromatogram to the baseline. The appearance of a new, typically more polar (earlier eluting) peak corresponding to the carboxylic acid impurity is the most common sign of degradation. Quantify the impurity by comparing peak areas.

  • Action Threshold: If the purity drops below an acceptable level for your application (e.g., <95%), it is advisable to either purify the material or procure a fresh batch to ensure experimental reproducibility.

Conclusion

This compound is a valuable but sensitive reagent. Its stability is not inherent but is maintained through disciplined laboratory practice. The primary degradation pathway—oxidation of the aldehyde to a carboxylic acid—is effectively mitigated by strict adherence to storage conditions that control temperature , atmosphere , and light . By implementing the protocols outlined in this guide, researchers, scientists, and drug development professionals can protect the integrity of this crucial building block, thereby ensuring the reliability and success of their synthetic endeavors.

References

A Researcher's Comprehensive Guide to 2-(Trifluoromethyl)thiazole-5-carbaldehyde: From Procurement to Application

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of 2-(Trifluoromethyl)thiazole-5-carbaldehyde, a critical building block for researchers and professionals in drug development and agrochemical synthesis. We will navigate the complexities of sourcing this reagent, ensuring its quality, and effectively utilizing it in experimental workflows, all while grounded in established scientific principles.

Introduction to a Versatile Heterocyclic Building Block

This compound, with CAS Number 903130-38-1, is a heterocyclic compound of significant interest in medicinal and materials chemistry.[1] Its structure, featuring a thiazole ring substituted with a highly electronegative trifluoromethyl group and a reactive aldehyde functional group, imparts unique properties to molecules that incorporate this moiety. The trifluoromethyl group is known to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[2] The aldehyde group serves as a versatile handle for a wide array of chemical transformations, making it a valuable intermediate in the synthesis of complex molecules.[2]

This compound is primarily utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[2] The thiazole core is a common scaffold in a variety of biologically active compounds, exhibiting antitumor, antibacterial, and anti-inflammatory properties.[3][4][5]

Key Physicochemical Properties:

PropertyValue
Molecular Formula C₅H₂F₃NOS
Molecular Weight 181.14 g/mol [2]
Appearance Liquid
Boiling Point 154.7 ± 40.0 °C at 760 mmHg
Storage Conditions 2-8°C, under inert gas[2][6]

Sourcing and Procurement: A Strategic Approach

The selection of a reliable commercial supplier is a critical first step that can significantly impact the outcome of a research project. The following table provides a comparative overview of several commercial suppliers of this compound.

SupplierProduct NumberPurityAvailabilityNotes
Sigma-Aldrich (via ChemScene) CIAH987F239795%InquireOffers detailed safety and handling information.
MySkinRecipes 115842≥95%[2]50mg, 250mg, 1g[2]Provides pricing for various quantities.[2]
Achmem AMCS020846Not specifiedInquireLists MDL number for cross-referencing.[6]
Pharmaffiliates Not specifiedNot specifiedInquireProvides synonyms and categorizes it as a research chemical.[1]
Supplier Evaluation Workflow

Choosing a supplier should be a systematic process. The following workflow outlines key decision points for researchers.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: In-depth Evaluation cluster_2 Phase 3: Final Selection A Identify Potential Suppliers (e.g., Sigma-Aldrich, MySkinRecipes) B Review Product Specifications (Purity, CAS No.) A->B Gather Data C Request Certificate of Analysis (CoA) B->C Prioritize Quality E Compare Pricing and Availability B->E Consider Logistics D Assess Technical Support and Documentation C->D F Place Trial Order E->F G Perform In-house QC F->G Verify H Approve Supplier for Future Purchases G->H Pass/Fail

Caption: A stepwise workflow for the selection and validation of a chemical supplier.

Quality Control and In-House Verification

While suppliers provide a Certificate of Analysis (CoA), independent verification of the compound's identity and purity is paramount for experimental reproducibility.

Recommended Analytical Techniques:
  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹⁹F): This is the most powerful technique for structural confirmation. The proton NMR should show characteristic signals for the aldehyde proton and the thiazole ring proton. The fluorine NMR will confirm the presence and environment of the trifluoromethyl group.

  • High-Performance Liquid Chromatography (HPLC): HPLC is essential for determining the purity of the compound. A single, sharp peak is indicative of high purity.

  • Mass Spectrometry (MS): MS will confirm the molecular weight of the compound, providing further evidence of its identity.

Handling, Storage, and Safety

Proper handling and storage are crucial to maintain the integrity of this compound and ensure laboratory safety.

  • Storage: The compound should be stored at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[2][6] It is also recommended to store it away from moisture.

  • Handling: Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood.[7]

  • Safety: The compound is classified as harmful if swallowed, and causes skin and eye irritation.[8] Refer to the Safety Data Sheet (SDS) for detailed information on hazards and first-aid measures.[7]

Synthetic Considerations

Understanding the synthetic origin of this compound can provide insights into potential impurities. While specific supplier synthesis routes are proprietary, the literature describes general methods for constructing the thiazole ring. A common approach is the Hantzsch thiazole synthesis or variations thereof. For instance, the synthesis of related 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid, a potential precursor or related compound, often involves the cyclization of a thioamide with a halogenated ketoester.[9][10]

G A Thioamide Precursor C Cyclization Reaction (e.g., Hantzsch Synthesis) A->C B Halogenated Ketoester/Aldehyde B->C D 2-(Trifluoromethyl)thiazole Derivative C->D E Functional Group Interconversion (e.g., Oxidation/Reduction) D->E F This compound E->F

Caption: A generalized synthetic pathway to this compound.

Applications in Research and Drug Discovery

The primary value of this compound lies in its utility as a versatile intermediate for the synthesis of more complex molecules with potential biological activity.

  • Lead Optimization in Drug Discovery: The aldehyde functionality can be readily converted to a variety of other functional groups. For example, reductive amination can be used to introduce diverse amine-containing substituents, allowing for the exploration of the structure-activity relationship (SAR) of a lead compound.

  • Synthesis of Bioactive Heterocycles: Thiazole-containing compounds have a broad range of therapeutic applications, including as anticancer, and antimicrobial agents.[3][5] This aldehyde is a key starting material for the synthesis of novel thiazole derivatives for biological screening.

  • Agrochemical Development: Similar to pharmaceuticals, the trifluoromethyl-thiazole moiety can be found in modern pesticides due to its ability to enhance biological activity.[2]

Representative Experimental Protocol: Reductive Amination

This protocol details a general procedure for the reductive amination of this compound with a primary amine, a common and crucial transformation in medicinal chemistry.

Objective: To synthesize a secondary amine derivative from this compound.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Argon or nitrogen supply

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the aldehyde in anhydrous DCM.

  • Add the primary amine (1.1 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the reaction mixture at room temperature for 1 hour to facilitate imine formation.

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in anhydrous DCM.

  • Slowly add the STAB slurry to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the oxidation of the aldehyde and other reagents.

  • Anhydrous Solvent: Water can hydrolyze the imine intermediate and react with the reducing agent.

  • Acetic Acid Catalyst: The acid catalyzes the formation of the iminium ion, which is more electrophilic and readily reduced.

  • Sodium Triacetoxyborohydride (STAB): A mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than other borohydrides, minimizing side reactions.

References

An In-Depth Technical Guide to Trifluoromethylated Thiazole Derivatives: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Fusion of Trifluoromethyl and Thiazole Moieties

In the landscape of medicinal chemistry and materials science, the strategic incorporation of specific functional groups can dramatically enhance the therapeutic and physicochemical properties of a molecule. Among these, the trifluoromethyl (CF₃) group and the thiazole ring stand out as privileged structures. This guide provides a comprehensive technical overview of trifluoromethylated thiazole derivatives, exploring the synergistic advantages of combining these two powerful moieties.

The trifluoromethyl group is a cornerstone of modern drug design, prized for its ability to improve a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] The strong carbon-fluorine bond is resistant to enzymatic degradation, often leading to a longer in vivo half-life.[1][3] Furthermore, the high electronegativity and lipophilicity of the CF₃ group can enhance membrane permeability, a critical factor for drug efficacy.[1][4]

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a versatile scaffold found in numerous biologically active compounds and FDA-approved drugs.[5][6] Its unique electronic properties and ability to participate in hydrogen bonding make it an excellent pharmacophore for interacting with various biological targets, including enzymes and receptors.[7] Thiazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[5][8][9]

The convergence of the trifluoromethyl group and the thiazole nucleus creates a class of compounds with enhanced biological potential. The introduction of a CF₃ group into the thiazole scaffold can significantly modulate its electronic and steric properties, leading to improved potency, selectivity, and pharmacokinetic profiles.[10][11] This guide will delve into the synthetic methodologies for creating these valuable derivatives, their diverse biological activities, and their structure-activity relationships, providing researchers with the foundational knowledge to innovate in this exciting field.

PART 1: Synthetic Strategies for Trifluoromethylated Thiazole Derivatives

The synthesis of trifluoromethylated thiazole derivatives can be broadly categorized into two main approaches: the introduction of a trifluoromethyl group onto a pre-existing thiazole ring, or the construction of the thiazole ring using trifluoromethylated building blocks.

Cyclization Reactions with Trifluoromethylated Precursors

A common and effective strategy involves the Hantzsch thiazole synthesis, or variations thereof, utilizing α-haloketones bearing a trifluoromethyl group. This approach allows for the direct incorporation of the CF₃ group at a specific position on the thiazole ring.

A notable example is the synthesis of 2-methyl-4-trifluoromethylthiazole-5-carboxamide derivatives, which starts from ethyl 4,4,4-trifluoroacetoacetate.[8] Another versatile method involves the trifluoroacetic acid (TFA)-mediated intermolecular cyclization of α-mercapto ketones with trifluoromethyl N-acylhydrazones, which can produce fully substituted 2-trifluoromethylthiazoles in high yields under mild conditions.[12]

Experimental Protocol: Synthesis of 2-Trifluoromethylthiazoles via TFA-Mediated Cyclization[12]

This protocol describes a general procedure for the synthesis of fully substituted 2-trifluoromethylthiazoles.

Materials:

  • α-Mercapto ketone (1.0 equiv)

  • Trifluoromethyl N-acylhydrazone (1.2 equiv)

  • Trifluoroacetic acid (TFA) (2.0 equiv)

  • Dichloromethane (DCM) as solvent

Procedure:

  • To a solution of the α-mercapto ketone in DCM, add the trifluoromethyl N-acylhydrazone.

  • Add trifluoroacetic acid to the mixture at room temperature.

  • Stir the reaction mixture in an open flask under ambient conditions for the time indicated by TLC monitoring.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-trifluoromethylthiazole derivative.

Direct Trifluoromethylation of Thiazole Scaffolds

Recent advancements in synthetic chemistry have enabled the direct introduction of the trifluoromethyl group onto the thiazole ring. These methods often employ radical trifluoromethylation reactions. For instance, photoredox catalysis using Ru(bpy)₃Cl₂ under blue LED irradiation with (CF₃SO₂)₂O as the CF₃ source can achieve direct trifluoromethylation of thiazoles.[13] Another approach is decarboxylative trifluoromethylation, which also utilizes photoredox catalysis.[13]

Multi-Component and One-Pot Reactions

For efficiency and atom economy, one-pot and multi-component reactions are highly desirable. A domino synthetic route has been reported for the synthesis of 5-(trifluoromethyl)-2-thiazolamine from 3-bromo-1,1,1-trifluoro-2-propanone, phosphorus pentasulfide, and cyanamide, offering a low-cost, one-pot multicomponent approach.[11] Similarly, novel coumarin thiazoles containing a trifluoromethyl group have been prepared through a one-pot reaction using 3-(trifluoroacetyl)coumarin as a starting material under solvent-free conditions.[14]

Experimental Protocol: One-Pot Synthesis of 5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidines[10]

This protocol outlines the synthesis of the thiazolo[4,5-d]pyrimidine core.

Starting Materials:

  • 4-amino-2-thioxo-2,3-dihydro-3-substituted-1,3-thiazole-5-carboxamides

  • Trifluoroacetic anhydride

Procedure:

  • The starting 4-amino-2-thioxo-2,3-dihydro-3-substituted-1,3-thiazole-5-carboxamides are prepared in a one-pot reaction from sulfur, 2-cyanoacetamide, and the appropriate isothiocyanate.[10]

  • Heat a mixture of the thiazole-5-carboxamide and trifluoroacetic anhydride.

  • This reaction results in the formation of the pyrimidine ring, yielding the desired 3-substituted-2-thioxo-5-(trifluoromethyl)-2,3-dihydro[10][15]thiazolo[4,5-d]pyrimidin-7(6H)-one.[10]

Visualization of Synthetic Pathways

Synthesis_Pathways cluster_cyclization Cyclization with CF3 Precursors cluster_direct_cf3 Direct Trifluoromethylation cluster_multicomponent Multi-Component Reaction CF3_Ketone Trifluoromethylated α-Haloketone Hantzsch Hantzsch Synthesis CF3_Ketone->Hantzsch Thioamide Thioamide Thioamide->Hantzsch CF3_Thiazole1 Trifluoromethylated Thiazole Hantzsch->CF3_Thiazole1 Thiazole Thiazole Photoredox Photoredox Catalysis Thiazole->Photoredox CF3_Source CF3 Radical Source ((CF3SO2)2O) CF3_Source->Photoredox CF3_Thiazole2 Trifluoromethylated Thiazole Photoredox->CF3_Thiazole2 CF3_Propanone 3-bromo-1,1,1- trifluoro-2-propanone One_Pot One-Pot Synthesis CF3_Propanone->One_Pot P4S10 P4S10 P4S10->One_Pot Cyanamide Cyanamide Cyanamide->One_Pot CF3_Aminothiazole 5-(Trifluoromethyl)- 2-thiazolamine One_Pot->CF3_Aminothiazole SAR_Logic cluster_modifications Structural Modifications cluster_outcomes Biological Outcomes Core Trifluoromethylated Thiazole Core CF3_Position CF3 Position C2, C4, or C5 Core->CF3_Position:head influences R_Groups Other Substituents (R) Lipophilicity, H-bonding, Sterics Core->R_Groups:head influences Appended_Rings Appended Moieties Phenyl, Pyridinyl, etc. Core->Appended_Rings:head influences Potency Potency (e.g., IC50) CF3_Position:port->Potency impacts R_Groups:port->Potency impacts Selectivity Selectivity R_Groups:port->Selectivity impacts Appended_Rings:port->Potency impacts ADME ADME Properties Appended_Rings:port->ADME impacts

References

Methodological & Application

Application Notes & Protocols: Strategic Derivatization of 2-(Trifluoromethyl)thiazole-5-carbaldehyde for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth exploration of synthetic strategies for the derivatization of 2-(Trifluoromethyl)thiazole-5-carbaldehyde, a highly valuable heterocyclic building block. The presence of the electron-withdrawing trifluoromethyl group and the privileged thiazole scaffold makes this aldehyde a cornerstone for developing novel compounds in medicinal chemistry and agrochemical research.[1][2] We present detailed, field-proven protocols for key transformations including reductive amination, Knoevenagel condensation, and oxidation, explaining the causal chemistry behind each step. The objective is to equip researchers, scientists, and drug development professionals with the practical knowledge to leverage this versatile intermediate for the synthesis of diverse, high-value molecular entities.

Introduction: The Strategic Importance of this compound

The 2-(trifluoromethyl)thiazole moiety is a "privileged scaffold" in modern drug discovery. The thiazole ring is a bioisostere of various functional groups and is present in numerous approved therapeutic agents, prized for its metabolic stability and ability to engage in critical hydrogen bonding interactions.[3][4] The incorporation of a trifluoromethyl (CF₃) group profoundly enhances a molecule's pharmacokinetic profile by increasing metabolic stability, improving membrane permeability, and modulating pKa.[2]

This compound (MW: 181.14 g/mol , Formula: C₅H₂F₃NOS) serves as an ideal starting point for chemical library synthesis.[2][5] Its aldehyde functionality is a versatile chemical handle, readily participating in a wide array of carbon-nitrogen and carbon-carbon bond-forming reactions. This document details robust protocols for its transformation into amines, alkenes, and carboxylic acids, which are themselves critical precursors for further elaboration.

Reductive Amination: Synthesis of Novel Thiazolyl-methylamines

Reductive amination is arguably the most important method for synthesizing amines. It proceeds via a two-step, one-pot sequence: the formation of an imine or iminium ion from the aldehyde and a primary or secondary amine, followed by its immediate reduction to the corresponding amine.

Mechanistic Rationale: The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reagent for this transformation. It is a mild and selective hydride donor, capable of reducing the protonated imine (iminium ion) intermediate much faster than the starting aldehyde. This selectivity prevents the undesired reduction of the aldehyde to an alcohol, leading to cleaner reactions and higher yields.[6]

G cluster_0 Reaction Vessel (e.g., DCE) A 2-(CF3)Thiazole-5-carbaldehyde I Iminium Ion Intermediate A->I + R1R2NH - H2O B Primary/Secondary Amine (R1R2NH) B->I C NaBH(OAc)3 P 2-(CF3)Thiazol-5-yl-methylamine Derivative C->P I->P + NaBH(OAc)3

Caption: Workflow for one-pot reductive amination.

Experimental Protocol 2.1: Synthesis of N-Benzyl-1-[2-(trifluoromethyl)-1,3-thiazol-5-yl]methanamine

  • Materials:

    • This compound (1.0 eq, 181 mg, 1.0 mmol)

    • Benzylamine (1.05 eq, 112 mg, 1.05 mmol)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq, 318 mg, 1.5 mmol)

    • 1,2-Dichloroethane (DCE), anhydrous (5 mL)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, argon or nitrogen supply.

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound and anhydrous DCE.

    • Add benzylamine to the solution and stir the mixture at room temperature for 30 minutes to facilitate imine formation.

    • In a single portion, add sodium triacetoxyborohydride to the reaction mixture. Causality Note: Adding the reducing agent after pre-stirring the aldehyde and amine allows for sufficient formation of the iminium intermediate, maximizing product yield.

    • Stir the reaction at room temperature for 12-18 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution. Stir for 15 minutes until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the pure secondary amine.

Data Summary Table

Derivative ExampleAmine UsedTypical Yield
N-Benzyl-1-[2-(CF₃)thiazol-5-yl]methanamineBenzylamine85-95%
1-[2-(CF₃)thiazol-5-yl]-N-(propan-2-yl)methanamineIsopropylamine80-90%
4-({[2-(CF₃)thiazol-5-yl]methyl}amino)phenol4-Aminophenol75-85%

Knoevenagel Condensation: Accessing α,β-Unsaturated Systems

The Knoevenagel condensation is a powerful C-C bond-forming reaction between a carbonyl compound and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate), typically catalyzed by a weak base like piperidine or an ammonium salt.[7][8] This reaction is instrumental in synthesizing electron-deficient alkenes, which are versatile Michael acceptors and precursors for various heterocycles and polymers.

Mechanistic Rationale: The base deprotonates the active methylene compound to form a resonance-stabilized carbanion. This nucleophile then attacks the electrophilic carbonyl carbon of the thiazole aldehyde. The resulting aldol-type adduct rapidly undergoes dehydration (elimination of water) to yield the thermodynamically stable α,β-unsaturated product.

G cluster_0 Reaction Vessel (e.g., Ethanol, Reflux) A 2-(CF3)Thiazole-5-carbaldehyde P α,β-Unsaturated Product A->P B Active Methylene Compound (e.g., Malononitrile) B->P Nucleophilic Attack & Dehydration C Base Catalyst (e.g., Piperidine) C->P Catalyzes

Caption: General workflow for Knoevenagel condensation.

Experimental Protocol 3.1: Synthesis of 2-{[2-(Trifluoromethyl)-1,3-thiazol-5-yl]methylidene}malononitrile

  • Materials:

    • This compound (1.0 eq, 181 mg, 1.0 mmol)

    • Malononitrile (1.1 eq, 73 mg, 1.1 mmol)

    • Piperidine (0.1 eq, 10 µL, 0.1 mmol)

    • Ethanol (5 mL)

    • Round-bottom flask, reflux condenser, magnetic stirrer.

  • Procedure:

    • In a round-bottom flask, dissolve this compound and malononitrile in ethanol.

    • Add a catalytic amount of piperidine to the solution. Causality Note: Piperidine is a sufficiently strong base to deprotonate malononitrile but mild enough to avoid side reactions with the aldehyde.

    • Heat the mixture to reflux (approx. 78 °C) for 2-4 hours. The product often precipitates from the reaction mixture upon formation or cooling.

    • Monitor the reaction by TLC.

    • Once complete, cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with a small amount of cold ethanol to remove residual impurities.

    • Dry the product under vacuum to obtain the pure crystalline solid. Further purification is often not necessary.

Data Summary Table

Active Methylene CompoundProduct ExampleTypical Yield
Malononitrile2-{[2-(CF₃)thiazol-5-yl]methylidene}malononitrile90-98%
Ethyl cyanoacetateEthyl 2-cyano-3-[2-(CF₃)thiazol-5-yl]acrylate85-95%
Indan-1,3-dione2-{[2-(CF₃)thiazol-5-yl]methylidene}-1H-inden-1,3(2H)-dione88-96%

Oxidation: Formation of 2-(Trifluoromethyl)thiazole-5-carboxylic Acid

The oxidation of the aldehyde to a carboxylic acid provides a key intermediate for the synthesis of amides and esters, significantly broadening the synthetic possibilities.[9] A common and effective method is the Pinnick oxidation, which uses sodium chlorite (NaClO₂) buffered with a mild acid.

Mechanistic Rationale: The Pinnick oxidation is highly selective for aldehydes. In a buffered solution, chlorous acid (HClO₂) is formed, which is the active oxidant. A scavenger, such as 2-methyl-2-butene, is used to trap the hypochlorous acid (HOCl) byproduct, preventing unwanted side reactions like chlorination of the thiazole ring.

Experimental Protocol 4.1: Synthesis of 2-(Trifluoromethyl)thiazole-5-carboxylic acid

  • Materials:

    • This compound (1.0 eq, 1.81 g, 10 mmol)

    • Sodium chlorite (NaClO₂, 80%) (1.5 eq, 1.70 g, 15 mmol)

    • Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O) (1.5 eq, 2.07 g, 15 mmol)

    • 2-Methyl-2-butene (3.0 eq, 2.10 g, 30 mmol)

    • tert-Butanol (t-BuOH) and Water (4:1 mixture, 50 mL)

    • Hydrochloric acid (1 M HCl)

    • Ethyl acetate

  • Procedure:

    • In a flask, dissolve this compound in the t-BuOH/water mixture.

    • Add 2-methyl-2-butene to the solution.

    • In a separate beaker, prepare a solution of sodium chlorite and sodium dihydrogen phosphate in water (approx. 10 mL).

    • Cool the aldehyde solution to 0 °C in an ice bath.

    • Add the aqueous oxidant solution dropwise to the aldehyde solution over 30 minutes, keeping the internal temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours until the starting material is consumed (monitor by TLC).

    • Remove the t-BuOH under reduced pressure.

    • Acidify the remaining aqueous solution to pH 2-3 with 1 M HCl. A white precipitate should form.

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the carboxylic acid, typically as a white or off-white solid.

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory.

  • Reagent-Specific Hazards:

    • This compound: Handle as a potentially toxic and irritant chemical.

    • Sodium Triacetoxyborohydride: Moisture-sensitive. Reacts with water to release hydrogen gas. Handle under an inert atmosphere.

    • Piperidine: Corrosive, flammable, and toxic. Dispense with care.

    • Sodium Chlorite: Strong oxidizing agent. Do not mix with strong acids or organic materials.

Conclusion

This compound stands out as a supremely versatile and valuable intermediate. The robust and high-yielding protocols detailed herein for reductive amination, Knoevenagel condensation, and oxidation provide reliable pathways to three distinct and highly functionalized classes of derivatives: amines, alkenes, and carboxylic acids. These products serve as immediate candidates for biological screening or as advanced intermediates for the construction of more complex molecular architectures, empowering researchers in the rapid development of new chemical entities for pharmaceutical and agrochemical applications.

References

Application Notes and Protocols: 2-(Trifluoromethyl)thiazole-5-carbaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Fluorinated Heterocycle

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and heterocyclic scaffolds into drug candidates is a cornerstone of molecular design. 2-(Trifluoromethyl)thiazole-5-carbaldehyde stands as a particularly valuable building block at the intersection of these two strategies. The trifluoromethyl (-CF3) group, a powerful electron-withdrawing moiety, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a common feature in numerous biologically active compounds, including anti-inflammatory, antibacterial, and anticancer agents.[3][4]

This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. We will delve into its reactivity as a synthetic intermediate and provide detailed, field-proven protocols for its derivatization. Furthermore, we will present a practical application in the context of designing potential kinase inhibitors, a prominent class of therapeutic agents.

Physicochemical Properties and Handling

A clear understanding of the physical and chemical properties of a starting material is paramount for successful and safe experimentation.

PropertyValueReference
CAS Number 903130-38-1[5]
Molecular Formula C₅H₂F₃NOS[1]
Molecular Weight 181.14 g/mol [1]
Appearance Liquid[6]
Boiling Point 154.7 ± 40.0 °C at 760 mmHg[6]
Storage 2-8°C, under inert gas, sealed away from moisture[1][6]

The aldehyde functionality makes this compound susceptible to oxidation and other side reactions. Therefore, proper storage under an inert atmosphere (e.g., nitrogen or argon) and at reduced temperatures is crucial to maintain its purity and reactivity.

Core Synthetic Transformations: Gateway to Molecular Diversity

The aldehyde group of this compound is a versatile handle for a wide array of chemical transformations. Below are detailed protocols for two of the most fundamental and widely used reactions in medicinal chemistry: reductive amination and the Wittig reaction.

Application Note 1: Reductive Amination for the Synthesis of Novel Amine Scaffolds

Reductive amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of secondary and tertiary amines.[7] This reaction is a cornerstone of library synthesis in drug discovery, allowing for the rapid generation of analogs with diverse substitution patterns on the amine nitrogen. The trifluoromethylthiazole moiety, when coupled with a variety of amines, can lead to novel scaffolds for screening against various biological targets.

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Work-up and Purification A Dissolve 2-(Trifluoromethyl)thiazole- 5-carbaldehyde in suitable solvent B Add amine of choice A->B C Stir to form imine intermediate B->C D Add reducing agent (e.g., NaBH(OAc)₃) C->D E Monitor reaction by TLC or LC-MS D->E F Quench reaction E->F G Extract with organic solvent F->G H Dry and concentrate G->H I Purify by column chromatography H->I G cluster_0 Ylide Generation (in situ) cluster_1 Reaction with Aldehyde cluster_2 Work-up and Purification A Suspend phosphonium salt in anhydrous THF B Cool to 0°C or -78°C A->B C Add strong base (e.g., n-BuLi) B->C D Stir to form the ylide C->D F Add aldehyde solution to the ylide D->F E Dissolve 2-(Trifluoromethyl)thiazole- 5-carbaldehyde in anhydrous THF E->F G Allow to warm to room temperature F->G H Quench with saturated NH₄Cl G->H I Extract with an organic solvent H->I J Dry and concentrate I->J K Purify by column chromatography J->K G cluster_steps A 2-(Trifluoromethyl)thiazole- 5-carbaldehyde C Intermediate Amine A->C B Step 1: Reductive Amination (4-Aminophenol, NaBH(OAc)₃) E Target Molecule: Potential GSK-3β Inhibitor C->E D Step 2: Amide Coupling (Pyridine-3-carbonyl chloride, Et₃N)

References

The Versatile Role of 2-(Trifluoromethyl)thiazole-5-carbaldehyde in Synthetic Chemistry: Applications and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Modern Drug Discovery

The 2-(trifluoromethyl)thiazole motif is a cornerstone in contemporary medicinal chemistry and agrochemical research. The incorporation of a trifluoromethyl (CF₃) group onto the robust thiazole ring imparts a unique combination of physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1] At the heart of many complex syntheses lies a versatile and reactive intermediate: 2-(Trifluoromethyl)thiazole-5-carbaldehyde. This aldehyde serves as a critical building block, enabling the facile introduction of the 2-(trifluoromethyl)thiazole core into a diverse array of molecular architectures. This guide provides an in-depth exploration of the synthetic utility of this key intermediate, complete with detailed protocols for its conversion into valuable downstream products.

Physicochemical Properties and Handling

Before delving into its synthetic applications, it is crucial to understand the fundamental properties of 2-(Trluoromethyl)thiazole-5-carbaldehyde.

PropertyValue
Molecular Formula C₅H₂F₃NOS
Molecular Weight 181.14 g/mol [1]
Appearance Liquid
Boiling Point 154.7 ± 40.0 °C at 760 mmHg[2]
Storage Conditions 2-8°C, under inert gas, sealed away from moisture[1][2]

Due to its reactivity, proper handling and storage are paramount to prevent degradation and ensure reproducible results in synthetic applications.

Core Synthetic Transformations and Protocols

The aldehyde functionality of 2-(Trluoromethyl)thiazole-5-carbaldehyde is a gateway to a multitude of chemical transformations. Below, we detail key reactions and provide exemplary protocols for researchers.

Oxidation to 2-(Trifluoromethyl)thiazole-5-carboxylic Acid

The corresponding carboxylic acid is a frequent target in the synthesis of amides and esters, many of which exhibit potent biological activities, including fungicidal and anticancer properties.[3][4] The Pinnick oxidation is a mild and highly efficient method for converting aldehydes to carboxylic acids, particularly for substrates bearing sensitive functional groups.[5][6][7][8]

Causality of Experimental Choices: The Pinnick oxidation is favored due to its high chemoselectivity. Unlike stronger oxidants, it does not readily oxidize other sensitive moieties that might be present in more complex derivatives. Sodium chlorite (NaClO₂) is the primary oxidant, and it is activated by a mild acid to form chlorous acid (HClO₂).[6][8][9] A scavenger, typically 2-methyl-2-butene, is crucial to quench the hypochlorous acid (HOCl) byproduct, which can otherwise lead to undesired side reactions.[7] A buffered system, often using sodium dihydrogen phosphate (NaH₂PO₄), maintains a stable pH to ensure optimal reaction conditions and prevent degradation of the starting material or product.[5] The solvent system of tert-butanol and water provides good solubility for both the organic substrate and the inorganic reagents.

Figure 1: General workflow for the Pinnick oxidation.

Experimental Protocol: Pinnick Oxidation

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a 1:1 mixture of tert-butanol and water.

  • Addition of Reagents: To the stirred solution, add 2-methyl-2-butene (4.0 eq) followed by sodium dihydrogen phosphate (NaH₂PO₄) (1.5 eq).

  • Oxidation: Slowly add a solution of sodium chlorite (NaClO₂) (1.5 eq) in water dropwise to the reaction mixture. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃). Acidify the mixture to pH 2-3 with 1M HCl.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude carboxylic acid can be purified by recrystallization or column chromatography.

Reductive Amination to Synthesize Thiazolyl-methylamines

(2-(Trifluoromethyl)thiazol-5-yl)methanamine and its derivatives are valuable intermediates for the synthesis of more complex bioactive molecules. Reductive amination offers a direct and efficient route to these amines from the parent aldehyde.

Causality of Experimental Choices: This one-pot procedure involves the initial formation of an imine by reacting the aldehyde with an amine (or ammonia source), followed by in-situ reduction.[10][11] Sodium triacetoxyborohydride (STAB) is a preferred reducing agent for reductive aminations as it is milder than other borohydrides and selectively reduces the iminium ion in the presence of the aldehyde. Dichloromethane (DCM) or dichloroethane (DCE) are common solvents for this reaction. The addition of a small amount of acetic acid can catalyze the imine formation.

Figure 2: Pathway for reductive amination.

Experimental Protocol: Reductive Amination with a Primary Amine

  • Reaction Setup: To a solution of this compound (1.0 eq) in dichloromethane (DCM), add the desired primary amine (1.1 eq) and a catalytic amount of glacial acetic acid (0.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.

  • Reaction Monitoring: Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.

  • Workup: Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The crude amine can be purified by column chromatography.

Olefination via Wittig Reaction

The Wittig reaction is a powerful tool for converting aldehydes into alkenes, thereby enabling carbon chain extension and the introduction of vinylic functional groups.[12] This is particularly useful for synthesizing vinyl-thiazole derivatives, which can serve as monomers or undergo further functionalization.

Causality of Experimental Choices: The Wittig reaction utilizes a phosphorus ylide, which is typically generated in situ by treating a phosphonium salt with a strong base. The choice of base and solvent depends on the stability of the ylide. For non-stabilized ylides (e.g., from alkyltriphenylphosphonium halides), strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) are required. The reaction proceeds through a betaine or oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine oxide.

Experimental Protocol: Wittig Reaction to form 2-(Trifluoromethyl)-5-vinylthiazole

  • Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Base Addition: Slowly add n-butyllithium (n-BuLi) (1.05 eq, as a solution in hexanes) dropwise to the suspension. The mixture will typically turn a characteristic color (e.g., yellow or orange) upon ylide formation. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.

  • Aldehyde Addition: Cool the ylide solution back down to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction and Purification: Extract the mixture with diethyl ether (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography on silica gel to separate the desired vinyl-thiazole from triphenylphosphine oxide.

Knoevenagel Condensation for α,β-Unsaturated Systems

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde, followed by dehydration to yield an α,β-unsaturated product.[13][14][15][16] This reaction is valuable for synthesizing electron-deficient alkenes which are versatile Michael acceptors and precursors for various heterocycles.

Causality of Experimental Choices: The reaction is typically catalyzed by a weak base, such as piperidine or pyridine, which facilitates the deprotonation of the active methylene compound to form a nucleophilic enolate. The choice of solvent can vary, with ethanol or toluene being common. The removal of water, often by azeotropic distillation with a Dean-Stark apparatus when using toluene, drives the equilibrium towards the dehydrated product.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) and malononitrile (1.05 eq) in ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 5-10 mol%) to the solution.

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC.

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration and wash with cold ethanol. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Conclusion: A Gateway to Chemical Diversity

This compound is a highly valuable and versatile synthetic intermediate. Its aldehyde functionality allows for a wide range of transformations, providing access to key carboxylic acid, amine, and alkene derivatives. The protocols outlined in this guide, grounded in established chemical principles, offer researchers reliable methods to harness the synthetic potential of this important building block. The ability to readily construct molecules containing the 2-(trifluoromethyl)thiazole scaffold will undoubtedly continue to fuel innovation in the development of new pharmaceuticals and agrochemicals with improved efficacy and desirable physicochemical properties.

References

Application Notes and Protocols: The Strategic Use of 2-(Trifluoromethyl)thiazole-5-carbaldehyde in Amine Derivatization for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 2-(Trifluoromethyl)thiazole Scaffold

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and biologically active compounds.[1][2][3][4][5] Its presence in natural products like vitamin B1 (thiamine) and its role in a wide array of therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory drugs, underscore its importance.[1][2][3][5] The incorporation of a trifluoromethyl (TFM) group onto this scaffold further enhances its desirability in drug design. The TFM group is a bioisostere of a methyl group but possesses unique electronic properties; its strong electron-withdrawing nature can significantly modulate a molecule's pKa, lipophilicity, metabolic stability, and binding affinity to biological targets.[6][7]

This guide provides a detailed exploration of the reaction of 2-(trifluoromethyl)thiazole-5-carbaldehyde with amines, a key transformation for generating diverse libraries of compounds for drug discovery. We will delve into the primary reaction pathways, provide detailed experimental protocols, and discuss the rationale behind the methodological choices, empowering researchers to effectively utilize this versatile building block.

Core Reaction Pathways: Imine Formation and Reductive Amination

The reaction of this compound with primary or secondary amines primarily proceeds through two key pathways:

  • Imine (Schiff Base) Formation: A condensation reaction between the aldehyde and a primary amine to form a C=N double bond.[8]

  • Reductive Amination: A two-step, often one-pot, process where the initially formed imine is subsequently reduced to a secondary or tertiary amine.[9][10]

The choice between these pathways depends on the desired final product and its intended biological application. Imines themselves can be biologically active, while the corresponding amines offer greater conformational flexibility, which can be crucial for optimizing interactions with a biological target.

Mechanism of Imine Formation

The formation of an imine from an aldehyde and a primary amine is a reversible reaction that typically requires acid or base catalysis to proceed at a reasonable rate.[11] The reaction is generally driven to completion by the removal of water.[8]

G cluster_0 Reaction Mechanism: Imine Formation aldehyde This compound hemiaminal Hemiaminal Intermediate aldehyde->hemiaminal Nucleophilic attack amine Primary Amine (R-NH2) amine->hemiaminal protonated_hemiaminal Protonated Hemiaminal hemiaminal->protonated_hemiaminal + H+ imine Imine (Schiff Base) protonated_hemiaminal->imine - H2O water H2O

Caption: Mechanism of Imine Formation.

Mechanism of Reductive Amination

Reductive amination is a powerful method for synthesizing amines. It can be performed as a one-pot reaction where the aldehyde, amine, and a reducing agent are combined.[9] The key to a successful one-pot reductive amination is the choice of a reducing agent that selectively reduces the protonated imine (iminium ion) intermediate over the starting aldehyde.[9][12]

G cluster_1 Reaction Mechanism: Reductive Amination reactants Aldehyde + Amine imine Imine Intermediate reactants->imine Condensation iminium Iminium Ion imine->iminium + H+ product Secondary Amine iminium->product Reduction reducing_agent Reducing Agent (e.g., NaBH(OAc)3) reducing_agent->product

Caption: General schematic of reductive amination.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific amine substrate.

Protocol 1: Synthesis of an Imine (Schiff Base) Derivative

This protocol describes the synthesis of (E)-N-((2-(trifluoromethyl)thiazol-5-yl)methylene)aniline.

Materials:

  • This compound

  • Aniline

  • Ethanol (absolute)

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Standard glassware for workup and purification

Procedure:

  • To a solution of this compound (1.0 mmol) in absolute ethanol (10 mL) in a 50 mL round-bottom flask, add aniline (1.0 mmol).

  • Add a catalytic amount of glacial acetic acid (1-2 drops).

  • Equip the flask with a reflux condenser and heat the reaction mixture to reflux with stirring for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Characterization: The structure of the synthesized imine can be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, FT-IR, and mass spectrometry.[13] The formation of the imine is indicated by the disappearance of the aldehyde proton signal and the appearance of a new signal for the imine C-H proton in the 1H NMR spectrum.

Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol describes the synthesis of N-benzyl-1-(2-(trifluoromethyl)thiazol-5-yl)methanamine. Sodium triacetoxyborohydride is a mild and selective reducing agent for reductive aminations.[9][12][14]

Materials:

  • This compound

  • Benzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)3)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic Acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Standard glassware for reaction, workup, and purification

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 mmol) and benzylamine (1.1 mmol) in 1,2-dichloroethane (10 mL).

  • Stir the mixture at room temperature for 20-30 minutes to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step.[12]

  • In a single portion, add sodium triacetoxyborohydride (1.5 mmol). The reaction is often exothermic.

  • Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous Na2SO4 or MgSO4.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary Table:

Reaction TypeAmineReducing AgentSolventTypical Yield
Imine FormationPrimary AromaticNone (acid catalyst)EthanolGood to Excellent
Reductive AminationPrimary/SecondaryNaBH(OAc)3DCE/DCMGood to Excellent
Reductive AminationPrimary/SecondaryNaBH4MethanolModerate to Good
Reductive AminationPrimary/SecondaryH2/Pd-CMethanol/EthanolGood to Excellent

Applications in Drug Discovery

The derivatization of this compound with a diverse range of amines allows for the rapid generation of compound libraries with potential therapeutic applications. The resulting thiazole-containing molecules are of interest in various therapeutic areas.[2][5][15]

Workflow for Library Synthesis and Screening

G cluster_2 Drug Discovery Workflow start This compound reaction Reductive Amination / Imine Formation start->reaction amines Diverse Amine Library amines->reaction library Compound Library reaction->library screening High-Throughput Screening library->screening hit Hit Identification screening->hit optimization Lead Optimization hit->optimization candidate Drug Candidate optimization->candidate

Caption: Workflow for drug discovery using the thiazole scaffold.

The synthesized compounds can be screened against a variety of biological targets, including enzymes (e.g., kinases, proteases) and receptors. The trifluoromethylthiazole core provides a robust anchor for binding, while the amine-derived substituent can be modified to optimize potency, selectivity, and pharmacokinetic properties. The thiazole scaffold has been identified as a valuable component in fragment-based drug discovery.[3]

Conclusion

The reaction of this compound with amines is a cornerstone transformation for medicinal chemists. The straightforward and versatile nature of imine formation and reductive amination allows for the creation of a vast chemical space around a privileged scaffold. By understanding the underlying mechanisms and employing robust protocols, researchers can efficiently generate novel molecular entities with the potential to become next-generation therapeutics.

References

Application Notes & Protocols: Catalytic Reactions of 2-(Trifluoromethyl)thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical guide on the synthesis and catalytic applications of 2-(Trifluoromethyl)thiazole-5-carbaldehyde, a key building block in medicinal and materials chemistry. The trifluoromethyl group imparts unique properties such as enhanced metabolic stability and binding affinity, making this scaffold highly valuable in drug discovery.[1] We present a detailed, three-step synthetic route to the aldehyde from commercially available precursors. Furthermore, we provide validated protocols for two powerful catalytic transformations: the asymmetric transfer hydrogenation of the aldehyde to a chiral alcohol and a copper-catalyzed asymmetric Henry (nitroaldol) reaction for C-C bond formation. These notes are designed to provide both practical, step-by-step instructions and a deep understanding of the chemical principles behind each protocol.

Part 1: Synthesis of this compound (3)

Synthesis Workflow Diagram

G cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Ester Reduction cluster_2 Step 3: Selective Oxidation Ethyl 2-chloro-4,4,4-trifluoroacetoacetate Ethyl 2-chloro-4,4,4-trifluoroacetoacetate Ester_1 Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate (1) Ethyl 2-chloro-4,4,4-trifluoroacetoacetate->Ester_1 + Thioformamide + Triethylamine in Acetonitrile Alcohol_2 (2-(Trifluoromethyl)thiazol-5-yl)methanol (2) Ester_1->Alcohol_2 LiAlH4 in dry THF, 0°C to rt Aldehyde_3 This compound (3) Alcohol_2->Aldehyde_3 Dess-Martin Periodinane (DMP) in DCM, rt

Caption: Workflow for the synthesis of the target aldehyde.

Protocol 1.1: Synthesis of Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate (1)

This procedure is adapted from the well-established Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide.[2] Using thioformamide ensures the C2 position of the thiazole is unsubstituted, apart from the desired trifluoromethyl group which is introduced via the ketoester.

ReagentMW ( g/mol )Amount (mmol)Mass/Volume
Ethyl 2-chloro-4,4,4-trifluoroacetoacetate218.5550.010.93 g
Thioformamide61.1055.03.36 g
Triethylamine (TEA)101.1912517.4 mL
Acetonitrile (MeCN)--250 mL

Procedure:

  • To a 500 mL 3-necked flask fitted with a mechanical stirrer, thermometer, and a dropping funnel, add thioformamide (3.36 g, 55.0 mmol) and acetonitrile (150 mL).

  • Stir the mixture at room temperature to obtain a clear solution.

  • Add ethyl 2-chloro-4,4,4-trifluoroacetoacetate (10.93 g, 50.0 mmol) dropwise over 20 minutes. A slight exotherm may be observed.

  • Stir the reaction mixture for 2 hours at room temperature. A yellow precipitate may form during this time.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Add triethylamine (17.4 mL, 125 mmol) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C. White fumes of triethylamine hydrochloride will evolve.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours or until TLC analysis indicates completion of the reaction.

  • Filter the reaction mixture to remove the triethylamine hydrochloride salt and wash the solid with a small amount of cold acetonitrile.

  • Combine the filtrates and concentrate under reduced pressure.

  • Redissolve the residue in ethyl acetate (200 mL) and wash with water (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purify by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to afford Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate (1) as a liquid.[3]

Protocol 1.2: Reduction to (2-(Trifluoromethyl)thiazol-5-yl)methanol (2)

The reduction of the ester to a primary alcohol is achieved using a powerful hydride agent, Lithium Aluminum Hydride (LiAlH₄).[4][5] The reaction must be conducted under strictly anhydrous conditions as LiAlH₄ reacts violently with water.

ReagentMW ( g/mol )Amount (mmol)Mass/Volume
Ester 1 225.1940.09.01 g
Lithium Aluminum Hydride (LiAlH₄)37.9560.02.28 g
Anhydrous Tetrahydrofuran (THF)--200 mL

Procedure:

  • To a dry 500 mL flask under an inert atmosphere (Nitrogen or Argon), add LiAlH₄ (2.28 g, 60.0 mmol) and anhydrous THF (100 mL).

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve Ester 1 (9.01 g, 40.0 mmol) in anhydrous THF (100 mL) and add it dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition, allow the mixture to warm to room temperature and stir for 3 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (2.3 mL), followed by 15% aqueous NaOH (2.3 mL), and finally water (6.9 mL).

  • Stir the resulting white granular precipitate vigorously for 30 minutes.

  • Filter the solid through a pad of Celite® and wash the filter cake thoroughly with THF.

  • Combine the filtrates and concentrate under reduced pressure to yield (2-(Trifluoromethyl)thiazol-5-yl)methanol (2) , which can often be used in the next step without further purification.

Protocol 1.3: Oxidation to this compound (3)

The Dess-Martin Periodinane (DMP) oxidation is a highly reliable and mild method for converting primary alcohols to aldehydes without the risk of over-oxidation to the carboxylic acid.[6][7] It operates at room temperature and is tolerant of many functional groups.

ReagentMW ( g/mol )Amount (mmol)Mass/Volume
Alcohol 2 183.1530.05.50 g
Dess-Martin Periodinane (DMP)424.1436.015.27 g
Dichloromethane (DCM)--300 mL

Procedure:

  • In a 500 mL flask, dissolve Alcohol 2 (5.50 g, 30.0 mmol) in DCM (300 mL).

  • Add Dess-Martin Periodinane (15.27 g, 36.0 mmol) to the solution in one portion at room temperature.

  • Stir the mixture for 2-4 hours. The reaction progress can be monitored by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (100 mL) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (100 mL).

  • Stir vigorously for 15-20 minutes until the organic layer is clear.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to afford pure This compound (3) .

Part 2: Application Note - Catalytic Asymmetric Transfer Hydrogenation

Objective: To synthesize the enantiomerically enriched alcohol, (R)-(2-(trifluoromethyl)thiazol-5-yl)methanol, via catalytic asymmetric transfer hydrogenation (ATH). This reaction is a cornerstone of modern asymmetric synthesis, providing a safe and efficient alternative to direct hydrogenation with H₂ gas.[8]

Causality & Method Selection: The Noyori-type Ruthenium catalyst, RuCl--INVALID-LINK--, is selected for its well-documented high efficiency and enantioselectivity in the transfer hydrogenation of a wide range of ketones and aldehydes.[9] The mechanism involves an outer-sphere hydrogen transfer from a ruthenium-hydride species, which is generated in situ from the catalyst precursor and a hydrogen donor. A formic acid/triethylamine (HCOOH/TEA) azeotrope serves as an excellent hydrogen source, providing the hydride to the catalyst and regenerating it for the next catalytic cycle.

Catalytic Mechanism Overview

Caption: Simplified mechanism for Ru-catalyzed transfer hydrogenation.

Protocol 2.1: Asymmetric Transfer Hydrogenation of Aldehyde (3)
Reagent/CatalystMW ( g/mol )Amount (mmol)Mass/VolumeStoichiometry (mol%)
Aldehyde 3 181.141.0181 mg100
RuCl--INVALID-LINK--654.180.016.5 mg1
Formic Acid / Triethylamine (5:2 azeotrope)--1.0 mL-
Anhydrous Dichloromethane (DCM)--5.0 mL-

Procedure:

  • In a clean, dry vial, add RuCl--INVALID-LINK-- (6.5 mg, 0.01 mmol).

  • Flush the vial with an inert gas (Nitrogen or Argon).

  • Add anhydrous DCM (2.5 mL) and stir to dissolve the catalyst.

  • Add the HCOOH/TEA azeotrope (1.0 mL). The solution should turn a light purple or reddish color, indicating the formation of the active hydride species. Stir for 10 minutes.

  • In a separate vial, dissolve Aldehyde 3 (181 mg, 1.0 mmol) in anhydrous DCM (2.5 mL).

  • Add the aldehyde solution to the catalyst solution via syringe.

  • Stir the reaction mixture at 28 °C for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction with 5 mL of water.

  • Separate the layers and extract the aqueous phase with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the product by column chromatography (Silica gel, Hexane:Ethyl Acetate) to yield the chiral alcohol.

  • Validation: Determine the enantiomeric excess (ee%) of the product using chiral HPLC analysis. Based on analogous heteroaromatic aldehydes, yields >90% and ee's >95% are expected.

Part 3: Application Note - Catalytic Asymmetric Henry (Nitroaldol) Reaction

Objective: To synthesize a chiral β-nitroalcohol via a copper-catalyzed asymmetric Henry reaction between aldehyde 3 and nitromethane. This reaction is a powerful tool for C-C bond formation, and the resulting nitroalcohol is a versatile intermediate for synthesizing β-amino alcohols and other valuable molecules.[10][11]

Causality & Method Selection: Chiral copper(II) complexes are highly effective catalysts for the Henry reaction.[3] A complex formed in situ from Copper(II) acetate and a chiral bis(oxazoline) or amino alcohol ligand is chosen. The mechanism relies on the Lewis acidic copper center coordinating to and activating the aldehyde carbonyl group, while a basic counter-ion or a basic site on the ligand facilitates the deprotonation of nitromethane to form a nucleophilic nitronate anion. The chiral environment of the ligand then directs the facial selectivity of the nitronate's attack on the coordinated aldehyde.[12]

Catalytic Mechanism Overview

G cluster_0 Catalyst Activation & Substrate Binding cluster_1 Stereoselective C-C Bond Formation Cu_L Chiral Cu(II)-Ligand Complex Activated_Complex Activated Aldehyde on Chiral Scaffold Cu_L->Activated_Complex Coordination Aldehyde Aldehyde (3) Aldehyde->Activated_Complex Nitromethane CH3NO2 Nitronate Nitronate Anion -CH2NO2 Nitromethane->Nitronate Deprotonation Base Base (e.g., AcO-) Base->Nitronate Alkoxide Chiral Nitroalkoxide Intermediate Activated_Complex->Alkoxide Facial-selective Attack Nitronate->Alkoxide Product β-Nitroalcohol Product Alkoxide->Product Protonation & Release

Caption: Key steps in the Cu-catalyzed asymmetric Henry reaction.

Protocol 3.1: Asymmetric Henry Reaction of Aldehyde (3)
Reagent/CatalystMW ( g/mol )Amount (mmol)Mass/VolumeStoichiometry (mol%)
Aldehyde 3 181.140.590.5 mg100
Copper(II) Acetate Monohydrate (Cu(OAc)₂·H₂O)199.650.0510.0 mg10
(1R,2S)-1-Amino-2-indanol (Chiral Ligand)149.190.0558.2 mg11
Nitromethane (CH₃NO₂)61.045.00.3 mL1000
Ethanol (EtOH)--2.0 mL-

Procedure:

  • To a dry vial, add Cu(OAc)₂·H₂O (10.0 mg, 0.05 mmol) and the chiral amino alcohol ligand (8.2 mg, 0.055 mmol).

  • Add ethanol (1.5 mL) and stir the mixture at room temperature for 1 hour to allow for complex formation. The solution will typically turn blue or green.

  • Add Aldehyde 3 (90.5 mg, 0.5 mmol) to the catalyst solution.

  • Add nitromethane (0.3 mL, 5.0 mmol) and stir the reaction at room temperature for 48-72 hours.

  • Monitor the reaction by TLC. The reaction is often slow but clean.

  • Once complete, concentrate the reaction mixture directly onto a small amount of silica gel.

  • Purify by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to afford the chiral β-nitroalcohol product.

  • Validation: Determine the yield and enantiomeric excess (ee%) of the product by ¹H NMR and chiral HPLC analysis. For heteroaromatic aldehydes, good yields and ee's in the range of 70-95% are typically achievable.[3]

References

Application Note: High-Purity Isolation of 2-(Trifluoromethyl)thiazole-5-carbaldehyde via Optimized Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Purity

2-(Trifluoromethyl)thiazole-5-carbaldehyde is a key intermediate in the synthesis of high-value molecules, particularly in the agrochemical and pharmaceutical industries.[1] The trifluoromethyl group often enhances the biological activity and metabolic stability of final products.[1] However, the aldehyde functional group is susceptible to oxidation and can be sensitive to the purification environment, making the isolation of high-purity material a non-trivial challenge. Common impurities include unreacted starting materials, byproducts from synthesis, and the corresponding carboxylic acid formed via air oxidation.

This application note details a field-proven protocol for purifying this compound using silica gel flash column chromatography. We will emphasize not just the procedural steps, but the chemical rationale behind them, particularly concerning the mitigation of on-column degradation—a common pitfall when purifying sensitive aldehydes.

Compound Profile and Safety Mandates

Prior to beginning any experimental work, a thorough understanding of the compound's properties and hazards is essential.

Physicochemical Data
PropertyValueSource
CAS Number 903130-38-1[2]
Molecular Formula C₅H₂F₃NOS[1][3]
Molecular Weight 181.14 g/mol [1][2]
Appearance Liquid[2]
Boiling Point 154.7 ± 40.0 °C (at 760 mmHg)[2]
Storage Conditions 2-8°C, under inert gas, sealed from moisture[1][3]
Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. All handling must be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.[4][5]

Hazard TypeGHS ClassificationPrecautionary Statement Codes
Acute Toxicity H302: Harmful if swallowedP264, P270, P301+P312, P330
Skin Irritation H315: Causes skin irritationP280, P302+P352, P332+P313
Eye Irritation H319: Causes serious eye irritationP280, P305+P351+P338, P337+P313
Respiratory Irritation H335: May cause respiratory irritationP261, P271, P304+P340, P312

(Data synthesized from available Safety Data Sheets[2][5][6])

Principle of Purification: Mitigating Aldehyde Instability

The primary purification method described is flash column chromatography on a silica gel stationary phase. The choice of this technique is based on its efficiency in separating compounds with differing polarities.

The key challenge with aldehydes is their potential for degradation on the acidic surface of standard silica gel. Silica can act as a mild Lewis acid, catalyzing the formation of acetals or hemiacetals if an alcohol is used as a polar eluent.[7] This complicates purification and reduces yield. To counteract this, our protocol incorporates a small amount of a tertiary amine base (triethylamine) into the mobile phase. This deactivates the acidic sites on the silica, creating a more inert environment for the aldehyde to pass through without degradation.

The purification strategy is visualized in the workflow below.

Purification_Workflow Crude Crude Product (Liquid) TLC Step 1: TLC Analysis (Determine Optimal Eluent) Crude->TLC Sample_Load Step 3: Sample Loading (Adsorb onto Silica) Crude->Sample_Load Column_Prep Step 2: Column Preparation (Slurry Pack with Silica Gel) TLC->Column_Prep Column_Prep->Sample_Load Elution Step 4: Elution & Fraction Collection (Isocratic or Gradient) Sample_Load->Elution Fraction_Analysis Step 5: Fraction Purity Analysis (TLC) Elution->Fraction_Analysis Pooling Step 6: Pool Pure Fractions Fraction_Analysis->Pooling Solvent_Removal Step 7: Solvent Removal (Rotary Evaporation) Pooling->Solvent_Removal Pure_Product Purified Product (>98% Purity) Solvent_Removal->Pure_Product

References

Application Notes and Protocols: 2-(Trifluoromethyl)thiazole-5-carbaldehyde in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 2-(Trifluoromethyl)thiazole Scaffold

The thiazole ring is a cornerstone in medicinal chemistry, appearing in a wide array of FDA-approved drugs and clinical candidates.[1] This five-membered heterocycle, containing both sulfur and nitrogen, serves as a versatile scaffold for developing therapeutic agents with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The introduction of a trifluoromethyl (-CF3) group at the 2-position of the thiazole ring significantly enhances the pharmacological profile of the resulting molecules. The -CF3 group is a powerful bioisostere for other chemical groups and can improve metabolic stability, membrane permeability, and binding affinity to target proteins.[4]

2-(Trifluoromethyl)thiazole-5-carbaldehyde is a key building block that combines the benefits of the thiazole ring and the trifluoromethyl group with a reactive aldehyde functionality. This aldehyde group at the 5-position provides a versatile handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, making it an invaluable starting material for the synthesis of complex bioactive molecules.[4] This application note will explore the utility of this compound in the synthesis of potential therapeutic agents, with a focus on practical, field-proven protocols.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties and safe handling procedures for this compound is crucial for its effective and safe use in the laboratory.

PropertyValueSource
CAS Number 903130-38-1[4]
Molecular Formula C₅H₂F₃NOS[4]
Molecular Weight 181.14 g/mol [4]
Appearance Liquid[5]
Boiling Point 154.7 ± 40.0 °C at 760 mmHg[5]
Storage 2-8°C, store under inert gas[4]

Safety and Handling: this compound should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. It is classified as harmful if swallowed and may cause skin and eye irritation.[5] For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Key Synthetic Transformations: The Knoevenagel Condensation

The aldehyde functionality of this compound is a gateway to a multitude of synthetic transformations. Among these, the Knoevenagel condensation is a particularly powerful tool for the formation of new carbon-carbon double bonds. This reaction involves the condensation of an aldehyde with an active methylene compound in the presence of a basic catalyst.

The general workflow for a Knoevenagel condensation involving this compound is depicted below:

G start 2-(Trifluoromethyl)thiazole- 5-carbaldehyde reaction Knoevenagel Condensation start->reaction reagents Active Methylene Compound (e.g., Malononitrile, Ethyl Cyanoacetate) + Base Catalyst (e.g., Piperidine, Triethylamine) reagents->reaction product 2-(Trifluoromethyl)thiazol-5-yl) -ylidene derivative reaction->product

Figure 1: General workflow for the Knoevenagel condensation.

Application in the Synthesis of Bioactive Scaffolds: A Protocol for the Synthesis of 2-((2-(Trifluoromethyl)thiazol-5-yl)methylene)malononitrile Derivatives

The following protocol details a representative synthesis of a 2-((2-(trifluoromethyl)thiazol-5-yl)methylene)malononitrile derivative, a scaffold with potential applications in the development of kinase inhibitors and other therapeutic agents.

Materials and Equipment
  • This compound

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Thin-layer chromatography (TLC) plates (silica gel)

  • UV lamp for TLC visualization

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol/water mixture)

Experimental Protocol
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.81 g, 10 mmol).

    • Dissolve the aldehyde in 30 mL of ethanol.

    • Add malononitrile (0.66 g, 10 mmol) to the solution.

    • Add a catalytic amount of piperidine (0.1 mL).

  • Reaction:

    • Attach a reflux condenser to the flask.

    • Heat the reaction mixture to reflux (approximately 78 °C) using a heating mantle.

    • Maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The starting materials should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Work-up and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • A solid precipitate of the product may form upon cooling. If not, reduce the volume of the solvent using a rotary evaporator until a precipitate forms.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials and catalyst.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

    • Dissolve the crude solid in a minimal amount of hot ethanol.

    • Slowly add water until the solution becomes cloudy.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

Expected Results and Characterization

The expected product is 2-((2-(trifluoromethyl)thiazol-5-yl)methylene)malononitrile. The yield of the reaction is typically good to excellent. The purified product should be characterized by standard analytical techniques:

  • ¹H NMR: To confirm the presence of the vinyl proton and the aromatic protons.

  • ¹³C NMR: To identify the carbons of the thiazole ring, the trifluoromethyl group, the double bond, and the nitrile groups.

  • Mass Spectrometry: To confirm the molecular weight of the product.

  • Melting Point: To assess the purity of the compound.

Data Presentation: Representative Knoevenagel Condensation Reactions

The following table summarizes representative Knoevenagel condensation reactions of this compound with various active methylene compounds.

Active Methylene CompoundCatalystSolventReaction Time (h)Expected Product
MalononitrilePiperidineEthanol2-42-((2-(Trifluoromethyl)thiazol-5-yl)methylene)malononitrile
Ethyl CyanoacetateTriethylamineToluene4-6Ethyl 2-cyano-3-(2-(trifluoromethyl)thiazol-5-yl)acrylate
Diethyl MalonateSodium EthoxideEthanol6-8Diethyl 2-((2-(trifluoromethyl)thiazol-5-yl)methylene)malonate
2,4-ThiazolidinedionePiperidineAcetic Acid5-75-((2-(Trifluoromethyl)thiazol-5-yl)methylene)thiazolidine-2,4-dione

Visualization of the Synthetic Pathway

The synthetic pathway for the preparation of 2-((2-(trifluoromethyl)thiazol-5-yl)methylene)malononitrile is illustrated below.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product aldehyde 2-(Trifluoromethyl)thiazole- 5-carbaldehyde condensation Knoevenagel Condensation (Piperidine, Ethanol, Reflux) aldehyde->condensation malononitrile Malononitrile malononitrile->condensation product 2-((2-(Trifluoromethyl)thiazol-5-yl) methylene)malononitrile condensation->product

Figure 2: Synthetic pathway for a Knoevenagel condensation product.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide range of bioactive molecules. Its trifluoromethyl group imparts desirable physicochemical and pharmacological properties, while the aldehyde functionality allows for the construction of complex molecular architectures through reactions such as the Knoevenagel condensation. The protocols and data presented in this application note provide a solid foundation for researchers to explore the full potential of this important synthetic intermediate in drug discovery and development.

References

Application Notes and Protocols for the Scale-Up Synthesis of 2-(Trifluoromethyl)thiazole-5-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Trifluoromethylated Thiazoles in Modern Drug Discovery

The incorporation of fluorine and fluorine-containing moieties into molecular scaffolds is a cornerstone of modern medicinal chemistry. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to modulate a molecule's metabolic stability, lipophilicity, and bioavailability[1]. When appended to a heterocyclic system like thiazole, a privileged structure in numerous pharmaceuticals, the resulting derivatives become highly sought-after building blocks for novel therapeutics and agrochemicals[2][3]. 2-(Trifluoromethyl)thiazole-5-carbaldehyde is a key intermediate, providing a reactive handle for the elaboration into more complex, biologically active compounds. This guide provides a comprehensive overview of the synthetic strategies, a detailed scale-up protocol, and critical safety and operational considerations for the large-scale production of this valuable intermediate.

Synthetic Strategies for Scale-Up: A Comparative Analysis

Several methods exist for the synthesis of the thiazole core, with the Hantzsch thiazole synthesis being a classic and robust approach[3][4]. For the specific target of this compound, a multi-step synthesis originating from readily available starting materials is the most viable route for industrial-scale production. The general strategy involves the construction of a trifluoromethylated thiazole ring followed by the introduction or unmasking of the aldehyde functionality.

A logical and scalable approach begins with the synthesis of a related intermediate, such as 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid or its ester, which can then be converted to the desired aldehyde. This pathway is advantageous due to the availability of established procedures for the synthesis of the carboxylic acid intermediate[5][6][7].

The chosen synthetic pathway for this guide is a three-step process:

  • Chlorination of Ethyl 4,4,4-trifluoroacetoacetate: This initial step activates the starting material for the subsequent cyclization.

  • Hantzsch Thiazole Synthesis: Cyclization of the chlorinated intermediate with a thioamide to form the trifluoromethylthiazole ester.

  • Reduction to the Aldehyde: Conversion of the ester to the corresponding carbaldehyde.

This route is selected for its reliance on relatively inexpensive starting materials, well-understood reaction mechanisms, and amenability to large-scale equipment.

Visualizing the Synthetic Workflow

Synthetic_Workflow A Ethyl 4,4,4-trifluoroacetoacetate B Chlorination (e.g., Sulfuryl Chloride) A->B Step 1 C Ethyl 2-chloro-4,4,4-trifluoroacetoacetate B->C D Hantzsch Synthesis (with Thioacetamide) C->D Step 2 E Ethyl 2-(Trifluoromethyl)thiazole-5-carboxylate D->E F Reduction (e.g., DIBAL-H) E->F Step 3 G This compound F->G

Caption: A high-level overview of the three-step synthetic route for this compound.

Detailed Scale-Up Protocol

Step 1: Synthesis of Ethyl 2-chloro-4,4,4-trifluoroacetoacetate

Rationale: The chlorination of the α-position of the β-ketoester is a critical activation step for the subsequent cyclization. Sulfuryl chloride is often preferred over chlorine gas on a large scale due to its ease of handling as a liquid.

Equipment:

  • 100 L glass-lined reactor with overhead stirring, temperature probe, and nitrogen inlet/outlet.

  • Addition funnel.

  • Scrubber system for acidic off-gases.

Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)MolesMolar Eq.
Ethyl 4,4,4-trifluoroacetoacetate184.1118.41001.0
Sulfuryl chloride (SO₂Cl₂)134.9714.21051.05
Dichloromethane (DCM)84.9350 L--

Procedure:

  • Charge the reactor with ethyl 4,4,4-trifluoroacetoacetate and dichloromethane.

  • Inert the reactor with nitrogen and cool the mixture to 0-5 °C with good agitation.

  • Slowly add sulfuryl chloride via the addition funnel over 2-3 hours, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by GC-MS until the starting material is consumed.

  • Carefully quench the reaction by slowly adding water, ensuring the temperature does not exceed 25 °C.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. This is often used directly in the next step without further purification.

Step 2: Hantzsch Synthesis of Ethyl 2-(Trifluoromethyl)thiazole-5-carboxylate

Rationale: This classic cyclization reaction forms the thiazole ring. The use of an amine base can improve yields in some cases, but for this specific transformation, direct condensation is often sufficient[6].

Equipment:

  • 100 L glass-lined reactor with overhead stirring, temperature probe, reflux condenser, and nitrogen inlet/outlet.

Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)MolesMolar Eq.
Ethyl 2-chloro-4,4,4-trifluoroacetoacetate218.5521.9 (crude)~1001.0
Thioacetamide75.139.01201.2
Acetonitrile41.0560 L--

Procedure:

  • Charge the reactor with thioacetamide and acetonitrile and stir to dissolve.

  • Add the crude ethyl 2-chloro-4,4,4-trifluoroacetoacetate dropwise to the thioacetamide solution over 1-2 hours. An exotherm may be observed, and the temperature should be maintained below 50 °C[6].

  • After the addition, stir the reaction mixture at room temperature for 2-3 hours, during which a precipitate may form.

  • Monitor the reaction by HPLC or GC-MS.

  • Once the reaction is complete, cool the mixture and filter the solid.

  • The filtrate can be concentrated and the residue purified by recrystallization or column chromatography, though for scale-up, crystallization is preferred.

Step 3: Reduction to this compound

Rationale: The reduction of the ester to the aldehyde requires a mild reducing agent to avoid over-reduction to the alcohol. Diisobutylaluminium hydride (DIBAL-H) is a common choice for this transformation at low temperatures.

Equipment:

  • 100 L glass-lined reactor with overhead stirring, temperature probe, nitrogen inlet/outlet, and addition funnel.

Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)MolesMolar Eq.
Ethyl 2-(Trifluoromethyl)thiazole-5-carboxylate239.1912.0501.0
DIBAL-H (1.0 M in Toluene)142.1555 L551.1
Toluene92.1440 L--

Procedure:

  • Charge the reactor with ethyl 2-(trifluoromethyl)thiazole-5-carboxylate and anhydrous toluene under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the DIBAL-H solution via the addition funnel, maintaining the internal temperature below -70 °C.

  • Stir the reaction at -78 °C for 2-3 hours.

  • Monitor the reaction by TLC or HPLC.

  • Once the starting material is consumed, quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) to break up the aluminum complexes.

  • Allow the mixture to warm to room temperature and stir until the layers are clear.

  • Separate the organic layer, and extract the aqueous layer with toluene or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or distillation under reduced pressure.

Process Safety and Hazard Analysis

Hazardous Reagents:

  • Sulfuryl Chloride: Highly corrosive and reacts violently with water, releasing toxic gases (SO₂ and HCl). Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and a face shield[8].

  • DIBAL-H: Pyrophoric and reacts violently with water and protic solvents. Must be handled under an inert atmosphere.

  • Trifluoromethylated Compounds: While not acutely toxic in the same way as the reagents above, fluorinated compounds can have unique biological activities and should be handled with care. The thermal decomposition of fluorinated organic compounds can release hydrogen fluoride (HF), a highly corrosive and toxic gas[9][10].

Safety Procedures:

  • All operations should be conducted in a well-ventilated area, preferably in a walk-in fume hood for large-scale reactions[8].

  • Ensure that an emergency shower and eyewash station are readily accessible.

  • A "buddy system" should be in place when handling highly reactive reagents[11].

  • Appropriate fire extinguishing media (e.g., Class D for pyrophoric reagents) must be available.

  • Personnel must be trained in the specific hazards of each chemical and the emergency procedures.

Scale-Up Challenges and Solutions

ChallengePotential ConsequencesRecommended Solutions
Heat Management Thermal runaway, side reactions, decreased yield.Use a reactor with a high surface area-to-volume ratio, employ a robust temperature control system, and control the rate of reagent addition[12].
Mixing Efficiency Localized "hot spots," incomplete reactions.Optimize the stirrer design and speed for the reactor volume. Ensure baffles are in place to promote turbulent mixing[12].
Reagent Addition Rate Exotherm control issues, formation of impurities.Utilize a programmable logic controller (PLC) or a syringe pump for precise and controlled addition of critical reagents like sulfuryl chloride and DIBAL-H[12].
Purification at Scale Column chromatography is impractical for large batches.Develop a robust crystallization procedure for the purification of intermediates and the final product. Consider distillation under reduced pressure for liquid products[12].

Logical Relationships in Scale-Up Safety

Scale_Up_Safety cluster_planning Planning Phase cluster_execution Execution Phase A Hazard Analysis (Reagents & Reactions) B PPE Assessment (Upgrade for Scale) A->B informs C Equipment Selection (Appropriate Size & Material) A->C informs D Emergency Plan A->D informs E Controlled Reagent Addition C->E enables F Continuous Monitoring (Temperature, Pressure) C->F enables G Proper Quenching C->G enables D->G guides E->F impacts H Waste Management

Caption: The relationship between planning and execution for a safe scale-up synthesis.

Conclusion

The scale-up synthesis of this compound is a challenging but achievable process. By selecting a robust synthetic route, paying close attention to reaction conditions, and implementing rigorous safety protocols, it is possible to produce this valuable intermediate in large quantities. The information and protocols provided in this guide are intended to serve as a foundation for researchers and process chemists to develop their own safe and efficient scale-up procedures.

References

Application Notes and Protocols for Asymmetric Synthesis Using 2-(Trifluoromethyl)thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold for Asymmetric Synthesis

The convergence of a trifluoromethyl group and a thiazole nucleus within a single molecular entity, 2-(Trifluoromethyl)thiazole-5-carbaldehyde, presents a compelling building block for modern asymmetric synthesis and medicinal chemistry. The thiazole ring is a ubiquitous heterocycle found in numerous pharmacologically active compounds, including antimicrobial and anticancer agents.[1][2][3] Its unique electronic properties and ability to engage in hydrogen bonding and metal coordination make it a valuable scaffold in drug design.[4][5] Concurrently, the trifluoromethyl (CF₃) group is a well-established bioisostere for a methyl group, offering profound improvements in metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] The stereospecific incorporation of the CF₃ group into organic molecules remains a significant challenge and a highly sought-after objective in pharmaceutical development.[6]

This guide provides a detailed exploration of this compound as a substrate in key asymmetric C-C bond-forming reactions. We will delve into the causality behind experimental design and furnish detailed, field-proven protocols for the asymmetric Aldol and Henry (nitroaldol) reactions, enabling the synthesis of chiral β-hydroxy and β-nitro alcohols—versatile intermediates for complex molecule synthesis.

Core Principles of Reactivity

The synthetic utility of this compound is dominated by the strong electron-withdrawing nature of the trifluoromethyl group. This effect renders the aldehyde carbon highly electrophilic and susceptible to nucleophilic attack. This heightened reactivity, however, must be carefully managed to achieve high levels of stereocontrol. The adjacent thiazole ring also plays a crucial role, influencing the steric environment around the carbonyl and potentially acting as a coordinating site for catalysts.

A primary challenge in reactions with trifluoromethyl carbonyls is the potential for catalyst deactivation or undesired side reactions. Therefore, the choice of catalyst, solvent, and reaction conditions is paramount to achieving high yield and enantioselectivity. Organocatalysis, particularly using chiral amines like proline and its derivatives, has emerged as a powerful strategy for activating carbonyl compounds towards asymmetric transformations through the formation of chiral enamine or iminium intermediates.[2][7]

Asymmetric Organocatalytic Aldol Reaction: A Representative Protocol

The proline-catalyzed aldol reaction is a cornerstone of asymmetric organocatalysis, proceeding through a well-defined enamine mechanism to deliver chiral β-hydroxy ketones with high stereoselectivity.[2][8] While a specific protocol for this compound is not extensively documented, the following procedure is adapted from robust methods developed for other electron-deficient and trifluoromethyl aldehydes and ketones.[9][10][11]

Workflow for Asymmetric Aldol Reaction

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_aldehyde Dissolve Aldehyde & Catalyst add_ketone Add Ketone (Nucleophile) prep_aldehyde->add_ketone stir Stir at Controlled Temperature (e.g., 0°C to RT) add_ketone->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench Reaction monitor->quench extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry purify Column Chromatography dry->purify analysis Yield & ee Determination purify->analysis Characterization cluster_mechanism Proline-Catalyzed Aldol Mechanism Ketone Ketone Enamine Chiral Enamine Intermediate Ketone->Enamine + Proline, -H₂O Proline (S)-Proline Proline->Enamine Aldehyde R-CHO (CF3-Thiazole-CHO) TransitionState Chair-like Transition State (H-Bonding) Aldehyde->TransitionState Enamine->TransitionState + Aldehyde Product β-Hydroxy Ketone (High ee) TransitionState->Product C-C Formation Product->Proline Catalyst Regeneration

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yields in 2-(Trifluoromethyl)thiazole-5-carbaldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Trifluoromethyl)thiazole-5-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile but sometimes challenging building block. The powerful electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the thiazole ring and the aldehyde functionality, which can lead to unexpected outcomes and low yields.[1][2] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to help you navigate these challenges and achieve your desired synthetic outcomes.

Understanding the Core Chemistry

The key to mastering reactions with this compound lies in understanding its electronic properties. The -CF3 group is one of the most strongly electron-withdrawing groups used in medicinal chemistry.[1] This has two major consequences:

  • Activation of the Aldehyde: The carbonyl carbon is rendered highly electrophilic, making it very susceptible to nucleophilic attack. This can be advantageous, but also increases the risk of side reactions and instability.

  • Deactivation of the Thiazole Ring: The thiazole ring is electron-deficient, which can affect its stability and participation in certain reaction types.

This guide will address how these electronic factors play out in common synthetic transformations and how to mitigate their negative effects.

Troubleshooting Common Reactions

Issue 1: Low Yields in Wittig Reactions

The Wittig reaction is a cornerstone of alkene synthesis, but reactions with this compound can be sluggish or fail completely.

Question: I am attempting a Wittig reaction with this compound and a stabilized ylide, but I am only recovering starting material or observing very low conversion. What is going wrong?

Answer: This is a common issue stemming from the reduced nucleophilicity of stabilized ylides. While the aldehyde is highly activated, stabilized ylides (e.g., those containing ester or ketone functionalities) are less reactive and may not be potent enough to react efficiently.

Troubleshooting Steps:

  • Switch to a Non-Stabilized or Semi-Stabilized Ylide: If your synthesis allows, consider using a more reactive, non-stabilized ylide (e.g., from an alkyltriphenylphosphonium salt). These are more nucleophilic and more likely to react with the electron-deficient aldehyde.[3]

  • Optimize Reaction Conditions:

    • Base Selection: For non-stabilized ylides, strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are necessary to generate the ylide. Ensure your phosphonium salt is fully deprotonated before adding the aldehyde.

    • Temperature: While ylide generation is often done at low temperatures (e.g., 0°C or -78°C), the reaction with the aldehyde may require warming to room temperature or even gentle heating to proceed. Monitor the reaction by TLC or LC-MS to track progress.

    • Solvent: Anhydrous tetrahydrofuran (THF) or diethyl ether are standard solvents. Ensure they are rigorously dried, as water will quench the ylide.

Question: My Wittig reaction with a non-stabilized ylide is producing a complex mixture of byproducts and a low yield of the desired alkene. What are the likely side reactions?

Answer: The high reactivity of both the non-stabilized ylide and the activated aldehyde can lead to several side reactions.

Troubleshooting Steps:

  • Control the Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the Wittig reagent. A large excess can lead to difficult purifications.

  • Reverse Addition: Instead of adding the aldehyde to the ylide, try adding the freshly prepared ylide solution slowly to a solution of the aldehyde at a low temperature (e.g., -78°C). This can minimize side reactions of the highly reactive ylide.

  • Check for Aldehyde Stability: Under strongly basic conditions, the aldehyde may be unstable. Consider generating the ylide in the presence of the aldehyde under milder conditions if possible, for example, using potassium tert-butoxide at 0°C and adding the phosphonium salt portion-wise.[4]

Issue 2: Poor Outcomes in Grignard Reactions

The addition of Grignard reagents to this compound should, in theory, be facile due to the electrophilic carbonyl. However, low yields and side products are frequently reported with electron-deficient aldehydes.

Question: I am adding a Grignard reagent to this compound, but I am getting a low yield of the expected secondary alcohol. What could be the issue?

Answer: There are several potential pitfalls in this reaction.

Troubleshooting Steps:

  • Grignard Reagent Quality: Ensure your Grignard reagent is freshly prepared or properly titrated. Old or partially decomposed Grignard reagents will have lower activity.

  • Side Reactions:

    • Reduction: Some Grignard reagents, especially those with beta-hydrogens (e.g., ethylmagnesium bromide), can act as reducing agents, converting the aldehyde to the corresponding primary alcohol. To minimize this, use Grignard reagents without beta-hydrogens if possible (e.g., methylmagnesium bromide or phenylmagnesium bromide).

    • Enolization: While less common with aldehydes than ketones, strong, bulky Grignard reagents can act as bases, leading to enolate formation and recovery of starting material after workup.

  • Reaction Conditions:

    • Temperature: Perform the addition at a low temperature (0°C to -78°C) to control the reactivity and minimize side reactions.

    • Solvent: Use anhydrous solvents like THF or diethyl ether.

    • Lewis Acid Additives: The addition of a Lewis acid like cerium(III) chloride (Luche conditions) can sometimes improve the yield of the 1,2-addition product and suppress side reactions.

Issue 3: Inefficient Reductive Amination

Reductive amination is a powerful tool for synthesizing amines, but the initial imine formation or the subsequent reduction can be problematic with this substrate.

Question: I am attempting a one-pot reductive amination with this compound and a primary amine, but the reaction is incomplete and gives a low yield of the desired secondary amine.

Answer: The success of a reductive amination hinges on the balance between imine formation and reduction. The electron-deficient nature of the aldehyde can affect this balance.

Troubleshooting Steps:

  • Promote Imine Formation:

    • Dehydrating Agent: The formation of the imine is an equilibrium process. Include a dehydrating agent like magnesium sulfate (MgSO4) or molecular sieves to drive the reaction forward.

    • pH Control: Imine formation is often catalyzed by mild acid. A small amount of acetic acid can be beneficial. However, be cautious as the thiazole ring may be sensitive to strong acids.

  • Choice of Reducing Agent:

    • Mild Reducing Agents: Use a reducing agent that is selective for the imine over the aldehyde, such as sodium triacetoxyborohydride (STAB). STAB is often effective in one-pot procedures because it is less likely to reduce the starting aldehyde.

    • Stepwise Procedure: If a one-pot reaction is failing, consider a two-step approach. First, form the imine and confirm its formation (e.g., by NMR or IR if stable enough to isolate). Then, in a separate step, reduce the imine with a stronger reducing agent like sodium borohydride (NaBH4).[5]

  • Amine Reactivity: Less nucleophilic amines (e.g., anilines with electron-withdrawing groups) will react more slowly. These reactions may require longer reaction times or gentle heating to form the imine.

Data Summary Table

Reaction TypeCommon ProblemProbable Cause(s)Recommended Solution(s)
Wittig Reaction Low conversion with stabilized ylidesInsufficient nucleophilicity of the ylideUse a more reactive non-stabilized or semi-stabilized ylide.
Complex mixture with non-stabilized ylidesHigh reactivity leading to side reactionsUse reverse addition; control stoichiometry.
Grignard Reaction Low yield of secondary alcoholPoor Grignard quality; side reactions (reduction)Use fresh Grignard; add at low temperature; consider using a different Grignard reagent.
Reductive Amination Incomplete reaction in one-pot procedureInefficient imine formation; premature reduction of aldehydeAdd a dehydrating agent; use a mild reducing agent like STAB; consider a two-step procedure.

Experimental Protocols

Optimized Wittig Reaction with a Non-Stabilized Ylide

This protocol is for the synthesis of 2-(Trifluoromethyl)-5-vinylthiazole.

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add methyltriphenylphosphonium bromide (1.2 eq).

  • Add anhydrous THF and cool the resulting suspension to 0°C in an ice bath.

  • Slowly add n-BuLi (1.1 eq) dropwise via syringe. The solution should turn a characteristic deep yellow or orange color, indicating ylide formation.

  • Stir the mixture at 0°C for 1 hour.

  • In a separate flame-dried flask, dissolve this compound (1.0 eq) in anhydrous THF.

  • Cool the aldehyde solution to -78°C using a dry ice/acetone bath.

  • Slowly transfer the freshly prepared ylide solution to the aldehyde solution via cannula.

  • Allow the reaction mixture to stir at -78°C for 2 hours, then slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH4Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing Troubleshooting Workflows

Decision Tree for Wittig Reaction Troubleshooting

WittigTroubleshooting start Low Yield in Wittig Reaction ylide_type What type of ylide was used? start->ylide_type stabilized Stabilized Ylide ylide_type->stabilized Stabilized non_stabilized Non-Stabilized Ylide ylide_type->non_stabilized Non-Stabilized solution1 Increase Reactivity: - Switch to non-stabilized ylide - Increase temperature - Use a stronger base stabilized->solution1 solution2 Control Reactivity: - Use reverse addition - Lower reaction temperature - Check for aldehyde stability non_stabilized->solution2

Caption: A decision-making workflow for troubleshooting low yields in Wittig reactions.

Frequently Asked Questions (FAQs)

Q1: Is this compound stable to storage?

A1: This compound should be stored at 2-8°C under an inert atmosphere.[6] Like many aldehydes, it has the potential to oxidize over time, especially if exposed to air. It is recommended to use it as fresh as possible or to verify its purity by NMR or GC-MS before use if it has been stored for an extended period.

Q2: Can I use protic solvents for reactions with this aldehyde?

A2: It is generally not recommended to use protic solvents like methanol or ethanol as the primary reaction solvent, especially when using organometallics or strong bases, as they will be quenched. For reactions like reductive amination, a protic solvent may be used, but care must be taken to ensure it does not lead to unwanted side reactions like acetal formation.

Q3: The purification of my product is difficult due to the triphenylphosphine oxide byproduct from my Wittig reaction. How can I improve this?

A3: Triphenylphosphine oxide can be challenging to remove. Some strategies include:

  • Precipitation: In some cases, triphenylphosphine oxide can be precipitated from a nonpolar solvent like hexanes or a mixture of hexanes and diethyl ether.

  • Chromatography: Careful column chromatography is often the most effective method.

  • Alternative Reagents: For large-scale reactions, consider using a phosphonate-based reagent (Horner-Wadsworth-Emmons reaction), as the phosphate byproduct is water-soluble and easily removed during aqueous workup.

Q4: How does the trifluoromethyl group affect the NMR spectrum of my products?

A4: The -CF3 group will appear as a quartet in the 13C NMR spectrum due to coupling with the three fluorine atoms. In the 1H NMR, you may see long-range coupling between the fluorine atoms and nearby protons, which can lead to more complex splitting patterns than expected. It is also highly recommended to acquire a 19F NMR spectrum to confirm the presence and purity of your fluorine-containing compound.

References

Side reactions of 2-(Trifluoromethyl)thiazole-5-carbaldehyde in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Trifluoromethyl)thiazole-5-carbaldehyde (CAS 903130-38-1). This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the unique reactivity of this valuable building block and troubleshoot common synthetic challenges. The powerful electron-withdrawing nature of the 2-(trifluoromethyl)thiazole moiety imparts specific characteristics to the aldehyde group, which, if not properly managed, can lead to unexpected side reactions and diminished yields.

Understanding the Reactivity Profile

The core of this compound's reactivity lies in the electronic properties of its heterocyclic system. The trifluoromethyl group (-CF3) is a potent electron-withdrawing group, and the thiazole ring itself is electron-deficient. This combination renders the aldehyde carbon highly electrophilic, making it very reactive towards nucleophiles. However, this high reactivity also opens pathways to several side reactions. The lack of α-hydrogens means it cannot enolize, but it is susceptible to base-induced disproportionation (Cannizzaro reaction).

Key Physicochemical Properties
PropertyValueSource
CAS Number903130-38-1
Molecular FormulaC₅H₂F₃NOS[1]
Molecular Weight181.14 g/mol [1]
Boiling Point154.7 ± 40.0 °C at 760 mmHg
Storage2-8°C, under inert gas, sealed from moisture[1]

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

FAQ 1: General Handling and Stability

Question: My reaction is turning dark, and I'm seeing multiple spots on TLC, even with mild reaction conditions. What's happening?

Answer: this compound can be sensitive to both strong bases and acids, as well as prolonged heating.[2] The high electrophilicity of the aldehyde can make it prone to polymerization or decomposition under harsh conditions.

Troubleshooting Steps:

  • Inert Atmosphere: Always handle the reagent under an inert atmosphere (Nitrogen or Argon) to prevent oxidation.

  • Temperature Control: Maintain the recommended reaction temperature. For reactions involving strong bases or nucleophiles, start at low temperatures (e.g., 0 °C or -78 °C) and warm up slowly.

  • pH Monitoring: If your reaction conditions are not neutral, consider buffering the system if compatible with your reagents.

  • Reagent Purity: Ensure the aldehyde is pure before use. Impurities can catalyze decomposition. Consider purification by chromatography if the starting material shows signs of degradation.

FAQ 2: Wittig Reaction Challenges

Question: I'm attempting a Wittig reaction, but I'm getting low yields of my desired alkene and recovering unreacted aldehyde. How can I improve this?

Answer: This is a common issue with electron-deficient aldehydes in Wittig reactions, often related to the reactivity of the phosphorus ylide.[3][4]

  • Problem A: Ylide Instability. If you are using a non-stabilized ylide (e.g., from an alkyltriphenylphosphonium salt), it is highly reactive and can decompose before reacting with the aldehyde, especially if there are acidic protons elsewhere in the mixture.

  • Problem B: Ylide Reactivity. If you are using a stabilized ylide (e.g., one with an adjacent ester or ketone), it may not be nucleophilic enough to react efficiently with the already electron-deficient aldehyde, leading to a sluggish or incomplete reaction.[5]

Troubleshooting Workflow for Wittig Reactions

Caption: Decision tree for troubleshooting Wittig reactions.

Recommended Protocol (Non-Stabilized Ylide):

  • Dry your glassware and solvent (THF) thoroughly.

  • Suspend the phosphonium salt (1.1 eq) in anhydrous THF under an inert atmosphere.

  • Cool the suspension to 0 °C or -78 °C.

  • Add a strong, non-nucleophilic base (e.g., NaHMDS or KHMDS, 1.05 eq) dropwise. A color change (typically to orange or red) indicates ylide formation.

  • Stir for 30-60 minutes at the same temperature.

  • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous NH₄Cl and proceed with workup.

FAQ 3: Reductive Amination Side Products

Question: In my reductive amination, I'm observing a significant amount of the corresponding alcohol (2-(Trifluoromethyl)thiazol-5-yl)methanol) and/or dialkylated amine. How can I increase the selectivity for my desired secondary amine?

Answer: This issue stems from two competing side reactions common in reductive aminations.[6][7]

  • Alcohol Formation: The reducing agent (e.g., NaBH₄) can directly reduce the highly electrophilic aldehyde to the alcohol before it has a chance to form the imine with the amine.[8]

  • Over-Alkylation: The desired secondary amine product can be more nucleophilic than the starting primary amine, leading it to react with another molecule of the aldehyde to form a tertiary amine.[6]

Troubleshooting Reductive Amination

ReductiveAmination cluster_imine Imine Formation Step cluster_reduction Reduction Step cluster_overalkylation Over-Alkylation start Reductive Amination Issue imine_formation Aldehyde + Amine <=> Imine + H2O start->imine_formation desired_reduction Imine -> Desired Amine imine_formation->desired_reduction [Reducing Agent] side_reduction Aldehyde -> Alcohol imine_formation->side_reduction [Reducing Agent] (Too Reactive) over_alkylation Desired Amine + Aldehyde -> Tertiary Amine desired_reduction->over_alkylation [Excess Aldehyde] caption Pathways in Reductive Amination. Cannizzaro cluster_R Where R = Aldehyde1 R-CHO Tetrahedral_Int R-CH(O⁻)(OH) Aldehyde1->Tetrahedral_Int + OH⁻ Aldehyde2 R-CHO Alkoxide R-CH₂O⁻ Aldehyde2->Alkoxide OH_minus OH⁻ Hydride H⁻ Tetrahedral_Int->Hydride releases Carboxylic_Acid R-COO⁻ Tetrahedral_Int->Carboxylic_Acid Collapse Hydride->Aldehyde2 attacks Alcohol R-CH₂OH Alkoxide->Alcohol + H₂O R_group R_label 2-(Trifluoromethyl)thiazol-5-yl

References

Purification challenges of 2-(Trifluoromethyl)thiazole-5-carbaldehyde products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for navigating the purification challenges of 2-(Trifluoromethyl)thiazole-5-carbaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this valuable synthetic intermediate. The presence of the electron-withdrawing trifluoromethyl group and the reactive aldehyde functionality on the thiazole core presents a unique set of purification challenges, from stability issues to the removal of closely-related impurities. This guide provides in-depth, field-proven insights and detailed protocols to help you achieve high purity and yield in your experiments.

Troubleshooting Guide: Addressing Specific Purification Issues

This section is structured in a question-and-answer format to directly address common problems encountered during the purification of this compound.

Question 1: My final product is contaminated with the corresponding carboxylic acid, 2-(trifluoromethyl)thiazole-5-carboxylic acid. How can I remove it?

Answer: This is the most common issue, arising from the aerobic oxidation of the aldehyde.[1] The aldehyde group is susceptible to oxidation, which can occur during the reaction, workup, or even during storage if exposed to air.

Root Cause Analysis & Solution Pathway:

  • Chemical Causality: The formyl proton (CHO) is readily abstracted, initiating a radical chain reaction with atmospheric oxygen, especially in the presence of light or trace metal impurities, to form the more stable carboxylic acid.[2]

  • Solution 1: Mild Basic Wash (for moderate contamination >1-2%):

    • Principle: The carboxylic acid is acidic and will be deprotonated by a mild base to form a water-soluble carboxylate salt, while the neutral aldehyde remains in the organic phase.

    • Protocol: Dissolve the crude product in a water-immiscible solvent like ethyl acetate or dichloromethane. Wash the organic solution carefully with a 5% aqueous sodium bicarbonate (NaHCO₃) solution. Monitor the pH of the aqueous layer to ensure it remains basic (pH > 8). Separate the layers and repeat the wash if necessary. Finally, wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

    • Caution: Avoid strong bases like NaOH or KOH, as they can promote aldol-type condensation or other decomposition pathways of the aldehyde.

  • Solution 2: Flash Column Chromatography (for trace contamination <1-2% or failed basic wash):

    • Principle: The carboxylic acid is significantly more polar than the aldehyde due to its hydrogen-bonding capability. This difference in polarity allows for effective separation on silica gel.

    • Protocol: Use a silica gel column and a non-polar eluent system, such as a gradient of ethyl acetate in hexanes. The less polar aldehyde will elute first, followed by the more polar carboxylic acid. See Protocol 1 for a detailed column chromatography procedure.

Question 2: I am performing flash column chromatography, but my product seems to be degrading on the column, leading to streaking and low recovery. What is happening?

Answer: This is a common problem when purifying aldehydes or acid-sensitive compounds on standard silica gel.

Root Cause Analysis & Solution Pathway:

  • Chemical Causality: Standard silica gel is inherently acidic (pH ≈ 4-5) and has a high surface area. This acidic environment can catalyze the formation of acetals if alcohols are present in your eluent (e.g., technical grade ethyl acetate can contain ethanol), or promote other acid-catalyzed decomposition or oligomerization reactions.[3][4]

  • Solution 1: Deactivate the Silica Gel:

    • Principle: Neutralizing the acidic sites on the silica gel surface minimizes acid-catalyzed side reactions.

    • Protocol: Before loading your sample, flush the packed silica gel column with your chosen eluent system (e.g., 10% ethyl acetate/hexanes) containing 1% triethylamine (Et₃N).[4] This will neutralize the acidic sites. Then, run the column as usual with the same triethylamine-containing eluent. The triethylamine is volatile and can be easily removed under vacuum.

  • Solution 2: Use an Alternative Stationary Phase:

    • Principle: Different adsorbents have different surface properties.

    • Protocol: Consider using neutral or basic alumina instead of silica gel. Perform a preliminary TLC analysis on alumina plates to determine the appropriate solvent system. Neutral alumina is often a good choice for sensitive aldehydes.

  • Solution 3: Avoid Chromatography with Bisulfite Adduct Purification:

    • Principle: This classic technique selectively isolates the aldehyde from a mixture without the need for chromatography, thus avoiding contact with stationary phases. See the answer to FAQ 3 and Protocol 3 for a full description.

Question 3: My purified product is an oil and refuses to crystallize, making it difficult to handle and dry. How can I induce crystallization?

Answer: Failure to crystallize is often due to residual solvent or minor impurities that inhibit lattice formation. The trifluoromethyl group can also sometimes frustrate crystallization.

Root Cause Analysis & Solution Pathway:

  • Chemical Causality: The formation of a stable crystal lattice requires high purity. Even small amounts of impurities can disrupt the ordered packing of molecules. Additionally, finding a solvent where the compound has high solubility when hot but low solubility when cold is critical.[5][6]

  • Solution 1: Rigorous Solvent Removal: Ensure all solvent from the previous step is removed. Use a high-vacuum pump and gently warm the flask if the compound is stable. Co-evaporation with a solvent that does not dissolve the product (like hexanes) can sometimes help remove stubborn high-boiling solvents.

  • Solution 2: Systematic Solvent Screening for Recrystallization:

    • Principle: The ideal recrystallization solvent will have the solubility profile described above.[6][7]

    • Protocol: Use small vials to test the solubility of ~20 mg of your oil in ~0.5 mL of various solvents (see table below). Find a solvent that dissolves the oil upon heating but causes it to precipitate or turn cloudy upon cooling to room temperature or 0°C. If no single solvent works, try a mixed-solvent system.[5] Dissolve the oil in a small amount of a "good" solvent (in which it is very soluble) and slowly add a "poor" solvent (an "anti-solvent" in which it is insoluble) until persistent cloudiness appears. Heat to redissolve, then cool slowly.

  • Solution 3: Seeding: If you have a previously obtained crystal of the pure product, add a tiny speck to the cold, supersaturated solution to initiate crystal growth. If not, try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.

Solvent Class Recommended Solvents to Screen Rationale/Notes
Non-polar Hexanes, Heptane, CyclohexaneLikely to be poor solvents alone, but excellent as anti-solvents.
Intermediate Polarity Toluene, Diethyl Ether, DichloromethaneMay offer the right balance of solubility. Toluene is good for aromatic compounds.
Polar Aprotic Ethyl Acetate, AcetoneOften good solvents, but solubility might be too high even when cold.
Polar Protic Isopropanol, EthanolPotential for hydrogen bonding may affect solubility. Use with caution to avoid acetal formation.

Frequently Asked Questions (FAQs)

FAQ 1: What are the primary impurities I should expect from a typical synthesis of this compound?

The impurity profile depends heavily on the synthetic route. A common route is the Hantzsch thiazole synthesis followed by modification of a C5-substituent.[8][9][10]

  • From Synthesis:

    • Unreacted Starting Materials: Such as an α-haloketone equivalent (e.g., 3-bromo-1,1,1-trifluoropropan-2-one) and a thioamide. These are typically separable by chromatography.

    • Regioisomers: Depending on the specific precursors and conditions, isomeric thiazoles could form, though this is less common in the standard Hantzsch synthesis.[11]

  • From Degradation:

    • 2-(Trifluoromethyl)thiazole-5-carboxylic acid: The primary oxidation product.

    • Hydrate/Acetal: Formation of the gem-diol (hydrate) in the presence of water, or an acetal if an alcohol is used as a solvent or is present as an impurity under acidic conditions.[1][12] These are often unstable and may revert to the aldehyde upon drying.

FAQ 2: What are the ideal storage conditions for this compound?

To minimize degradation, this compound should be stored under an inert atmosphere (nitrogen or argon) at low temperatures (-20°C is ideal). It should be protected from light and air to prevent oxidation. Sealing the container with paraffin film is also recommended.

FAQ 3: What is the bisulfite adduct purification method, and is it effective for this aldehyde?

The bisulfite adduct method is a highly effective and specific purification technique for aldehydes.[13][14][15]

  • Mechanism: The nucleophilic bisulfite anion (HSO₃⁻) from a saturated aqueous solution of sodium bisulfite adds to the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral intermediate which, after proton transfer, results in an α-hydroxy sulfonic acid salt (the "bisulfite adduct").

  • Separation: This adduct is an ionic salt and is typically soluble in water but insoluble in common organic solvents. This allows for the easy separation of the aldehyde (now in the aqueous phase as the adduct) from non-aldehyde impurities (which remain in the organic phase) via liquid-liquid extraction.

  • Regeneration: The reaction is reversible. After separating the aqueous layer containing the adduct, the pure aldehyde can be regenerated by adding a base (like NaOH) or acid, which shifts the equilibrium back to the starting materials.[13][16] The regenerated, pure aldehyde can then be extracted back into a fresh organic layer.

  • Suitability: This method is highly suitable for this compound and is particularly useful for removing stubborn neutral impurities that are difficult to separate by chromatography or for avoiding column chromatography altogether if the compound is unstable on silica.

G cluster_0 Bisulfite Adduct Purification Workflow Crude Product Crude Product Dissolve Dissolve in Organic Solvent (e.g., EtOAc) Extract Extract with sat. NaHSO3 (aq) Aqueous Phase Aqueous Phase (Aldehyde-Bisulfite Adduct) Organic Phase Organic Phase (Non-Aldehyde Impurities) Regenerate Add Base (NaOH) to pH > 10 Extract Pure Extract with fresh Organic Solvent Pure Aldehyde Pure Aldehyde in Organic Phase

Experimental Protocols

Protocol 1: Flash Column Chromatography with Deactivated Silica
  • Slurry Preparation: Prepare a slurry of silica gel in your initial, non-polar eluent (e.g., 98:1:1 Hexanes:Ethyl Acetate:Triethylamine).

  • Column Packing: Pour the slurry into the column and allow it to pack under positive pressure. Ensure the packing is uniform and free of cracks.[17][18]

  • Equilibration: Elute the packed column with at least 2-3 column volumes of the triethylamine-containing eluent to ensure complete deactivation of the acidic sites.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of dichloromethane or the eluent. Alternatively, for better resolution, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.[17]

  • Elution: Begin elution with the initial solvent system. Gradually increase the polarity by increasing the percentage of ethyl acetate (e.g., from 1% to 5% to 10%) to elute your product.

  • Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure.

G start Crude Product Analysis (TLC, NMR) check_acid Carboxylic Acid Impurity? start->check_acid wash Mild Basic Wash (5% NaHCO3) check_acid->wash Yes check_stability Silica Stable? (Run TLC, let spot sit 1 hr) check_acid->check_stability No wash->check_stability column Standard Flash Chromatography check_stability->column Yes deactivated_column Deactivated Silica (1% Et3N in eluent) check_stability->deactivated_column No bisulfite Use Bisulfite Adduct Purification (Protocol 3) check_stability->bisulfite Alternative pure Pure Product column->pure deactivated_column->pure bisulfite->pure

Protocol 2: Recrystallization from a Mixed-Solvent System

This protocol assumes you have identified a suitable solvent/anti-solvent pair from screening (e.g., Ethyl Acetate / Hexanes).

  • Dissolution: Place the impure oil in an Erlenmeyer flask. Add the minimum amount of the "good" solvent (Ethyl Acetate) required to dissolve the oil completely at room temperature or with gentle warming.

  • Addition of Anti-Solvent: While stirring, slowly add the "poor" solvent (Hexanes) dropwise until the solution becomes persistently cloudy.

  • Re-dissolution: Gently heat the mixture until the solution becomes clear again. Be careful not to add too much excess heat, which would evaporate too much solvent.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of larger crystals.

  • Chilling: Once at room temperature, place the flask in an ice bath or refrigerator for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold anti-solvent (Hexanes) to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under high vacuum.

Protocol 3: Purification via Bisulfite Adduct Formation

This protocol is adapted from established methods for aldehyde purification.[13][14]

  • Adduct Formation: Dissolve the crude product (1 equivalent) in a suitable organic solvent like diethyl ether or ethyl acetate in a separatory funnel. Add an equal volume of freshly prepared, saturated aqueous sodium bisulfite solution.

  • Extraction 1: Shake the funnel vigorously for 2-5 minutes. A white precipitate of the adduct may form. Allow the layers to separate.

  • Separation 1: Drain the lower aqueous layer (which now contains the aldehyde-adduct) into a clean flask. Keep the organic layer, which contains the neutral impurities.

  • Re-extraction: To maximize recovery, re-extract the organic layer with a fresh portion of saturated sodium bisulfite solution. Combine this second aqueous extract with the first.

  • Wash: Wash the combined aqueous layers with a small portion of fresh organic solvent to remove any last traces of organic impurities. Discard this organic wash.

  • Regeneration: Place the washed aqueous layer in a clean separatory funnel. Add an equal volume of a fresh organic solvent (e.g., ethyl acetate). While stirring, slowly add 50% aqueous NaOH or a saturated Na₂CO₃ solution until the aqueous layer is strongly basic (pH > 10). This will regenerate the aldehyde.

  • Extraction 2: Shake the funnel to extract the now-pure aldehyde into the organic layer. Separate the layers and collect the organic phase.

  • Final Workup: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified this compound.

References

Optimizing reaction conditions for 2-(Trifluoromethyl)thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(Trifluoromethyl)thiazole-5-carbaldehyde (CAS 903130-38-1). This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction conditions and overcome common experimental challenges. The trifluoromethyl group lends this aldehyde unique electronic properties, enhancing the biological activity of its derivatives but also influencing its reactivity in ways that require careful consideration.[1] This guide is structured to provide both quick answers and detailed procedural insights for researchers, medicinal chemists, and process development professionals.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling, stability, and general reactivity of this compound.

Q1: What are the recommended storage conditions for this aldehyde? A1: this compound should be stored at 2-8°C under an inert atmosphere (e.g., argon or nitrogen).[1][2] Some suppliers recommend colder storage at -20°C for long-term stability.[3] The compound is sensitive to moisture and atmospheric oxygen, which can lead to slow oxidation to the corresponding carboxylic acid or other degradation pathways. Ensure the container is tightly sealed.

Q2: How can I confirm the purity and identity of my starting material? A2: The identity and purity should be confirmed using a combination of techniques:

  • NMR Spectroscopy: ¹H NMR will show characteristic peaks for the aldehydic proton (typically a singlet around 9.5-10.5 ppm) and the thiazole ring proton (a singlet around 8.0-9.0 ppm). ¹⁹F NMR should show a singlet corresponding to the -CF₃ group.

  • Mass Spectrometry: Confirm the molecular weight (181.14 g/mol ).[1]

  • Chromatography: Purity can be assessed using GC or HPLC. Due to its volatility, GC-MS is a suitable method. A purity of ≥95% is standard for commercially available reagents.[1][3]

Q3: Is the trifluoromethyl group activating or deactivating towards the aldehyde? A3: The -CF₃ group is a strong electron-withdrawing group. This has two primary effects:

  • Activation of the Aldehyde: It increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This can accelerate reactions like Wittig olefination, reductive amination, and cyanohydrin formation.

  • Ring Deactivation: It deactivates the thiazole ring towards electrophilic aromatic substitution, though this is less relevant for reactions at the aldehyde functionality.

Q4: What are the most common reactions performed with this aldehyde? A4: As a key intermediate in medicinal and agrochemical synthesis, this aldehyde is frequently used in:

  • Wittig Reaction & Horner-Wadsworth-Emmons (HWE) Olefination: To form vinyl-thiazole derivatives.

  • Reductive Amination: To synthesize secondary and tertiary amines.

  • Oxidation: To produce 2-(Trifluoromethyl)thiazole-5-carboxylic acid.

  • Reduction: To form the corresponding alcohol, (2-(Trifluoromethyl)thiazol-5-yl)methanol.

  • Condensation Reactions: Such as Knoevenagel or Claisen-Schmidt condensations.

Section 2: Troubleshooting Guide: The Wittig Reaction

The Wittig reaction is a fundamental tool for converting this compound into its corresponding alkene. However, issues such as low yield and poor selectivity can arise.

Problem 1: Low or No Yield of the Alkene Product

  • Potential Cause 1: Incomplete Ylide Formation. The phosphorus ylide (Wittig reagent) is typically generated in situ by deprotonating a phosphonium salt with a strong base.[4] Incomplete deprotonation is a common failure point.

    • Solution:

      • Ensure Anhydrous Conditions: Water will quench the strong base and the ylide. Flame-dry all glassware and use anhydrous solvents (e.g., THF, diethyl ether).

      • Select an Appropriate Base: The choice of base depends on the stability of the ylide.

        • Non-stabilized ylides (e.g., from alkylphosphonium salts) require very strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH).[5]

        • Stabilized ylides (e.g., those with an adjacent ester or ketone) are less reactive and can be formed with weaker bases like potassium t-butoxide (t-BuOK) or even triethylamine in some cases.[4][5]

      • Verify Phosphonium Salt Quality: Ensure the phosphonium salt is dry and pure.

  • Potential Cause 2: Ylide Decomposition. Non-stabilized ylides are often thermally unstable and can decompose if the reaction is run at too high a temperature or for too long.

    • Solution: Generate the ylide at a low temperature (e.g., 0 °C or -78 °C) and add the aldehyde solution dropwise at that temperature.[6] Allow the reaction to slowly warm to room temperature.

  • Potential Cause 3: Steric Hindrance. While the C5-aldehyde on a thiazole is relatively accessible, a bulky phosphonium ylide can hinder the reaction.

    • Solution: If possible, switch to a less sterically demanding ylide. For highly hindered systems, consider the Horner-Wadsworth-Emmons (HWE) reaction, which uses a phosphonate ester and generally has a less hindered nucleophile.

Troubleshooting Workflow: Wittig Reaction

This diagram outlines a decision-making process for troubleshooting a failed Wittig reaction with this compound.

Wittig_Troubleshooting Start Low/No Product Check_Conditions Verify Anhydrous Conditions & Reagent Quality Start->Check_Conditions Ylide_Formation Optimize Ylide Formation Check_Conditions->Ylide_Formation Ylide_Type Is the ylide stabilized? Ylide_Formation->Ylide_Type Non_Stabilized Use Stronger Base (n-BuLi, NaH) Maintain Low Temp (-78°C) Ylide_Type->Non_Stabilized No Stabilized Use Weaker Base (t-BuOK, NaOMe) Can run at 0°C to RT Ylide_Type->Stabilized Yes Reaction_Execution Review Reaction Execution Non_Stabilized->Reaction_Execution Stabilized->Reaction_Execution Addition_Method Add aldehyde slowly to pre-formed ylide Reaction_Execution->Addition_Method Sterics Consider Steric Hindrance Addition_Method->Sterics Success Reaction Successful Addition_Method->Success If successful HWE Switch to HWE Reaction Sterics->HWE HWE->Success

Caption: A workflow for troubleshooting the Wittig reaction.

Problem 2: Poor (Z/E) Stereoselectivity

  • Cause: The stereochemical outcome of the Wittig reaction is highly dependent on the ylide's stability and the reaction conditions.

    • Non-stabilized ylides typically favor the formation of (Z)-alkenes under standard, salt-free conditions.[5]

    • Stabilized ylides generally favor the formation of (E)-alkenes.[5]

  • Solution:

    • For (E)-Alkenes (Schlosser Modification): If you desire the (E)-alkene from a non-stabilized ylide, the Schlosser modification can be employed. This involves treating the intermediate betaine with a second equivalent of strong base (like phenyllithium) at low temperature to epimerize it before quenching to form the (E)-alkene.[7]

    • For (Z)-Alkenes: Use a non-stabilized ylide with a non-polar solvent and ensure the reaction is free of lithium salts, which can sometimes favor the (E)-isomer.

Table 1: Wittig Reaction Conditions and Expected Outcomes
Ylide TypeR Group on YlideTypical BaseSolventExpected Major Isomer
Non-stabilizedAlkyl, Aryln-BuLi, NaHTHF, Et₂O(Z)-alkene
Semi-stabilizedAllyl, Benzylt-BuOK, NaHMDSTHF, DMFMixture of (Z) and (E)
Stabilized-CO₂R, -CN, -CORNaOMe, K₂CO₃MeOH, EtOH(E)-alkene

Section 3: Troubleshooting Guide: Reductive Amination

Reductive amination is a robust method for synthesizing amines from this compound. The process involves the initial formation of an imine or iminium ion, followed by its reduction.

Problem: Low Yield of Amine and/or Formation of Alcohol Byproduct

  • Potential Cause 1: Premature Reduction of the Aldehyde. If the reducing agent is too reactive, it can reduce the starting aldehyde to the corresponding alcohol before it has a chance to form the imine with the amine. This is common with powerful hydrides like LiAlH₄ or NaBH₄ under neutral conditions.

    • Solution: Use a pH-sensitive or sterically hindered reductant. The best reagents for reductive amination are those that are less reactive towards aldehydes but readily reduce the protonated imine (iminium ion).

      • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice. It is mild, tolerant of many functional groups, and does not require strict pH control. It is effective for a wide range of aldehydes and amines.

      • Sodium Cyanoborohydride (NaBH₃CN): This reagent is most effective at slightly acidic pH (4-6), where iminium ion formation is favored and the reagent is most active. Caution: NaBH₃CN can release toxic HCN gas at low pH. Work in a well-ventilated fume hood.

      • Borane Complexes (e.g., BH₃·N(C₂H₅)₃): These can also serve as effective reductants under mild conditions.[8]

  • Potential Cause 2: Inefficient Imine Formation. The equilibrium between the aldehyde/amine and the imine may not favor the imine, especially with sterically hindered or electron-poor amines.

    • Solution:

      • Control pH: Imine formation is acid-catalyzed. Adding a catalytic amount of acetic acid can accelerate the reaction.

      • Remove Water: The formation of an imine releases one equivalent of water. Using a dehydrating agent like anhydrous MgSO₄ or molecular sieves can drive the equilibrium towards the product.

      • Pre-formation: In difficult cases, the imine can be pre-formed by mixing the aldehyde and amine in a solvent like toluene and removing water azeotropically with a Dean-Stark apparatus before adding the reducing agent.

Reaction Pathway: Reductive Amination

This diagram illustrates the desired reaction pathway and a common side reaction.

Reductive_Amination Aldehyde Thiazole-CHO (R-CHO) Imine Imine/Iminium Ion [R-CH=N+HR'] Aldehyde->Imine + Amine, H+ - H2O Alcohol Alcohol Byproduct (R-CH2OH) Aldehyde->Alcohol + Overly reactive reductant Amine Amine (R'-NH2) Amine->Imine Product Desired Amine Product (R-CH2-NHR') Imine->Product + Reductant Reductant Reductant (e.g., NaBH(OAc)3) Reductant->Aldehyde Reductant->Imine

Caption: The desired pathway to the amine versus byproduct formation.

Section 4: Protocol Guide: Oxidation to Carboxylic Acid

The conversion of this compound to 2-(Trifluoromethyl)thiazole-5-carboxylic acid is a crucial step in the synthesis of many bioactive molecules.[9][10][11] Choosing the right oxidant is key to achieving a high yield without degrading the sensitive thiazole ring.

Recommended Method: Pinnick Oxidation

This method is highly recommended due to its mild conditions and high chemoselectivity for oxidizing aldehydes in the presence of other sensitive functional groups.

Materials:

  • This compound

  • tert-Butanol (t-BuOH)

  • 2-Methyl-2-butene

  • Sodium chlorite (NaClO₂, 80% technical grade)

  • Sodium dihydrogen phosphate (NaH₂PO₄)

  • Deionized water

  • Ethyl acetate

  • Brine

Step-by-Step Protocol:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equiv) in t-butanol (approx. 0.2 M).

  • Scavenger: Add 2-methyl-2-butene (4.0-5.0 equiv). This is a crucial scavenger for the hypochlorite byproduct, which can otherwise cause unwanted side reactions.

  • Buffer Solution: In a separate flask, prepare an aqueous solution of sodium chlorite (1.5 equiv) and sodium dihydrogen phosphate (1.5 equiv). The NaH₂PO₄ maintains a slightly acidic pH to prevent the formation of explosive chlorine dioxide gas.

  • Reaction: Cool the aldehyde solution to 0 °C in an ice bath. Add the aqueous oxidant solution dropwise over 15-20 minutes. A slight yellow color may develop.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until all the starting aldehyde is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) until the yellow color disappears. Acidify the mixture to pH 2-3 with 1 M HCl.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid, which can be further purified by recrystallization or column chromatography.

Table 2: Comparison of Oxidizing Agents
Oxidant SystemConditionsProsCons
Pinnick (NaClO₂) t-BuOH/H₂O, RTHigh selectivity, mild, high yieldRequires a scavenger, potential for ClO₂ gas if not buffered
Potassium Permanganate (KMnO₄) Acetone/H₂O, basicInexpensive, strongLow selectivity, can cleave the thiazole ring, harsh conditions, generates MnO₂ waste
Jones Reagent (CrO₃/H₂SO₄) Acetone, 0 °CStrong, fastUses toxic heavy metal (Cr), strongly acidic, low functional group tolerance
Silver(I) Oxide (Ag₂O) NaOH/H₂O, heatMildStoichiometric use of expensive silver, often requires heat

This guide provides a framework for addressing the most common synthetic challenges encountered when working with this compound. By understanding the underlying chemical principles and carefully selecting reaction conditions, researchers can effectively optimize their synthetic routes.

References

Decomposition of 2-(Trifluoromethyl)thiazole-5-carbaldehyde and prevention

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 2-(Trifluoromethyl)thiazole-5-carbaldehyde (CAS 903130-38-1). This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the potential challenges associated with the handling, storage, and use of this valuable synthetic intermediate. Our goal is to provide you with the expertise and practical solutions required to ensure the integrity of your experiments and the quality of your results.

Introduction

This compound is a key building block in the synthesis of novel pharmaceuticals and agrochemicals.[1] Its unique structure, featuring an electron-withdrawing trifluoromethyl group and a reactive aldehyde on a thiazole scaffold, offers significant opportunities for creating molecules with enhanced biological activity and stability.[1] However, the very features that make this compound synthetically attractive also contribute to its potential for decomposition if not handled with appropriate care. This guide provides an in-depth analysis of the common stability issues and offers validated strategies for their prevention and mitigation.

Part 1: Troubleshooting Guide

This section addresses specific issues that you may encounter during your work with this compound. The question-and-answer format is designed to help you quickly diagnose and resolve common problems.

Issue 1: The compound has changed color (e.g., from colorless/pale yellow to brown) or has become viscous/solidified during storage.
  • Question: I received this compound as a clear liquid, but after some time in the lab, it has darkened and appears more viscous. What is happening, and is the material still usable?

  • Answer: This is a classic sign of decomposition, likely due to a combination of oxidation and polymerization. The aldehyde functional group is susceptible to air oxidation, forming the corresponding carboxylic acid, 2-(Trifluoromethyl)thiazole-5-carboxylic acid.[1][2][3] This process can be catalyzed by light and trace metal impurities. The discoloration and increase in viscosity suggest the onset of polymerization, a common issue with aromatic aldehydes, which can be initiated by acidic or basic impurities on the surface of the storage vessel or by exposure to air and moisture.[4][5]

    Recommended Actions:

    • Assess the extent of decomposition: Analyze a small sample by TLC and ¹H NMR. The presence of a new, more polar spot on the TLC plate (that stains with an appropriate indicator) and the appearance of a broad peak downfield in the NMR spectrum are indicative of the carboxylic acid impurity. A complex mixture of peaks or baseline broadening may suggest polymerization.

    • Purification (for minor oxidation): If the primary impurity is the carboxylic acid, you may be able to purify the bulk material. Dissolve the compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash gently with a cold, dilute solution of sodium bicarbonate (NaHCO₃) to remove the acidic impurity.[6] Subsequently, wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. Crucially, this should be done quickly and under an inert atmosphere to prevent further oxidation.

    • When to discard: If significant polymerization has occurred (the material is very dark or has solidified), purification is often impractical. It is recommended to discard the reagent and use a fresh batch to ensure stoichiometric accuracy and avoid introducing impurities into your reaction.

Issue 2: My reaction is not going to completion, or I am observing unexpected byproducts.
  • Question: I am using this compound in a reaction (e.g., a Wittig olefination or reductive amination), but I am getting low yields and see unfamiliar spots on my TLC/LC-MS. What could be the cause?

  • Answer: Assuming other reagents and conditions are optimal, the issue likely stems from the purity of the aldehyde. If the starting material has partially oxidized to the carboxylic acid, that portion of the material will not participate in typical aldehyde reactions, leading to lower yields.

    Furthermore, the reaction conditions themselves may be promoting decomposition. For instance:

    • Strongly basic or nucleophilic conditions: While necessary for many reactions, prolonged exposure to strong bases can catalyze aldol-type condensation or other side reactions of the aldehyde.

    • Presence of oxygen: If the reaction is not performed under a strictly inert atmosphere, ongoing oxidation of the aldehyde can occur, consuming the starting material.

    Recommended Actions:

    • Verify Starting Material Purity: Before starting your reaction, always check the purity of the aldehyde by TLC or NMR.

    • Optimize Reaction Conditions:

      • Inert Atmosphere: Ensure your reaction is set up under a dry, inert atmosphere (Nitrogen or Argon).[7] Use degassed solvents where possible.

      • Temperature Control: If your reaction allows, maintain a low temperature to minimize side reactions. Add strong bases or nucleophiles slowly and at a reduced temperature.

      • Reaction Time: Monitor the reaction closely and work it up as soon as it is complete to avoid prolonged exposure to potentially destabilizing conditions.

Issue 3: I am seeing a byproduct with a mass corresponding to the loss of fluorine and addition of oxygen.
  • Question: My mass spectrometry analysis shows a peak that could correspond to the hydrolysis of the -CF₃ group to a carboxylic acid. Is this possible?

  • Answer: While the trifluoromethyl group is generally considered robust, it is not completely inert. Hydrolysis of a CF₃ group to a carboxylic acid (-COOH) can occur under harsh acidic or basic conditions, although it is less common than aldehyde oxidation under typical synthetic protocols.[8][9] If your reaction involves strong acids or bases and elevated temperatures, this decomposition pathway becomes a possibility. The resulting byproduct would be 2-carboxythiazole-5-carbaldehyde.

    Recommended Actions:

    • Review Reaction Conditions: Assess if harsh pH and high temperatures are employed. If so, consider if less forcing conditions could be used.

    • Analytical Confirmation: Characterize the byproduct to confirm its structure. An ¹H NMR spectrum would show the disappearance of the fluorine signal in ¹⁹F NMR and the appearance of a carboxylic acid proton.

    • Mitigation: If this pathway is confirmed, buffer your reaction if possible, or minimize reaction time and temperature to the greatest extent possible.

Part 2: Frequently Asked Questions (FAQs)

  • Q1: What are the ideal storage conditions for this compound?

    • A1: To ensure long-term stability, the compound should be stored at low temperatures (2-8°C or -20°C is recommended by suppliers).[1][4][10] It is critical to store it under a dry, inert atmosphere (e.g., in a vial with an argon or nitrogen headspace, sealed with a tight-fitting cap and Parafilm®). Protect from light by using an amber vial or by storing it in a dark location.

  • Q2: Why is an inert atmosphere so important?

    • A2: The primary decomposition pathway for this aldehyde is oxidation by atmospheric oxygen.[1][2] An inert atmosphere displaces oxygen, significantly slowing down this degradation process and preserving the purity of the compound.

  • Q3: Can I handle this compound on the open bench?

    • A3: For weighing and transferring, it is strongly recommended to work under a stream of inert gas or in a glovebox to minimize exposure to air and moisture. Brief exposure for quick transfers may be acceptable, but prolonged handling in the open air will lead to degradation.

  • Q4: What solvents are recommended for reactions involving this compound?

    • A4: Use dry, aprotic solvents such as THF, dioxane, toluene, or dichloromethane. Ensure the solvents are degassed before use to remove dissolved oxygen. Protic solvents like methanol or ethanol may be used if the reaction chemistry requires it (e.g., reductive amination with NaBH₃CN), but be aware that they can potentially form hemiacetals or acetals with the aldehyde.

  • Q5: Are there any reagents that are known to be incompatible?

    • A5: Avoid strong, non-nucleophilic bases if they are not part of the desired reaction, as they can promote polymerization. Be cautious with strong oxidizing agents (unless the intention is to form the carboxylic acid) and strong, non-hydride reducing agents that could affect the thiazole ring. The thiazole ring itself is generally stable but can be degraded by reagents like Raney Nickel.[11]

Part 3: Data Summaries and Visual Guides

Table 1: Recommended Storage and Handling Conditions
ParameterRecommendationRationale
Temperature 2-8°C or -20°CSlows down the rate of all decomposition pathways.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the aldehyde to a carboxylic acid.[1][2]
Moisture Store in a dry environmentPrevents potential hydrolysis and side reactions.
Light Store in an amber vial or in the darkPrevents photo-initiated degradation.
Handling Under inert gas stream or in a gloveboxMinimizes exposure to air and moisture during transfers.

Diagram 1: Primary Decomposition Pathways

A This compound B 2-(Trifluoromethyl)thiazole-5-carboxylic acid A->B  Air (O₂) / Light (Oxidation) C Polymeric Materials A->C  Trace Acid/Base (Polymerization)

Caption: Major degradation routes for the title compound.

Diagram 2: Recommended Experimental Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Store Reagent at -20°C under Argon B Check Purity (TLC/NMR) Before Use A->B C Dry Glassware & Use Degassed Solvents B->C D Assemble Reaction under Inert Atmosphere C->D E Maintain Temp. Control (e.g., 0°C or below) D->E F Monitor Reaction Closely E->F G Prompt Work-up Upon Completion F->G H Purify (e.g., Chromatography) under minimized air exposure G->H I Store Purified Product under Inert Atmosphere H->I

Caption: Workflow to minimize decomposition during experiments.

References

Technical Support Center: Synthesis of 2-(Trifluoromethyl)thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(Trifluoromethyl)thiazole-5-carbaldehyde (CAS 903130-38-1). This molecule is a critical heterocyclic building block in medicinal chemistry and materials science, valued for the unique electronic properties conferred by the trifluoromethyl group.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reaction outcomes.

Synthetic Overview: Common Routes

The synthesis of this target molecule typically involves a multi-step process. The two most prevalent strategies involve either the construction of the thiazole ring with the trifluoromethyl group already in place, followed by formylation, or a cyclization reaction that directly installs all necessary functionalities.

Synthetic_Pathways cluster_0 Route 1: Hantzsch Cyclization & Formylation cluster_1 Route 2: Direct Formylthiazole Synthesis A1 2,2,2-Trifluoroethanethioamide B1 2-(Trifluoromethyl)thiazole A1->B1 Hantzsch Thiazole Synthesis [7] A2 3-bromo-2-oxopropanal (or equivalent) A2->B1 Hantzsch Thiazole Synthesis [7] C1 Target Aldehyde B1->C1 Vilsmeier-Haack Formylation [14] D1 Trifluoroethanethioamide E1 Protected Aldehyde Intermediate D1->E1 Cyclocondensation D2 Functionalized C3-Aldehyde Synthon (e.g., 2-bromo-3,3-diethoxypropanal) D2->E1 Cyclocondensation F1 Target Aldehyde E1->F1 Deprotection

Caption: High-level synthetic strategies for this compound.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format.

Question 1: My Hantzsch cyclization to form the 2-(Trifluoromethyl)thiazole intermediate is low-yielding or failing completely. What's going wrong?

Answer: This is a common issue often rooted in the stability of reactants or reaction conditions. Let's break down the possibilities.

  • Causality: The classical Hantzsch synthesis involves the reaction of a thioamide with an α-halocarbonyl compound.[2][3] The success of this reaction hinges on the nucleophilicity of the thioamide's sulfur atom and the electrophilicity of the carbonyl-adjacent carbon.

  • Troubleshooting Steps:

    • Verify Starting Material Quality:

      • Thioamide: 2,2,2-Trifluoroethanethioamide can be unstable. Ensure it is pure and has been stored under inert gas, away from moisture. If you synthesized it from trifluoroacetamide, ensure the thionation reaction (e.g., with Lawesson's reagent) went to completion.[4]

      • α-Halocarbonyl: Compounds like 3-bromo-2-oxopropanal are highly reactive and prone to self-condensation or polymerization. It is often best to use them immediately after preparation or purchase, or to use a protected equivalent like 2-bromo-1,1-dimethoxy-2-propanone.

    • Optimize Reaction Conditions:

      • Solvent: Ethanol or acetonitrile are commonly used. Ensure the solvent is anhydrous, as water can hydrolyze the reactants.

      • Temperature: The initial condensation is often performed at room temperature or slightly below, followed by heating to drive the cyclization and dehydration.[5] A reaction that is too hot from the start can lead to polymerization and decomposition, especially of the α-halocarbonyl component. Start cool and gradually increase the temperature while monitoring by TLC.

    • Consider the Base: While some Hantzsch reactions proceed without a base, a mild, non-nucleophilic base like triethylamine or pyridine can be added after the initial condensation to facilitate the final dehydration step.[5] Adding the base too early can lead to unwanted side reactions.

Question 2: The Vilsmeier-Haack formylation of my 2-(Trifluoromethyl)thiazole intermediate is producing a black tar and very little product. How can I fix this?

Answer: This indicates decomposition, a frequent outcome when formylating sensitive heterocyclic systems. The Vilsmeier-Haack reagent (formed from POCl₃ and DMF) is a powerful electrophile, but the reaction conditions can be harsh.[6][7]

  • Causality: The thiazole ring is electron-rich at the C5 position, making it susceptible to electrophilic substitution.[8] However, the potent electron-withdrawing effect of the 2-CF₃ group deactivates the ring, requiring more forcing conditions than for an unsubstituted thiazole. This narrow window between reaction and decomposition is the primary challenge.

  • Troubleshooting Protocol:

    • Control the Temperature (Crucial): The formation of the Vilsmeier reagent is exothermic. Always pre-cool your DMF to 0 °C before slowly adding POCl₃ dropwise. Maintain this temperature for 15-30 minutes to ensure complete reagent formation.

    • Substrate Addition: Add your 2-(Trifluoromethyl)thiazole substrate (dissolved in a small amount of DMF or a chlorinated solvent) dropwise to the cold Vilsmeier reagent. Never add the reagent to the substrate, as this creates localized hot spots and high concentrations of the reagent, leading to charring.

    • Reaction Temperature & Time: After addition, allow the reaction to warm slowly to room temperature, then heat cautiously. Monitor the reaction closely by TLC. Typical temperatures range from 50-80 °C. The deactivating CF₃ group may necessitate longer reaction times or higher temperatures, but proceed incrementally.

    • Stoichiometry: Use a modest excess of the Vilsmeier reagent (e.g., 1.5 to 2.0 equivalents). A large excess increases the risk of side reactions and decomposition.

ParameterStandard ConditionTroubleshooting AdjustmentRationale
Reagent Formation 0 °CMaintain strict cooling (0 °C or below)Prevents premature decomposition of the Vilsmeier reagent.
Substrate Addition Add substrate to reagentNo change, but perform slowlyEnsures substrate is never exposed to a large local excess of the formylating agent.
Reaction Temp. 60-80 °CStart at RT, then increase by 10 °C incrementsFinds the minimum temperature required for formylation, minimizing decomposition pathways.[9]
Workup Quench with ice/waterQuench slowly into a vigorously stirred ice/aq. NaHCO₃ slurryNeutralizes the highly acidic mixture safely and hydrolyzes the intermediate iminium salt to the aldehyde.
Question 3: My final product, this compound, is difficult to purify and appears to degrade on the silica gel column. What is a better method?

Answer: Aldehydes, particularly on heteroaromatic rings, can be sensitive to the acidic nature of standard silica gel, leading to streaking, low recovery, and decomposition.

  • Causality: The lone pairs on the thiazole nitrogen and the aldehyde oxygen can interact strongly with the acidic silanol groups (Si-OH) on the silica surface. This can catalyze decomposition or lead to irreversible adsorption.

  • Purification Strategies:

    • Deactivate the Silica Gel: Before preparing your column, wash the silica gel with a solvent system containing a small amount of a non-nucleophilic base. A common method is to use the chromatography eluent pre-mixed with 0.5-1% triethylamine. This neutralizes the acidic sites.

    • Alternative Stationary Phases: Consider using alumina (neutral or basic) or a bonded-phase silica (like C18 if the polarity is suitable for reverse-phase chromatography).

    • Non-Chromatographic Purification:

      • Distillation: The product has a reported boiling point of ~155 °C at atmospheric pressure. If your crude product is sufficiently clean, vacuum distillation can be an excellent, scalable purification method.

      • Crystallization: If the product is a solid or can form a solid derivative (e.g., a hydrazone), crystallization can be highly effective. However, this product is typically a liquid at room temperature.

Frequently Asked Questions (FAQs)

Q: What are the critical safety precautions for this synthesis? A: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water; always handle it in a fume hood with appropriate personal protective equipment (gloves, goggles, lab coat). Thioamides and many organofluorine compounds have toxicological properties that are not fully characterized; handle with care. The final product is listed as a warning-level hazard, causing skin, eye, and respiratory irritation.

Q: How do I confirm the identity and purity of this compound? A: A combination of spectroscopic methods is essential:

  • ¹H NMR: Expect two singlets in the aromatic region, one for the C4-H of the thiazole ring and one for the aldehyde proton (-CHO), typically downfield (>9 ppm).

  • ¹⁹F NMR: Expect a singlet for the -CF₃ group. This is a very clear diagnostic peak.

  • ¹³C NMR: Look for the characteristic aldehyde carbon (~180-190 ppm) and the carbon of the CF₃ group, which will show a quartet due to coupling with fluorine.

  • Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated mass (181.14 g/mol ).[1][10]

  • Infrared (IR) Spectroscopy: A strong carbonyl (C=O) stretch for the aldehyde should be visible around 1680-1700 cm⁻¹.

Q: How stable is the final product and how should it be stored? A: Aldehydes can be prone to air oxidation to the corresponding carboxylic acid. The trifluoromethyl group adds stability, but precautions are still necessary. Commercial suppliers recommend storing the product at 2-8°C or even -20°C under an inert gas (like Argon or Nitrogen) and away from moisture.[1][10] For long-term storage, refrigeration or freezing is highly recommended.

Troubleshooting Workflow

If you encounter a failed or low-yielding reaction, this workflow can help diagnose the issue systematically.

Troubleshooting_Workflow start Low / No Product Yield check_sm 1. Analyze Starting Materials (NMR, Purity) start->check_sm sm_ok Materials OK check_sm->sm_ok Pass sm_bad Degraded / Impure check_sm->sm_bad Fail analyze_crude 2. Analyze Crude Reaction Mixture (TLC, LCMS, Crude NMR) sm_ok->analyze_crude solution_sm Action: Purify or Re-synthesize Starting Materials sm_bad->solution_sm no_reaction Only Starting Material Present analyze_crude->no_reaction Result side_products Complex Mixture / Side Products analyze_crude->side_products Result solution_no_reaction Action: Increase Temperature, Increase Reaction Time, or Check Catalyst/Reagent Activity no_reaction->solution_no_reaction solution_side_products Action: Lower Temperature, Change Solvent, Adjust Stoichiometry, Optimize Reagent Addition Rate side_products->solution_side_products

Caption: A logical workflow for diagnosing common synthesis problems.

References

Improving the regioselectivity of reactions with 2-(Trifluoromethyl)thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Trifluoromethyl)thiazole-5-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this highly versatile, yet electronically challenging, building block. The potent electron-withdrawing nature of the C2-trifluoromethyl group profoundly influences the reactivity of the entire heterocyclic system, often leading to challenges in controlling regioselectivity.

This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered experimental issues. Our goal is to empower you with the foundational knowledge to not only solve immediate synthetic problems but also to rationally design future reaction pathways.

Frequently Asked Questions (FAQs)

Q1: Why am I observing poor regioselectivity in nucleophilic additions to the C5-aldehyde? I'm seeing side-products from attack at the thiazole ring.

A1: This is a classic issue stemming from the powerful electronic effects at play. The C2-trifluoromethyl (CF₃) group is a strong π-electron withdrawing group, which significantly acidifies the proton at the C4 position.

  • Causality: While the C5-carbaldehyde is the intended site of nucleophilic attack, many common nucleophiles (e.g., Grignard reagents, organolithiums) are also strong bases. Under these conditions, competitive deprotonation at the C4 position can occur, generating a thiazolyl anion. This anion can then react with your starting material or other electrophiles in the medium, leading to a complex mixture of products. The pi-electron density calculations of the thiazole ring show that the C5 position is the primary site for electrophilic substitution, while the C2 position is most susceptible to nucleophilic attack or deprotonation by strong bases.[1][2] The presence of the CF₃ group at C2 further enhances the acidity of the remaining ring protons.

  • Immediate Solution: Consider using less basic nucleophiles or changing your reaction conditions. For example, switching from an organolithium reagent to an organozinc (Negishi) or organoboron (Suzuki) reagent, which are less basic, can mitigate this side reaction.[3][4] Additionally, performing the reaction at lower temperatures (e.g., -78 °C) can often kinetically favor the desired 1,2-addition to the aldehyde over the deprotonation pathway.

Q2: I want to perform an electrophilic aromatic substitution. Which position on the thiazole ring is most favored, and why?

A2: The electronic landscape of this compound makes electrophilic substitution challenging but predictable. The thiazole ring is generally electron-deficient, a character that is strongly amplified by the two electron-withdrawing groups (C2-CF₃ and C5-CHO).

  • Mechanistic Insight: In a standard thiazole system, the C5 position is typically the most electron-rich and therefore the primary site for electrophilic substitution.[1][2][5] However, in your molecule, this position is already functionalized. The next most reactive site is C4. Despite the ring being deactivated overall, the C4 position is comparatively more electron-rich than the C2 position, which is directly attached to the CF₃ group. Therefore, under forcing conditions, electrophilic attack will preferentially occur at C4.

  • Practical Advice: Expect slow reaction rates. You will likely need to use highly reactive electrophiles and potentially harsh conditions (e.g., strong Lewis acids, elevated temperatures) to achieve substitution at C4. Be prepared for low yields and the possibility of substrate decomposition. For reactions like nitration or halogenation, carefully controlled conditions are paramount.

Q3: My Palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck) at a pre-functionalized C4 or C5 position is giving low yields. What are the likely causes?

A3: Low yields in cross-coupling reactions with this substrate are often traced back to two main factors: catalyst inhibition and challenging reductive elimination.

  • Catalyst Inhibition: The nitrogen atom in the thiazole ring can act as a ligand and coordinate to the palladium center. This can sometimes lead to the formation of stable, off-cycle catalyst complexes that are catalytically inactive, thereby slowing down or stalling the reaction.

  • Challenging Reductive Elimination: The electron-deficient nature of the thiazole ring can make the final reductive elimination step of the catalytic cycle difficult.[4] This step, which forms the desired C-C bond and regenerates the Pd(0) catalyst, is often the rate-limiting step and is generally favored for electron-rich systems.

  • Troubleshooting Strategy:

    • Ligand Choice is Critical: Switch to ligands specifically designed for heteroaromatic substrates. Electron-rich, bulky phosphine ligands like BrettPhos or SPhos can often accelerate the reductive elimination step and prevent catalyst deactivation.[6]

    • Additive Screening: The addition of certain salts (e.g., Ag₂O, CuI) can sometimes act as promoters, although their exact role can be complex and may involve preventing catalyst inhibition or facilitating transmetalation.

    • Solvent & Base: Ensure your solvent is rigorously degassed. The choice of base is also critical; for Suzuki couplings, a weaker base like K₃PO₄ or Cs₂CO₃ is often preferred for sensitive heterocyclic substrates over stronger bases like NaOH or K₂CO₃.

Troubleshooting Guide: Improving Regioselectivity

This section provides structured guidance for overcoming specific experimental hurdles.

Scenario 1: Uncontrolled C4-Deprotonation During Aldehyde Addition

You are attempting a Grignard addition to the C5-aldehyde but are isolating a significant amount of a byproduct resulting from C4-functionalization.

Caption: Decision workflow for troubleshooting poor regioselectivity.

This protocol demonstrates the use of a Lewis acid to enhance the electrophilicity of the aldehyde, promoting the desired nucleophilic attack over the competing C4-deprotonation.

Materials:

  • This compound

  • Anhydrous Cerium(III) Chloride (CeCl₃)

  • Grignard Reagent (e.g., MeMgBr, PhMgCl)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

Procedure:

  • Preparation: In a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), add anhydrous CeCl₃ (1.2 equivalents).

  • Activation: Add anhydrous THF and stir the resulting slurry vigorously at room temperature for at least 2 hours. Expert Tip: Proper activation of CeCl₃ is crucial. The salt should be dried in a vacuum oven at >140°C for several hours before use.

  • Cooling: Cool the slurry to -78 °C using a dry ice/acetone bath.

  • Substrate Addition: Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the cold slurry. Stir for 15 minutes.

  • Nucleophile Addition: Slowly add the Grignard reagent (1.1 equivalents) dropwise, ensuring the internal temperature does not rise above -70 °C.

  • Reaction Monitoring: Stir the reaction at -78 °C for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Carefully quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl.

  • Workup: Allow the mixture to warm to room temperature. Extract with an organic solvent (e.g., Ethyl Acetate), wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting secondary alcohol via column chromatography.

Scenario 2: Directing Functionalization to the C4 Position

You need to selectively introduce a substituent at the C4 position, for example, via halogenation or metalation.

G cluster_0 Electronic Effects on Thiazole Ring thiazole Thiazole Ring (Positions C2, N3, C4, C5, S1) c4 C4 Position thiazole->c4 Most acidic C-H proton Favored site for deprotonation cf3 C2-CF₃ (Strong -I, -π effect) cf3->thiazole Strongly deactivates ring Acidifies C4-H cho C5-CHO (-I, -π effect) cho->thiazole Deactivates ring

Caption: Influence of substituents on the reactivity of the C4 position.

This protocol leverages the acidity of the C4 proton. By using a strong, non-nucleophilic base, we can selectively deprotonate at C4 and trap the resulting anion with an electrophile.

Materials:

  • This compound

  • Lithium Diisopropylamide (LDA) or n-Butyllithium (n-BuLi)

  • Anhydrous Tetrahydrofuran (THF)

  • Electrophile (e.g., Iodine (I₂), N-Iodosuccinimide (NIS), Trimethylsilyl chloride (TMSCl))

Procedure:

  • Protection (Crucial Step): The aldehyde at C5 is incompatible with strong organolithium bases. It must be protected first. A common method is to form an acetal. React the starting material with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form the corresponding 1,3-dioxolane. Purify this protected intermediate before proceeding.

  • Setup: To a flame-dried flask under an inert atmosphere, add the protected thiazole (1.0 equivalent) dissolved in anhydrous THF.

  • Cooling: Cool the solution to -78 °C.

  • Deprotonation: Slowly add a solution of LDA or n-BuLi (1.1 equivalents) dropwise. Safety Note: n-BuLi is highly pyrophoric. Stir the resulting solution at -78 °C for 1 hour. A color change is often observed, indicating the formation of the lithiated species.

  • Electrophilic Trap: Add a solution of the chosen electrophile (1.2 equivalents) in THF dropwise at -78 °C. For example, to install an iodine atom, add a solution of I₂ in THF until the dark iodine color persists.

  • Reaction & Quench: Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to 0 °C before quenching with saturated aqueous Na₂S₂O₃ (for iodine quench) or NH₄Cl.

  • Deprotection & Workup: After a standard aqueous workup, the acetal protecting group must be removed. This is typically achieved by stirring the crude product in a mixture of acetone and dilute aqueous acid (e.g., 1M HCl).

  • Purification: Purify the final C4-functionalized product by column chromatography or recrystallization.

The choice of base, solvent, and temperature is critical for achieving high regioselectivity.

Parameter Condition A Condition B Condition C Expected Outcome & Rationale
Base n-BuLiLDALiTMPLDA/LiTMP are preferred. n-BuLi is more nucleophilic and can lead to side reactions. LDA and LiTMP are bulkier and more selective for deprotonation.
Solvent THFDiethyl EtherTolueneTHF is optimal. Its coordinating ability helps to stabilize the organolithium intermediate. Toluene is non-coordinating and may lead to aggregation and lower reactivity.
Temperature -20 °C-78 °C0 °C-78 °C is essential. At higher temperatures, the lithiated intermediate can be unstable, leading to decomposition or rearrangement.

References

Technical Support Center: Purification of 2-(Trifluoromethyl)thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working with 2-(Trifluoromethyl)thiazole-5-carbaldehyde. Here, we provide in-depth troubleshooting advice and detailed protocols to address common purity challenges encountered during its synthesis and handling. Our approach is rooted in mechanistic understanding to empower you to not only solve current issues but also to prevent future complications.

Introduction to the Chemistry of this compound

This compound is a key building block in medicinal chemistry, valued for the introduction of the trifluoromethyl-thiazole moiety into potential drug candidates.[1] Its synthesis, most commonly via a Hantzsch-type thiazole synthesis, involves the condensation of a thioamide with an α-haloketone or its equivalent.[2][3][4] While this method is robust, the reactivity of the starting materials and intermediates can lead to a range of impurities. Understanding the potential side reactions is crucial for developing an effective purification strategy.

Troubleshooting Common Impurities

This section addresses specific impurities that you may encounter. Each question is designed to help you diagnose the issue and provides a clear path to resolving it.

Q1: My NMR spectrum shows a broad singlet around 12-13 ppm and a peak corresponding to a carboxylic acid. What is this impurity and how can I remove it?

A1: This is highly indicative of the presence of 2-(Trifluoromethyl)thiazole-5-carboxylic acid . This impurity typically arises from the hydrolysis of an ester precursor to the aldehyde, or from the oxidation of the aldehyde itself, especially if the crude product is exposed to air and moisture over time.

Causality: The aldehyde functional group is susceptible to oxidation to a carboxylic acid. Additionally, if the aldehyde is synthesized from the corresponding ester, incomplete reduction or hydrolysis of the ester during workup can result in the carboxylic acid impurity.

Identification:

  • ¹H NMR: A broad singlet in the downfield region (δ 12-13 ppm) is characteristic of a carboxylic acid proton.

  • FTIR: A broad O-H stretch around 2500-3300 cm⁻¹ and a C=O stretch around 1700 cm⁻¹ are indicative of a carboxylic acid.

  • Mass Spectrometry: Look for a molecular ion peak corresponding to the mass of the carboxylic acid (C₅H₂F₃NO₂S, MW: 211.14).

Removal Strategy:

  • Acid-Base Extraction: This is the most effective method. Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a mild aqueous base such as saturated sodium bicarbonate (NaHCO₃) solution. The carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer. The aldehyde will remain in the organic layer. Subsequently, wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and concentrate it under reduced pressure.

  • Column Chromatography: If other impurities are also present, column chromatography on silica gel is recommended. The carboxylic acid is significantly more polar than the aldehyde and will have a lower Rf value. A solvent system of hexane/ethyl acetate is a good starting point.

Q2: I'm observing starting materials in my crude product. How can I efficiently remove them?

A2: The presence of unreacted starting materials, such as thioamides or α-haloketones (or their precursors like ethyl 2-chloro-4,4,4-trifluoroacetoacetate), indicates an incomplete reaction.[5]

Causality: Insufficient reaction time, incorrect stoichiometry, or suboptimal reaction temperature can lead to incomplete conversion of starting materials.

Identification:

  • TLC: Compare the crude reaction mixture to the starting materials by thin-layer chromatography (TLC).

  • NMR and MS: The presence of peaks corresponding to the starting materials in the NMR and mass spectra of the crude product confirms their presence.

Removal Strategy:

  • Column Chromatography: This is the most reliable method for removing unreacted starting materials, as they will likely have different polarities than the desired product. A gradient elution with a hexane/ethyl acetate solvent system on a silica gel column is generally effective.

  • Recrystallization: If the starting materials have significantly different solubility profiles from the product, recrystallization can be an option. A mixed solvent system, such as hexane/ethyl acetate or hexane/acetone, may be effective.

Q3: My product appears as an oil and is difficult to handle. What could be the issue and how can I induce crystallization?

A3: "Oiling out" during recrystallization is a common issue, especially with compounds that have relatively low melting points or when an inappropriate solvent is used. It can also be caused by the presence of impurities that depress the melting point.

Causality: The compound is coming out of solution above its melting point, or its solubility in the chosen solvent is too high even at low temperatures.

Troubleshooting "Oiling Out":

  • Re-dissolve and Cool Slowly: Heat the solution to re-dissolve the oil. Allow the solution to cool very slowly to room temperature. Scratching the inside of the flask with a glass rod at the solvent-air interface can provide a surface for nucleation. Seeding with a small crystal of the pure product, if available, is also highly effective.

  • Solvent System Adjustment:

    • Increase the proportion of the less-soluble solvent: If using a mixed solvent system (e.g., ethyl acetate/hexane), add more of the less-soluble solvent (hexane) to the hot solution until it becomes slightly turbid, then add a few drops of the more-soluble solvent (ethyl acetate) to clarify it before cooling.

    • Try a different solvent system: Experiment with different solvent pairs. Good combinations to try include diethyl ether/hexane, dichloromethane/hexane, or acetone/water.

Frequently Asked Questions (FAQs)

Q: What is the recommended storage condition for this compound? A: It is recommended to store the compound at 2-8°C under an inert atmosphere (e.g., argon or nitrogen).[1] Aldehydes can be sensitive to air and light, leading to oxidation and degradation over time.

Q: Can I purify this aldehyde by distillation? A: While distillation is a potential purification method for liquids, it may not be ideal for this compound due to its relatively high boiling point and potential for thermal degradation. Column chromatography and recrystallization are generally safer and more effective methods for achieving high purity.

Q: My aldehyde seems to be degrading on the silica gel column. What can I do? A: Aldehydes can sometimes be sensitive to the acidic nature of silica gel. To mitigate this, you can:

  • Neutralize the silica gel: Add a small amount of a non-nucleophilic base, such as triethylamine (0.1-1% v/v), to your eluent.

  • Use neutral or basic alumina: Alumina can be a good alternative stationary phase for acid-sensitive compounds.

  • Work quickly: Do not let the compound sit on the column for an extended period.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline. The optimal solvent system should be determined by TLC analysis of the crude material.

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate). Spot the solution on a TLC plate and develop it in various solvent systems (e.g., 10%, 20%, 30% ethyl acetate in hexane). The ideal solvent system will give the desired product an Rf value of approximately 0.2-0.4.

  • Column Preparation:

    • Select an appropriate size column based on the amount of crude material.

    • Prepare a slurry of silica gel in the chosen eluent (the least polar solvent mixture determined from TLC).

    • Pack the column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.

  • Loading the Sample:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

    • Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel by dissolving the compound in a volatile solvent, adding silica gel, and evaporating the solvent.

    • Carefully load the sample onto the top of the column.

  • Elution:

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions and monitor their composition by TLC.

    • If necessary, gradually increase the polarity of the eluent to elute more polar compounds.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In separate test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., hexane, ethyl acetate, acetone, ethanol, and water) at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not at room temperature. Mixed solvent systems (e.g., hexane/ethyl acetate, hexane/acetone) are often effective.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the chosen hot solvent dropwise until the solid just dissolves.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask or seeding with a pure crystal. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities. Dry the crystals under vacuum.

Visualizations

Diagram 1: Potential Impurities in the Synthesis of this compound

G Thioamide Thioamide Target_Aldehyde This compound Thioamide->Target_Aldehyde Incomplete Reaction alpha-Halo-beta-ketoester Ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate alpha-Halo-beta-ketoester->Target_Aldehyde Incomplete Reaction Incomplete_Cyclization Incompletely Cyclized Intermediate alpha-Halo-beta-ketoester->Incomplete_Cyclization Side Reaction Carboxylic_Acid 2-(Trifluoromethyl)thiazole-5-carboxylic acid Target_Aldehyde->Carboxylic_Acid Oxidation

Caption: Common impurities in the synthesis of the target aldehyde.

Diagram 2: Purification Workflow Decision Tree

G Start Crude Product CheckPurity Assess Purity (TLC, NMR) Start->CheckPurity IsPure Purity > 98%? CheckPurity->IsPure End Pure Product IsPure->End Yes Purification Choose Purification Method IsPure->Purification No IsAcidic Acidic Impurity Present? Purification->IsAcidic AcidBase Acid-Base Extraction IsAcidic->AcidBase Yes IsSolid Is Product a Solid? IsAcidic->IsSolid No AcidBase->IsSolid ColumnChrom Column Chromatography ColumnChrom->CheckPurity Recrystallize Recrystallization Recrystallize->CheckPurity IsSolid->ColumnChrom No IsSolid->Recrystallize Yes

Caption: Decision tree for selecting a purification method.

References

Technical Support Center: Enhancing the Stability of 2-(Trifluoromethyl)thiazole-5-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 2-(trifluoromethyl)thiazole-5-carbaldehyde and its derivatives. This class of compounds holds significant promise in medicinal chemistry and materials science, largely due to the influence of the trifluoromethyl group which can enhance biological activity and metabolic stability.[1][2] However, the inherent reactivity of the aldehyde functional group, coupled with the electronics of the trifluoromethylated thiazole ring, presents unique stability challenges.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and analytical validation techniques. Our goal is to empower you to anticipate, diagnose, and solve stability issues, ensuring the integrity of your experiments and the quality of your results.

Troubleshooting Guide: Diagnosing and Solving Common Stability Issues

This section addresses specific problems you may encounter during the handling, storage, or reaction of these derivatives.

Issue 1: My compound is discoloring (e.g., turning yellow or brown) and showing reduced purity over time, even in storage.
  • Question: I stored my purified this compound derivative in a clear vial at 4°C. After a few weeks, it developed a yellowish tint, and an NMR analysis showed the presence of new impurities. What is the likely cause and how can I prevent this?

  • Answer: Probable Cause: The observed discoloration and degradation are classic signs of two primary chemical processes: oxidation and polymerization .

    • Oxidation: Aldehydes are notoriously susceptible to air oxidation, converting the aldehyde group (-CHO) into a carboxylic acid (-COOH). This process can be accelerated by light and trace metal impurities. The trifluoromethyl group, being strongly electron-withdrawing, can influence the reactivity of the aldehyde, but does not prevent this pathway.

    • Polymerization/Oligomerization: Aldehydes can undergo self-condensation or polymerization reactions, especially in the presence of acidic or basic trace impurities.[3] This leads to the formation of higher molecular weight oligomers, which often present as a discolored, sometimes viscous, residue.

    Solution & Scientific Rationale: To ensure long-term stability, you must rigorously control the storage environment to mitigate these degradation pathways.

    • Atmosphere Control: Store the compound under an inert atmosphere.[4] Displace the air in your storage vial with dry argon or nitrogen before sealing. This directly removes atmospheric oxygen, the primary culprit for oxidation.

    • Light Protection: Use amber glass vials or wrap clear vials in aluminum foil. Photons can provide the activation energy for radical-initiated oxidation processes.

    • Temperature Control: For long-term storage, -20°C is recommended. For short-term (days to weeks), 2-8°C is acceptable.[1][4] Lower temperatures significantly reduce the rate of all chemical reactions, including degradation.

    • Container Purity: Use high-purity vials and ensure they are scrupulously dry. Trace acid or base on the glass surface can catalyze polymerization.

    Summary of Recommended Storage Conditions:

ParameterRecommendationRationale
Temperature -20°C (Long-term) / 2-8°C (Short-term)Slows reaction kinetics.[4]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents air oxidation.[4]
Container Amber Glass VialProtects from light-induced degradation.
State Solid (if possible) or Anhydrous SolutionMinimizes mobility and intermolecular reactions.
Issue 2: My reaction is giving inconsistent yields, and I suspect the starting material is degrading during the reaction setup or workup.
  • Question: I am performing a Wittig reaction with my thiazole carbaldehyde derivative. Sometimes the reaction works perfectly, but other times the yield is very low, and I isolate a significant amount of a polar, water-soluble byproduct. What's happening?

  • Answer: Probable Cause: The issue likely lies in the reaction conditions or, more commonly, the aqueous workup. The aldehyde group is susceptible to several transformations:

    • Hydrate Formation: In the presence of water, aldehydes can form geminal diols (hydrates). This is a reversible equilibrium, but it effectively reduces the concentration of the reactive aldehyde available for your desired reaction.

    • Hydrolysis-Induced Degradation: Thiazole rings can be sensitive to harsh acidic or basic conditions, especially at elevated temperatures.[5][6] A prolonged or aggressive aqueous workup (e.g., with strong HCl or NaOH) can lead to ring opening or other side reactions.

    • Oxidation during Workup: If the workup is not performed with de-gassed solvents, dissolved oxygen can oxidize the aldehyde, especially if basic conditions are used.

    Solution & Scientific Rationale:

    • Use Anhydrous Conditions: Ensure all solvents and reagents for the reaction itself are rigorously dried. Perform the reaction under an inert atmosphere.

    • Gentle Workup: When quenching the reaction, use mild reagents like a saturated aqueous solution of ammonium chloride (NH₄Cl) instead of strong acids. If a basic wash is needed, use a saturated sodium bicarbonate (NaHCO₃) solution and perform the extraction quickly at a low temperature (0°C).

    • Degas Solvents: For the workup, use solvents that have been sparged with nitrogen or argon to remove dissolved oxygen.

    • Protect the Aldehyde: For multi-step syntheses where the aldehyde is sensitive to subsequent reaction conditions, consider protecting it as an acetal or dithiane.[7] These groups are stable to many reagents (e.g., organometallics, hydrides) and can be cleanly removed with mild acid to regenerate the aldehyde just before the final step.

Frequently Asked Questions (FAQs)

  • Q1: What is the primary degradation pathway for this compound?

    • A1: Based on the general reactivity of aldehydes, the most common and fastest degradation pathway is oxidation of the carbaldehyde group to the corresponding carboxylic acid, 2-(trifluoromethyl)thiazole-5-carboxylic acid. This is followed by potential polymerization and, under harsh conditions, hydrolytic cleavage of the thiazole ring.

      Caption: Primary degradation pathways for the title compound.

  • Q2: How can I monitor the stability of my compound using a standard analytical technique?

    • A2: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most reliable and widely used technique for stability-indicating assays.[5][8] It allows for the separation and quantification of the active compound from its degradation products.

      Typical HPLC Method Parameters:

ParameterTypical ValuePurpose
Column C18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm)Standard for separating moderately polar organic molecules.[5]
Mobile Phase Acetonitrile/Water or Methanol/Water gradientElutes compounds based on polarity.[8][9]
Flow Rate 1.0 mL/minStandard analytical flow rate.[8]
Detection UV Diode-Array Detector (DAD) at ~240-260 nmThiazole rings have strong UV absorbance in this range.[5]
Column Temp. 30 °CEnsures reproducible retention times.
  • Q3: Is it necessary to perform a forced degradation study?

    • A3: Yes, especially in a drug development context. Forced degradation (or stress testing) studies are crucial for identifying potential degradation products and establishing the intrinsic stability of a molecule.[5][6] This data is essential for developing stable formulations and determining appropriate storage conditions. The protocol below provides a framework for such a study.

Experimental Protocol: Forced Degradation Study

This protocol is designed to assess the stability of a this compound derivative under various stress conditions as mandated by regulatory guidelines.

Objective: To identify the degradation products and degradation pathways for a target compound under hydrolytic, oxidative, photolytic, and thermal stress.

Caption: Workflow for a forced degradation stability study.

Methodology:

  • Stock Solution: Prepare a 1 mg/mL stock solution of your compound in acetonitrile (ACN).

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 50°C for 24, 48, and 72 hours. Before analysis, neutralize with an equivalent amount of 0.1 M NaOH.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 50°C for 24, 48, and 72 hours.[6] Before analysis, neutralize with an equivalent amount of 0.1 M HCl.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light, for 72 hours.

  • Thermal Degradation: Place a known quantity of the solid compound in an oven at 80°C for 7 days. Dissolve in ACN for analysis.

  • Photolytic Degradation: Expose a thin layer of the solid compound to direct UV and visible light (in a photostability chamber) for 7 days. Dissolve in ACN for analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, by a validated stability-indicating HPLC method (as described in the FAQ). Use a mass spectrometer (LC-MS) to help elucidate the structure of any new peaks observed.

By systematically addressing these potential issues, researchers can significantly enhance the stability and reliability of their this compound derivatives, paving the way for more successful and reproducible scientific outcomes.

References

Alternative synthetic routes to avoid problematic steps with 2-(Trifluoromethyl)thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Trifluoromethyl)thiazole-5-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this important heterocyclic building block. Here, we address common challenges and provide validated alternative routes to circumvent problematic steps, ensuring a more efficient and reliable synthetic workflow.

Frequently Asked Questions (FAQs)

Q1: What are the most common problematic steps in the synthesis of this compound?

A1: The traditional synthesis of this compound often involves two key steps that can be challenging:

  • Ring Formation: The initial construction of the 2-(trifluoromethyl)thiazole core can be problematic. The widely used Hantzsch thiazole synthesis, which involves the reaction of a thioamide with an α-haloketone, can suffer from low yields and the formation of side products when using trifluoromethylated starting materials.[1][2]

  • Formylation of the Thiazole Ring: The introduction of the carbaldehyde group at the C5 position is another significant hurdle. Direct formylation of the 2-(trifluoromethyl)thiazole ring using methods like the Vilsmeier-Haack reaction can be low-yielding and often results in a mixture of regioisomers, making purification difficult.[3][4][5][6] The electron-withdrawing nature of the trifluoromethyl group deactivates the thiazole ring towards electrophilic substitution.

Q2: I am experiencing low yields and side-product formation during the Vilsmeier-Haack formylation of 2-(trifluoromethyl)thiazole. What are the underlying reasons and what alternatives can I explore?

A2: The low reactivity of 2-(trifluoromethyl)thiazole towards electrophilic formylation is the primary issue. The potent electron-withdrawing trifluoromethyl group at the C2 position significantly deactivates the thiazole ring, making the Vilsmeier-Haack reaction inefficient.[3][4]

Troubleshooting & Alternative Strategies:

  • Metalation-Formylation Sequence: A more reliable alternative is a directed ortho-metalation (DoM) approach. This involves deprotonation of the thiazole ring at the C5 position using a strong base, followed by quenching the resulting organometallic intermediate with a formylating agent.

    • Mechanism: The nitrogen atom in the thiazole ring can direct the metalation to the adjacent C2 position. However, with the C2 position occupied by the trifluoromethyl group, lithiation preferentially occurs at the C5 position, which is the most acidic proton on the ring.

    • Recommended Protocol: Lithiation of 2-(trifluoromethyl)thiazole with a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperatures (-78 °C), followed by the addition of N,N-dimethylformamide (DMF) to introduce the aldehyde functionality, is a highly effective strategy.[7][8][9]

  • Formylation of a Precursor: An alternative strategy is to introduce the aldehyde or a precursor group before the formation of the thiazole ring. For instance, a protected hydroxymethyl group can be carried through the synthesis and later oxidized to the aldehyde.

Q3: My Hantzsch synthesis to form the 2-(trifluoromethyl)thiazole ring is giving me a complex mixture of products. How can I improve this step?

A3: The classical Hantzsch synthesis can be problematic with fluorinated building blocks due to side reactions and harsh conditions.

Alternative Ring Formation Strategies:

  • [3+2] Cycloaddition Reactions: Modern synthetic methods offer milder and more regioselective routes. A [3+2] cycloaddition of pyridinium 1,4-zwitterionic thiolates with a trifluoromethyl-containing component can provide the desired thiazole ring with good to excellent yields.[10]

  • From Trifluoroacetic Acid Derivatives: A novel method involves the trifluoroacetic acid (TFA)-mediated intermolecular cyclization of α-mercapto ketones with trifluoromethyl N-acylhydrazones. This approach has been reported to give high yields of fully substituted 2-trifluoromethylthiazoles under mild conditions.

Troubleshooting Guides

Guide 1: Overcoming Low Yields in the Lithiation-Formylation of 2-(Trifluoromethyl)thiazole
Symptom Potential Cause Troubleshooting Steps & Solutions
Low conversion of starting material Incomplete lithiation.1. Check Base Quality: Ensure your n-BuLi or LDA is freshly titrated and of high molarity. 2. Optimize Temperature: Maintain a strict low temperature (-78 °C) during the addition of the base to prevent decomposition. 3. Increase Equivalents of Base: A slight excess of the base (1.1-1.2 equivalents) can drive the reaction to completion.
Formation of multiple products Side reactions of the lithiated intermediate.1. Rapid Quenching: Add the formylating agent (DMF) quickly to the freshly generated lithiated species. 2. Inverse Addition: Consider adding the lithiated thiazole solution to a cold solution of DMF to maintain a low concentration of the reactive intermediate.
Product decomposition during workup Instability of the aldehyde.1. Mild Acidic Workup: Use a saturated aqueous solution of ammonium chloride (NH4Cl) for quenching instead of stronger acids. 2. Avoid High Temperatures: Concentrate the product under reduced pressure at low temperatures.
Guide 2: Improving the Synthesis of the 2-(Trifluoromethyl)thiazole Core
Symptom Potential Cause Troubleshooting Steps & Solutions
Low yield in Hantzsch synthesis Poor reactivity of trifluoromethylated thioamide or α-haloketone.1. Alternative Ring Synthesis: Consider the alternative [3+2] cycloaddition or TFA-mediated cyclization methods mentioned in FAQ 3.[10]
Difficulty in purifying the product Formation of regioisomers or byproducts.1. Optimize Reaction Conditions: Carefully control the temperature and reaction time. 2. Chromatography: Utilize column chromatography with a carefully selected solvent system for purification.

Experimental Protocols

Protocol 1: Lithiation-Formylation of 2-(Trifluoromethyl)thiazole

This protocol outlines a reliable method to introduce the aldehyde group at the C5 position.

Materials:

  • 2-(Trifluoromethyl)thiazole

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (freshly titrated)

  • N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Dissolve 2-(Trifluoromethyl)thiazole (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 eq) dropwise to the solution, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add DMF (1.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by adding saturated aqueous NH4Cl.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Visualizing the Synthetic Pathways

Diagram 1: Traditional vs. Alternative Formylation Routes

G cluster_0 Traditional Route cluster_1 Alternative Route A 2-(Trifluoromethyl)thiazole C This compound (Low Yield, Mixture of Isomers) A->C Problematic Formylation B Vilsmeier-Haack Reagent (POCl3, DMF) B->C D 2-(Trifluoromethyl)thiazole F This compound (High Yield, Regioselective) D->F Lithiation- Formylation E 1. n-BuLi, -78 °C 2. DMF E->F G A α-Mercapto Ketone C TFA-mediated Cyclization A->C B Trifluoromethyl N-Acylhydrazone B->C D 2-(Trifluoromethyl)thiazole Derivative C->D

References

Validation & Comparative

A Senior Application Scientist's Guide to the Characterization of 2-(Trifluoromethyl)thiazole-5-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-(trifluoromethyl)thiazole-5-carbaldehyde scaffold is a cornerstone in modern medicinal chemistry, serving as a pivotal intermediate for synthesizing a diverse array of bioactive molecules. The incorporation of a trifluoromethyl (CF3) group is a well-established strategy to enhance crucial drug-like properties such as metabolic stability, lipophilicity, and target binding affinity.[1][2] This guide provides an in-depth comparison of the analytical characterization of the parent aldehyde and several key derivatives. We will explore the causal relationships behind the observed spectroscopic data, offer field-proven experimental protocols, and present a logical workflow for unambiguous structural confirmation, thereby equipping researchers with the tools for confident and efficient drug discovery.

Introduction: The Strategic Importance of the 2-(CF3)Thiazole Scaffold

In drug design, the selection of a core molecular framework is critical as it dictates a molecule's biological activity and pharmacokinetic profile.[3][4] The thiazole ring is a privileged heterocycle found in numerous approved drugs and bioactive compounds.[5][6] When substituted with a trifluoromethyl group, its utility is significantly amplified. The CF3 group's strong electron-withdrawing nature and lipophilicity can profoundly influence a molecule's interaction with biological targets and its disposition in vivo.[3][7] this compound ( 1 ) is a versatile building block, with its aldehyde functionality providing a reactive handle for a multitude of chemical transformations to generate diverse compound libraries.[8] This guide focuses on the characterization of 1 and three representative derivatives: a Schiff base ( 2 ), an alcohol ( 3 ), and a carboxylic acid ( 4 ), to illustrate the analytical signatures of these transformations.

Synthesis and Derivatization Workflow

The derivatization of the parent aldehyde 1 follows standard, high-yielding synthetic routes. The formation of a Schiff base (imine), for example, is typically achieved through the condensation of the aldehyde with a primary amine, a common strategy in the synthesis of biologically active compounds.[9][10][11]

G Deriv1 Deriv1 Prod1 Prod1 Deriv1->Prod1 Deriv2 Deriv2 Prod2 Prod2 Deriv2->Prod2 Deriv3 Deriv3 Prod3 Prod3 Deriv3->Prod3

Figure 1: General workflow from the parent aldehyde to key derivatives and subsequent analytical characterization.

Comparative Spectroscopic Analysis

The power of spectroscopic analysis lies in its ability to provide a detailed "fingerprint" of a molecule. By comparing the spectra of the derivatives to the parent aldehyde, we can confirm the success of a chemical transformation. All spectroscopic characterization should be performed on purified compounds, typically achieved by recrystallization or column chromatography.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for structural elucidation in organic chemistry. For this class of compounds, ¹H, ¹³C, and ¹⁹F NMR experiments are essential.

  • ¹H NMR: The aldehyde proton (CHO) of the parent compound 1 is highly diagnostic, appearing as a singlet far downfield (typically δ 9.5-10.5 ppm) due to the deshielding effects of the carbonyl group and the aromatic thiazole ring. Upon conversion to the Schiff base 2 , this signal disappears and is replaced by a new singlet for the imine proton (-CH=N-), usually in the δ 8.0-9.0 ppm region. For the alcohol derivative 3 , the aldehyde proton signal is replaced by a methylene signal (-CH₂OH) around δ 4.5-5.5 ppm, which may show coupling to the hydroxyl proton.

  • ¹³C NMR: The carbonyl carbon of the aldehyde 1 gives a characteristic signal in the δ 180-190 ppm range. This signal shifts significantly upon derivatization, moving to ~160-170 ppm for the imine carbon in 2 , and to ~60-70 ppm for the methylene carbon in the alcohol 3 . The carboxylic acid carbon in 4 appears around δ 165-175 ppm.

  • ¹⁹F NMR: The trifluoromethyl group provides a sharp singlet in the ¹⁹F NMR spectrum. While its chemical shift is less sensitive to distant functional group changes, it serves as an excellent confirmation of the CF3 group's integrity throughout the synthetic sequence.

Table 1: Comparative NMR Data (Illustrative)

Compound Key ¹H NMR Signal (δ, ppm) Key ¹³C NMR Signal (δ, ppm)
Parent Aldehyde (1) ~9.9 (s, 1H, -CHO) ~185 (-CHO)
Schiff Base (2) ~8.5 (s, 1H, -CH=N-) ~160 (-CH=N-)
Alcohol (3) ~4.8 (d, 2H, -CH₂OH) ~65 (-CH₂OH)

| Carboxylic Acid (4) | ~11-13 (br s, 1H, -COOH) | ~170 (-COOH) |

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying functional groups.[12][13] The most prominent feature in the spectrum of the parent aldehyde 1 is the strong C=O stretching vibration, typically found around 1700-1720 cm⁻¹.

  • Schiff Base (2): The C=O stretch disappears and a new, typically weaker, C=N stretch appears around 1620-1680 cm⁻¹.

  • Alcohol (3): The C=O stretch is absent. A strong, broad O-H stretch appears in the region of 3200-3600 cm⁻¹, which is a definitive indicator of the alcohol's formation.

  • Carboxylic Acid (4): The C=O stretch remains but is often broadened and shifted to 1680-1710 cm⁻¹ due to hydrogen bonding. A very broad O-H stretch also appears, spanning from 2500-3300 cm⁻¹.

Table 2: Key IR Absorption Frequencies (cm⁻¹)

Compound C=O Stretch C=N Stretch O-H Stretch
Parent Aldehyde (1) ~1710 - -
Schiff Base (2) - ~1640 -
Alcohol (3) - - ~3400 (broad)

| Carboxylic Acid (4) | ~1700 (broad) | - | ~3000 (very broad) |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, confirming its elemental composition.[12][14] Electrospray ionization (ESI) is a common technique for these types of molecules.[15] High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular formula, providing an additional layer of confirmation. The observed mass should match the calculated mass within a very small tolerance (typically <5 ppm).

Definitive Structure Elucidation: Single-Crystal X-Ray Crystallography

When a derivative can be obtained as a high-quality single crystal, X-ray crystallography provides unambiguous proof of structure. It reveals the precise three-dimensional arrangement of atoms and the connectivity within the molecule, leaving no doubt as to its identity and stereochemistry.[5][16] This technique is particularly valuable for confirming the structure of novel compounds or resolving any ambiguities from spectroscopic data.

G Start Synthesized Derivative Step1 Purification (Recrystallization / Chromatography) Start->Step1 Step2 Initial Spectroscopic Analysis (NMR, IR, MS) Step1->Step2 Decision Structure Confirmed? Step2->Decision Step3 Grow Single Crystals Decision->Step3 No / Ambiguous End Unambiguous Structure Decision->End Yes Step4 X-Ray Diffraction Analysis Step3->Step4 Step4->End

Figure 2: Logical workflow for the structural confirmation of a novel derivative.

Field-Proven Experimental Protocols

Trustworthiness in scientific reporting comes from detailed, reproducible methodologies.[9]

Protocol: Synthesis of a Schiff Base Derivative (2)

This protocol describes a general method for synthesizing a Schiff base from this compound.

  • Rationale: This is a classic condensation reaction that forms an imine bond. A catalytic amount of acid is often used to protonate the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the reaction.

  • Procedure:

    • Dissolve this compound (1.0 eq) in absolute ethanol (0.5 M).

    • Add the desired primary amine (e.g., aniline, 1.05 eq) to the solution.

    • Add 2-3 drops of glacial acetic acid as a catalyst.

    • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[10][17]

    • Upon completion, allow the mixture to cool to room temperature. If a precipitate forms, filter the solid, wash with cold ethanol, and dry under vacuum.

    • If no precipitate forms, concentrate the mixture under reduced pressure and purify the residue using silica gel column chromatography.

Protocol: NMR Sample Preparation and Analysis
  • Rationale: Proper sample preparation is critical for acquiring high-quality NMR data. Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum, and an internal standard (TMS) provides a universal reference point (0 ppm).

  • Procedure:

    • Weigh approximately 5-10 mg of the purified, dry sample into a clean NMR tube.

    • Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent depends on the sample's solubility.[9]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard, or use the residual solvent peak as a secondary reference.

    • Cap the tube and invert several times to ensure the sample is fully dissolved.

    • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a suitable spectrometer (e.g., 400 MHz).

Conclusion

The systematic characterization of this compound derivatives is a logical, multi-step process. By combining NMR, IR, and mass spectrometry, researchers can build a strong, self-validating case for the structure of a newly synthesized compound. Each technique provides a unique and complementary piece of the structural puzzle. For novel scaffolds or in cases of ambiguity, single-crystal X-ray crystallography serves as the ultimate arbiter. Adherence to these rigorous analytical practices ensures data integrity and accelerates the pace of discovery in the competitive field of drug development.

References

Biological activity of compounds synthesized from 2-(Trifluoromethyl)thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiazole ring is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Its versatility allows for extensive functionalization, leading to a wide spectrum of biological activities, including anticancer and antimicrobial properties.[2][3] A particularly effective strategy to enhance the potency and pharmacokinetic profile of thiazole-based compounds is the introduction of a trifluoromethyl (CF3) group.[4] This guide provides a comparative analysis of the biological activity of compounds synthesized from 2-(Trifluoromethyl)thiazole-5-carbaldehyde, a key building block in the development of next-generation therapeutic agents.[1] We will delve into the synthesis, biological evaluation, and mechanistic insights of these compounds, offering a clear perspective on the advantages conferred by the trifluoromethyl moiety.

The Power of Trifluoromethylation: A Comparative Overview

The introduction of a trifluoromethyl group can dramatically alter the physicochemical properties of a molecule, leading to enhanced biological activity. This is often attributed to the high electronegativity of fluorine, which can influence the molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.[4]

Similarly, in the realm of antimicrobials, the substitution of a methyl group with a trifluoromethyl group in bithiazole derivatives was found to induce antibacterial properties where none were previously observed. This highlights the transformative effect of trifluoromethylation in drug discovery.

This guide will now focus on a prominent class of compounds synthesized from this compound: Schiff bases and their related hydrazones. These derivatives have shown significant promise as both anticancer and antimicrobial agents.[6][7]

Synthesis of Trifluoromethylated Thiazole Derivatives: A Step-by-Step Protocol

The synthesis of biologically active compounds from this compound is a straightforward process, typically involving the condensation of the aldehyde with a primary amine or a hydrazine derivative to form a Schiff base or a hydrazone, respectively.[6][8]

General Synthesis of Schiff Bases from this compound

This protocol outlines the synthesis of a representative Schiff base derivative.

Materials:

  • This compound

  • Substituted aniline (e.g., 2-amino-4-phenyl-5-methyl thiazole)

  • Methanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound (1 mmol) in methanol (20 mL).

  • Add the substituted aniline (1 mmol) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated solid is collected by filtration, washed with cold methanol, and dried under vacuum to yield the desired Schiff base.

Synthesis_Schiff_Base start This compound + Substituted Aniline reagents Methanol Glacial Acetic Acid (cat.) start->reagents Dissolve in process Reflux (4-6h) reagents->process Reaction Conditions workup Cooling, Filtration, Washing, Drying process->workup Post-reaction product Trifluoromethylated Thiazole Schiff Base workup->product

Caption: General workflow for the synthesis of trifluoromethylated thiazole Schiff bases.

Comparative Biological Activity: Anticancer and Antimicrobial Evaluation

The synthesized trifluoromethylated thiazole derivatives exhibit a range of biological activities. Below is a comparative summary of their performance against various cancer cell lines and microbial strains, with supporting experimental data from the literature.

Anticancer Activity

Trifluoromethylated thiazole derivatives have demonstrated significant cytotoxic effects against various human tumor cell lines.[3][9] The anticancer activity is often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.[8]

Table 1: Anticancer Activity of Trifluoromethylated Thiazole Derivatives (IC50 in µM)

Compound ClassCancer Cell LineIC50 (µM)Reference
Thiazole-5-carboxamideA-549 (Lung)Moderate Activity[3]
Thiazole-5-carboxamideBel7402 (Liver)Moderate Activity[3]
Thiazole-5-carboxamideHCT-8 (Colon)Moderate Activity[3]
N-bis(trifluoromethyl)alkyl-N'-thiazolyl ureasPC-3 (Prostate)logGI50 -7.10[10]
N-bis(trifluoromethyl)alkyl-N'-thiazolyl ureasSNB-75 (CNS)logGI50 -5.84[10]

Note: "Moderate Activity" indicates that the compounds showed some level of inhibition, but specific IC50 values were not provided in the abstract.[3] logGI50 represents the log of the concentration causing 50% growth inhibition.[10]

The data suggests that trifluoromethylated thiazole derivatives are promising candidates for further development as anticancer agents. The high potency observed in the prostate cancer cell line for the urea derivatives is particularly noteworthy.

Antimicrobial Activity

In addition to their anticancer properties, trifluoromethylated thiazoles have shown considerable antimicrobial activity against a spectrum of bacteria and fungi.[8] The minimum inhibitory concentration (MIC) is a standard measure of the effectiveness of an antimicrobial agent.[11]

Table 2: Antimicrobial Activity of Trifluoromethylated Thiazole Derivatives (MIC in µg/mL)

Compound ClassMicroorganismMIC (µg/mL)Reference
Hydrazone derivativeS. aureusModerate to Good[8]
Hydrazone derivativeE. coliModerate to Good[8]
Hydrazone derivativeC. albicansModerate to Good[8]

Note: "Moderate to Good" indicates that the compounds displayed notable inhibitory activity, although specific MIC values were not detailed in the abstract.[8]

The broad-spectrum activity of these compounds makes them attractive candidates for combating infectious diseases, particularly in the face of rising antimicrobial resistance.

Experimental Protocols for Biological Assays

To ensure the reproducibility and validity of the biological data, detailed experimental protocols are essential.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

MTT_Assay_Workflow A Seed Cells in 96-well plate B Treat with Compounds A->B 24h Incubation C Add MTT Solution B->C 48h Incubation D Dissolve Formazan with DMSO C->D 4h Incubation E Measure Absorbance at 570 nm D->E

Caption: Workflow of the MTT assay for determining anticancer activity.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

The MIC assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Procedure:

  • Compound Dilution: Prepare a serial dilution of the synthesized compounds in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

MIC_Assay_Workflow A Serial Dilution of Compounds C Inoculate Microtiter Plate A->C B Prepare Standardized Inoculum B->C D Incubate at 37°C for 24h C->D E Determine Lowest Concentration with No Visible Growth D->E

Caption: Workflow of the MIC assay for determining antimicrobial activity.

Mechanistic Insights and Structure-Activity Relationship (SAR)

The biological activity of trifluoromethylated thiazole derivatives is closely linked to their chemical structure. The electron-withdrawing nature of the CF3 group can enhance the interaction of the thiazole scaffold with biological targets. For instance, in anticancer applications, these compounds may induce apoptosis (programmed cell death) in cancer cells. Molecular docking studies of some thiazole derivatives have shown potential binding to key proteins involved in cancer cell proliferation and survival.[12]

Structure-activity relationship (SAR) studies reveal that the nature and position of substituents on the thiazole ring and any attached aromatic moieties significantly influence the biological activity. The presence of the trifluoromethyl group is a critical determinant of potency. Further optimization of the lead compounds through systematic modification of their structure can lead to the development of highly effective and selective therapeutic agents.

Conclusion

The synthesis of novel compounds from this compound represents a promising avenue for the discovery of new anticancer and antimicrobial agents. The incorporation of the trifluoromethyl group consistently demonstrates a significant enhancement of biological activity when compared to non-fluorinated analogs. The straightforward synthesis, coupled with potent biological effects, makes this class of compounds highly attractive for further investigation in drug development programs. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to explore the full therapeutic potential of the trifluoromethylated thiazole scaffold.

References

A Comparative Crystallographic Analysis of 2-(Trifluoromethyl)thiazole Derivatives: Structural Insights for Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of rational drug design. The trifluoromethyl group (CF3), in particular, is a powerful modulator of a molecule's physicochemical and pharmacological properties, enhancing metabolic stability, lipophilicity, and binding affinity.[1][2] This guide provides a comparative analysis of the X-ray crystal structures of derivatives of 2-(Trifluoromethyl)thiazole-5-carbaldehyde, a key building block in the synthesis of novel therapeutic agents. While the crystal structure of the parent carbaldehyde remains elusive, an in-depth examination of its closely related derivatives offers invaluable insights into the structural landscape of this important class of molecules.

This analysis will delve into the subtle yet significant structural variations imparted by different substituents on the thiazole ring, providing a framework for understanding structure-activity relationships and guiding the design of future drug candidates.

The Thiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, and it is a recurring motif in a multitude of biologically active compounds. Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. When combined with a trifluoromethyl group, the resulting scaffold presents a unique combination of features that are highly attractive for drug development.

Comparative Analysis of Crystal Structures

To understand the structural implications of the trifluoromethyl group on the thiazole ring, we will compare the crystal structures of two key derivatives: 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid and 5-(Trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one . While the latter is a thiadiazole, its structural analysis provides a valuable counterpoint for understanding the electronic and steric effects of the CF3 group on a five-membered heterocyclic ring.

Key Structural Parameters: A Tabular Comparison

The following table summarizes the key crystallographic data and selected geometric parameters for the two derivatives. This data provides a quantitative basis for our comparative discussion.

Parameter2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid5-(Trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one
CSD Refcode Not explicitly found, data from publicationVM2283
Formula C6H4F3NO2SC3HF3N2OS
Crystal System MonoclinicMonoclinic
Space Group P21/cP21/c
a (Å) 4.96110.334
b (Å) 15.68216.324
c (Å) 10.63214.288
β (°) 90.35108.97
Z' 16
Selected Bond Lengths (Å)
C=N~1.3-1.4 (typical)~1.3-1.4 (typical)
C-S~1.7-1.8 (typical)~1.7-1.8 (typical)
C-CF3Not available~1.5 (typical)
Key Torsion Angles (°)
Dihedral angle (ring)PlanarEssentially planar
Structural Insights and Discussion

The crystal structure of 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid reveals a planar thiazole ring, a common feature for aromatic heterocycles. The presence of the carboxylic acid group at the 5-position introduces the potential for strong intermolecular hydrogen bonding, which can significantly influence the crystal packing.

In contrast, the crystal structure of 5-(Trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one is particularly noteworthy for having six independent molecules in the asymmetric unit (Z' = 6).[3][4][5][6] This high Z' value suggests a complex interplay of intermolecular forces, leading to a packing arrangement that is not easily described by a simple, single-molecule repeating unit. The thiadiazole ring in all six molecules is essentially planar.[3][4][5][6] The trifluoromethyl group exhibits rotational disorder in all independent molecules, a common phenomenon for this substituent due to its relatively low rotational barrier.[3]

The crystal packing of the thiadiazole derivative is dominated by N—H⋯O hydrogen bonds, forming dimeric and tetrameric structures.[3][4][5][6] Additionally, numerous F⋯F and F⋯H contacts are observed, highlighting the significant role of fluorine in directing the supramolecular assembly. The strong electron-withdrawing nature of the trifluoromethyl group influences the electronic properties of the heterocyclic ring, which in turn affects the nature and strength of these intermolecular interactions.[2]

Experimental Protocols: A Guide to Structure Determination

The determination of the X-ray crystal structure of small organic molecules is a meticulous process that requires careful execution of several key steps. The following provides a detailed, step-by-step methodology for a typical single-crystal X-ray diffraction experiment.

Workflow for Single-Crystal X-ray Diffraction

G cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement Synthesis Synthesis of the Thiazole Derivative Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Solvent Selection of an Appropriate Solvent System Purification->Solvent Method Crystal Growth Method (e.g., Slow Evaporation, Vapor Diffusion) Solvent->Method Mounting Crystal Mounting on Goniometer Head Method->Mounting Data_Collection Data Collection on a Diffractometer Mounting->Data_Collection Data_Processing Data Processing and Integration Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Structure Validation and Analysis Refinement->Validation

Caption: A generalized workflow for the determination of a small molecule crystal structure.

Detailed Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth:

    • Rationale: The quality of the single crystal is paramount for a successful diffraction experiment. The choice of solvent and crystallization method is critical and often requires empirical screening. For thiazole derivatives, solvents such as ethanol, ethyl acetate, or mixtures with hexane are often employed. Slow evaporation is a common and effective technique.

    • Procedure:

      • Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture with gentle warming to achieve saturation.

      • Filter the solution to remove any particulate matter.

      • Loosely cover the container to allow for slow evaporation of the solvent at a constant temperature.

      • Monitor the formation of crystals over several days to weeks. Select a well-formed crystal with sharp edges and no visible defects for analysis.

  • Data Collection:

    • Rationale: The goal of data collection is to measure the intensities of a large number of Bragg reflections. A modern diffractometer equipped with a sensitive detector is used for this purpose. The choice of X-ray source (e.g., Mo or Cu) depends on the crystal's composition and size.

    • Procedure:

      • Mount a suitable single crystal on a goniometer head.

      • Center the crystal in the X-ray beam of the diffractometer.

      • Perform an initial screening to determine the unit cell parameters and crystal system.

      • Collect a full sphere of diffraction data by rotating the crystal through a series of frames.

  • Structure Solution and Refinement:

    • Rationale: The collected diffraction data contains information about the electron density distribution in the crystal. Computational methods are used to solve the "phase problem" and generate an initial structural model. This model is then refined against the experimental data to obtain the final, accurate crystal structure.

    • Procedure:

      • Integrate the raw diffraction images to obtain a list of reflection intensities.

      • Apply corrections for factors such as Lorentz and polarization effects.

      • Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.

      • Build a molecular model into the electron density map.

      • Refine the atomic coordinates, and thermal parameters against the experimental data until the model converges.

      • Validate the final structure using established crystallographic metrics.

Synthesis of 2-(Trifluoromethyl)thiazole Derivatives

The Hantzsch thiazole synthesis is a classic and versatile method for the preparation of thiazole derivatives.[7] This reaction typically involves the condensation of an α-haloketone with a thioamide. For the synthesis of the derivatives discussed in this guide, variations of this method are commonly employed.

Synthesis Workflow: Hantzsch Thiazole Synthesis

G cluster_reaction Reaction Reactant1 α-Haloketone (e.g., ethyl 4,4,4-trifluoro-2-chloroacetoacetate) Condensation Condensation Reaction Reactant1->Condensation Reactant2 Thioamide (e.g., thioacetamide) Reactant2->Condensation Product 2-(Trifluoromethyl)thiazole Derivative Condensation->Product

Caption: A simplified representation of the Hantzsch thiazole synthesis.

Conclusion and Future Directions

This comparative guide, while not exhaustive, provides a foundational understanding of the structural characteristics of 2-(trifluoromethyl)thiazole derivatives. The analysis of the available crystal structures underscores the profound influence of the trifluoromethyl group on both the molecular conformation and the supramolecular architecture of these compounds. The insights gained from these studies are instrumental for medicinal chemists aiming to fine-tune the properties of thiazole-based drug candidates.

Future work should prioritize the crystallization and structure determination of this compound itself, as this would provide a crucial benchmark for comparative studies. Furthermore, a systematic crystallographic investigation of a series of derivatives with varied substituents at the 2- and 5-positions would enable the development of a more comprehensive structure-property relationship database, further empowering the rational design of next-generation therapeutics.

References

A Comparative Guide to the In Vitro and In Vivo Performance of 2-(Trifluoromethyl)thiazole-5-carbaldehyde Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth comparative analysis of novel analogs based on the 2-(trifluoromethyl)thiazole-5-carbaldehyde scaffold. Designed for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of their synthesis, in vitro cytotoxicity, and potential in vivo efficacy, supported by detailed experimental protocols and mechanistic insights.

Introduction: The Rationale for Investigating this compound Analogs

The thiazole ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold for interacting with a wide range of biological targets.[3] When combined with a trifluoromethyl (CF3) group—a bioisostere known to enhance metabolic stability, lipophilicity, and binding affinity—the resulting scaffold becomes a highly promising starting point for the development of novel therapeutics.[4][5]

The this compound core serves as a versatile synthetic intermediate, allowing for the exploration of a diverse chemical space through modifications at the 5-position.[1] This guide focuses on a series of hypothetical analogs (TFA-1, TFA-2, and TFA-3) designed to probe the structure-activity relationship (SAR) and to identify candidates with superior potency and selectivity. Our investigation will focus on their potential as anticancer agents, a therapeutic area where thiazole derivatives have shown significant promise.[3][6]

Synthesis of the Core Scaffold and Analogs

The synthesis of the this compound core can be achieved through a multi-step process, often starting from ethyl 4,4,4-trifluoroacetoacetate.[7] The general synthetic route involves the formation of the thiazole ring, followed by functional group manipulations to introduce the carbaldehyde moiety. A representative synthetic pathway is outlined below.

Synthesis_Workflow A Ethyl 4,4,4-trifluoroacetoacetate B Ethyl 2-chloro-4,4,4-trifluoroacetoacetate A->B Chlorination C Ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate B->C Thioacetamide, Cyclization D 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid C->D Saponification E [2-Methyl-4-(trifluoromethyl)thiazol-5-yl]methanol D->E Reduction F 2-Methyl-4-(trifluoromethyl)thiazole-5-carbaldehyde (Core Scaffold) E->F Oxidation G TFA Analogs (TFA-1, TFA-2, TFA-3) F->G Condensation Reactions

Caption: General synthetic workflow for this compound analogs.

Experimental Protocol: Synthesis of 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid

This protocol is adapted from established methods for similar structures.[8]

  • Chlorination: To a solution of ethyl 4,4,4-trifluoroacetoacetate in a suitable solvent, introduce a chlorinating agent (e.g., sulfuryl chloride) at a controlled temperature to yield ethyl 2-chloro-4,4,4-trifluoroacetoacetate.

  • Cyclization: React the chlorinated intermediate with thioacetamide in a solvent such as acetonitrile. An exotherm is typically observed. The mixture is then refluxed to facilitate the cyclization, forming ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate.[8]

  • Saponification: The resulting ester is hydrolyzed using a base, such as sodium hydroxide, followed by acidification with a strong acid like HCl to precipitate the 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid.[9]

  • Analog Synthesis: The carbaldehyde of the core scaffold can then be reacted with various amines or other nucleophiles to generate a library of analogs (e.g., Schiff bases, hydrazones).

In Vitro Performance Comparison

The initial screening of novel compounds invariably involves in vitro assays to determine their cytotoxic potential and to gain preliminary insights into their mechanism of action. Here, we compare our hypothetical analogs against common cancer cell lines.

Cytotoxicity Screening (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to its insoluble formazan, which has a purple color.

Table 1: Comparative Cytotoxicity (IC50, µM) of TFA Analogs

CompoundMCF-7 (Breast Cancer)HepG2 (Liver Cancer)MDA-MB-231 (Breast Cancer)
TFA-1 7.2612.515.8
TFA-2 2.576.84.89
TFA-3 31.545.252.1
Doxorubicin 0.851.21.5

Data is hypothetical and for illustrative purposes, based on similar compounds found in the literature.[4][10]

Interpretation of Results: Analog TFA-2 demonstrates the most potent cytotoxic activity across all tested cell lines, with IC50 values in the low micromolar range. This suggests that the structural modifications in TFA-2 are favorable for anticancer activity. Analog TFA-1 shows moderate activity, while TFA-3 is significantly less potent, indicating that its structural features may be detrimental to its cytotoxic effects.

Experimental Protocol: MTT Assay
  • Cell Seeding: Plate cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[11]

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (TFA-1, TFA-2, TFA-3) and a positive control (e.g., Doxorubicin) for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[13]

  • Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Mechanistic Insights: Enzyme Inhibition

Many thiazole-based anticancer agents exert their effects by inhibiting key signaling pathways involved in cell proliferation and survival.[3] The PI3K/Akt/mTOR pathway is a frequently dysregulated pathway in cancer, making it an attractive target for therapeutic intervention.[14][15]

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes TFA_Analog TFA Analog TFA_Analog->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by TFA analogs.

Table 2: Comparative PI3Kα Enzyme Inhibition

CompoundPI3Kα Inhibition (IC50, µM)
TFA-1 0.85
TFA-2 0.095
TFA-3 15.2
Alpelisib (Reference) 0.005

Data is hypothetical and for illustrative purposes, based on similar compounds in the literature.[14][16]

Interpretation of Results: The enzyme inhibition data correlates well with the cytotoxicity results. TFA-2 is a potent inhibitor of PI3Kα, suggesting that its anticancer activity is, at least in part, mediated through the inhibition of this pathway.

In Vivo Performance Comparison

Promising in vitro results must be validated in in vivo models to assess a compound's efficacy and pharmacokinetic properties in a whole organism. Xenograft tumor models in immunodeficient mice are a standard for preclinical evaluation of anticancer agents.[17]

Xenograft Tumor Growth Inhibition

In this model, human cancer cells (e.g., MDA-MB-231) are implanted subcutaneously into mice. Once tumors are established, the mice are treated with the test compounds, and tumor growth is monitored over time.

Table 3: In Vivo Efficacy in MDA-MB-231 Xenograft Model

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)Body Weight Change (%)
Vehicle Control -0+2.5
TFA-1 5045-1.2
TFA-2 5085-3.0
Positive Control 2592-8.5

Data is hypothetical and for illustrative purposes.

Interpretation of Results: TFA-2 demonstrates significant tumor growth inhibition in the xenograft model, consistent with its potent in vitro activity. The minimal body weight change suggests that the compound is well-tolerated at the effective dose.

Experimental Protocol: Xenograft Tumor Model
  • Cell Implantation: Subcutaneously inject 5 x 10^6 MDA-MB-231 cells mixed with Matrigel into the flank of female athymic nude mice.[18]

  • Tumor Growth and Randomization: Allow tumors to grow to an average volume of 100-150 mm³. Randomize the mice into treatment groups.

  • Compound Administration: Administer the test compounds (e.g., via oral gavage or intraperitoneal injection) according to a predetermined dosing schedule (e.g., daily for 21 days).

  • Tumor Measurement: Measure tumor volume with calipers twice weekly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.

Conclusion and Future Directions

This guide provides a framework for the comparative evaluation of novel this compound analogs. The presented data, though illustrative, highlights a logical progression from synthesis and in vitro screening to in vivo validation. Analog TFA-2 emerged as a promising lead candidate due to its potent in vitro cytotoxicity, targeted enzyme inhibition, and significant in vivo efficacy.

Future studies should focus on:

  • Lead Optimization: Further structural modifications of TFA-2 to improve potency and drug-like properties.

  • Pharmacokinetic Studies: Detailed analysis of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds.

  • Toxicity Profiling: Comprehensive in vivo toxicity studies to establish a safety profile.

  • Mechanism of Action Studies: Deeper investigation into the molecular mechanisms underlying the observed biological activities.

By following a structured and data-driven approach, the this compound scaffold holds considerable potential for the development of next-generation therapeutics.

References

A Comparative Guide to the Structure-Activity Relationship of 2-(Trifluoromethyl)thiazole-5-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The thiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, gracing the structure of numerous clinically approved drugs.[1] The introduction of a trifluoromethyl (CF3) group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[2] This guide delves into the structure-activity relationship (SAR) of derivatives stemming from a particularly promising building block: 2-(Trifluoromethyl)thiazole-5-carbaldehyde. While direct and extensive SAR studies on this specific carbaldehyde are nascent, we can construct a robust comparative analysis by examining its derivatives, primarily carboxamides and Schiff bases, and comparing their biological performance. This guide will illuminate the synthetic pathways, compare the biological activities with supporting data, and provide detailed experimental protocols for researchers in drug discovery.

The Strategic Importance of the this compound Scaffold

The this compound moiety serves as a versatile intermediate for the synthesis of a diverse library of bioactive compounds.[3] The trifluoromethyl group at the 2-position enhances biological activity, while the carbaldehyde at the 5-position provides a reactive handle for a variety of chemical transformations, allowing for systematic modifications to explore the chemical space and optimize for potency and selectivity against various biological targets.

Structure-Activity Relationship (SAR) Analysis

The biological activity of derivatives of this compound is profoundly influenced by the nature of the substituents introduced at the 5-position. The following sections dissect the SAR of key derivative classes.

Thiazole-5-carboxamide Derivatives: A Focus on Anticancer Activity

A common synthetic strategy involves the oxidation of the 5-carbaldehyde to a carboxylic acid, followed by amide coupling. Studies on analogous 2-phenyl-4-trifluoromethylthiazole-5-carboxamide derivatives have revealed crucial insights into their anticancer properties.[4][5]

Key SAR observations for anticancer activity against A-549 (lung carcinoma), Bel7402 (liver cancer), and HCT-8 (colon cancer) cell lines include:

  • Substitution on the Amide Phenyl Ring: The presence and position of substituents on the phenyl ring of the amide moiety are critical for activity. For instance, a 4-chloro-2-methylphenyl amido group in conjunction with a 2-chlorophenyl group at the 2-position of the thiazole ring resulted in the highest reported activity against the A-549 cell line.[4][5]

  • Substitution at the 2-Position of the Thiazole Ring: The nature of the substituent at the 2-position of the thiazole ring also modulates anticancer efficacy. While this guide focuses on the 2-(trifluoromethyl) moiety, comparative studies with aryl substituents at this position indicate that electron-withdrawing groups can influence the overall electronic properties of the molecule and its interaction with biological targets.

SAR_Carboxamides cluster_amide Nature of Amide Substituent Core 2-(CF3)Thiazole-5-carboxamide Core Amide_Sub Amide Substituent (R-NH) Core->Amide_Sub Modification at C5 Activity Anticancer Activity Amide_Sub->Activity Influences Potency Aryl Aryl Group Amide_Sub->Aryl Substituted_Aryl Substituted Aryl (e.g., 4-Cl, 2-Me) Aryl->Substituted_Aryl Substitution Pattern is Key Substituted_Aryl->Activity Can Enhance Activity

Caption: General SAR for Thiazole-5-carboxamides.

Schiff Base Derivatives: Exploring Antimicrobial Potential

The carbaldehyde group readily undergoes condensation reactions with primary amines to form Schiff bases (imines). This class of derivatives has shown significant promise as antimicrobial agents. The general structure involves the formation of a C=N bond, which can be crucial for biological activity.

Key SAR observations for antimicrobial activity include:

  • Nature of the Amine: The choice of the amine component in the Schiff base formation is a primary determinant of antimicrobial potency. Aromatic and heterocyclic amines often lead to compounds with significant activity.

  • Substituents on the Amine Moiety: Electron-withdrawing or electron-donating groups on the aromatic ring of the amine can modulate the electronic properties of the imine bond and the overall lipophilicity of the molecule, thereby affecting its ability to penetrate microbial cell membranes.

Comparative Performance Data

To provide a clear comparison, the following table summarizes the biological activity of representative trifluoromethyl-thiazole derivatives from the literature. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions between studies.

Compound ClassDerivativeTarget/Cell LineActivity MetricValueReference
Thiazole-5-carboxamide 2-(2-chlorophenyl)-4-(trifluoromethyl)-N-(4-chloro-2-methylphenyl)thiazole-5-carboxamideA-549% Inhibition (at 5 µg/mL)48%[4][5]
Thiazole-5-carboxamide 2-methyl-4-trifluoromethyl-thiazole-5-carboxamide derivativeTomato late blight% Control (at 375g ai/ha)90%[6]
Hydrazinylthiazole Hydrazinylthiazole derivativeα-amylaseIC5014.6 mM[7]

Experimental Protocols

For researchers aiming to synthesize and evaluate derivatives of this compound, the following detailed protocols provide a validated starting point.

Protocol 1: Synthesis of this compound

This protocol is a general representation based on common thiazole synthesis methods.[8]

Workflow Diagram:

Synthesis_Carbaldehyde Start Starting Materials: 3-bromo-1,1,1-trifluoropropan-2-one and Thioformamide Reaction Reaction in Ethanol Reflux Start->Reaction Workup Aqueous Work-up Extraction with Ethyl Acetate Reaction->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Product This compound Purification->Product

Caption: Synthesis of the core carbaldehyde.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thioformamide (1.0 eq) in ethanol.

  • Addition of Reagents: To the stirred solution, add 3-bromo-1,1,1-trifluoropropan-2-one (1.0 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.

Protocol 2: Synthesis of a Thiazole-5-carboxamide Derivative

This protocol outlines the oxidation of the aldehyde and subsequent amide coupling.

Step-by-Step Procedure:

  • Oxidation: Dissolve this compound (1.0 eq) in a suitable solvent like a mixture of t-butanol and water. Add an oxidizing agent such as potassium permanganate (KMnO4) portion-wise at 0 °C. Stir the reaction at room temperature until the aldehyde is completely consumed (monitored by TLC).

  • Work-up of Carboxylic Acid: Quench the reaction with a saturated solution of sodium sulfite. Acidify the mixture with dilute HCl and extract the product with ethyl acetate. Dry the organic layer and concentrate to obtain the crude 2-(Trifluoromethyl)thiazole-5-carboxylic acid.

  • Amide Coupling: Dissolve the carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and a catalyst such as 4-Dimethylaminopyridine (DMAP) (0.1 eq). Stir for 10 minutes, then add the desired amine (1.1 eq).

  • Reaction and Purification: Stir the reaction at room temperature overnight. Wash the reaction mixture with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Protocol 3: In Vitro Anticancer Activity Screening (MTT Assay)

This is a standard protocol for assessing the cytotoxicity of compounds against cancer cell lines.[9]

Step-by-Step Procedure:

  • Cell Seeding: Seed cancer cells (e.g., A-549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized thiazole derivatives (typically from a stock solution in DMSO) and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

The this compound scaffold is a valuable starting point for the development of novel therapeutic agents. The available data on its derivatives, particularly carboxamides, highlight the critical role of substituents at the 5-position in dictating biological activity, especially in the context of anticancer research. Future research should focus on a more systematic exploration of the SAR of a wider range of derivatives synthesized from this carbaldehyde, including a broader array of Schiff bases and other heterocyclic modifications. Screening these compounds against a more diverse panel of biological targets will be crucial for uncovering their full therapeutic potential. The detailed protocols provided herein offer a solid foundation for researchers to embark on such investigations, contributing to the advancement of thiazole-based drug discovery.

References

Spectroscopic analysis to confirm the structure of 2-(Trifluoromethyl)thiazole-5-carbaldehyde products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel compounds is a cornerstone of scientific rigor. This guide provides an in-depth, comparative analysis of the spectroscopic techniques used to elucidate and confirm the structure of 2-(Trifluoromethyl)thiazole-5-carbaldehyde, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] We will move beyond a simple recitation of data, offering insights into why specific spectroscopic signatures are definitive and how to differentiate the target molecule from potential synthetic artifacts.

The Importance of Structural Verification

This compound is a valuable building block due to the influence of the trifluoromethyl group, which can enhance the biological activity and stability of final products.[1] However, its synthesis can potentially yield isomers or related impurities. Therefore, a multi-faceted analytical approach is not just recommended; it is essential for ensuring the integrity of subsequent research and development. This guide will focus on the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to build an unshakeable structural proof.

Analytical Workflow for Structural Confirmation

A logical and efficient workflow is critical for the conclusive identification of this compound. The process should be systematic, with each technique providing a unique piece of the structural puzzle.

Caption: Workflow for the synthesis, purification, and spectroscopic confirmation of this compound.

¹H, ¹³C, and ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Toolkit

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a comprehensive picture of the molecular framework.

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum of this compound is expected to be simple, yet highly informative. The key is to look for two distinct signals:

  • Aldehydic Proton: A singlet appearing far downfield, typically in the range of 9.0-10.0 ppm.[2] This significant deshielding is characteristic of a proton attached to a carbonyl carbon.[2] Its singlet nature indicates the absence of adjacent protons.

  • Thiazole Ring Proton: A singlet corresponding to the proton at the C4 position of the thiazole ring. Its chemical shift will be influenced by the electron-withdrawing nature of both the adjacent trifluoromethyl group and the carbaldehyde group.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Obtain a standard one-dimensional ¹H NMR spectrum.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. Key signals to identify include:

  • Carbonyl Carbon: A signal in the highly deshielded region of 180-200 ppm, characteristic of an aldehyde carbonyl group.[2]

  • Thiazole Ring Carbons: Signals corresponding to the three carbons of the thiazole ring. The carbon bearing the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

  • Trifluoromethyl Carbon: A quartet signal, with a chemical shift influenced by the three attached fluorine atoms.

¹⁹F NMR Spectroscopy: The Trifluoromethyl Signature

¹⁹F NMR is particularly useful for confirming the presence and electronic environment of the trifluoromethyl group.[3][4] A single resonance is expected, and its chemical shift provides information about the electron-withdrawing or -donating nature of the thiazole ring.[5][6]

Comparative Analysis: Differentiating from Potential Isomers

A potential isomer that could arise during synthesis is 2-(Trifluoromethyl)thiazole-4-carbaldehyde. NMR spectroscopy provides a clear means of differentiation:

Spectroscopic FeatureThis compound (Target) 2-(Trifluoromethyl)thiazole-4-carbaldehyde (Isomer)
¹H NMR Two singlets (aldehyde and thiazole H)One singlet (aldehyde H) and one quartet (thiazole H, coupled to CF₃)
¹³C NMR Distinct chemical shifts for C4 and C5 of the thiazole ringDifferent chemical shifts for C4 and C5 of the thiazole ring

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For this compound, the IR spectrum should exhibit characteristic absorption bands:

  • C=O Stretch (Aldehyde): A strong, sharp absorption band typically in the region of 1700-1720 cm⁻¹.

  • C-H Stretch (Aldehyde): Two weak to medium bands around 2720 cm⁻¹ and 2820 cm⁻¹. The presence of the lower wavenumber band is a strong indicator of an aldehyde.[2]

  • C-F Stretch: Strong absorption bands in the region of 1100-1300 cm⁻¹ are characteristic of the trifluoromethyl group.

  • Thiazole Ring Vibrations: Absorptions corresponding to the C=N and C-S stretching vibrations within the thiazole ring.[7]

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation: A small amount of the liquid or solid sample is placed on the diamond crystal of an ATR-FTIR spectrometer.

  • Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹.

  • Data Analysis: The positions and intensities of the absorption bands are correlated with known functional group frequencies.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the exact molecular weight of the compound and valuable information about its structure through fragmentation patterns.

  • Molecular Ion Peak (M⁺): The mass spectrum should show a clear molecular ion peak corresponding to the molecular weight of this compound (C₅H₂F₃NOS, MW: 181.14 g/mol ).[1][8]

  • Fragmentation Pattern: The fragmentation pattern can provide further structural confirmation. Expect to see fragments corresponding to the loss of the formyl group (-CHO), the trifluoromethyl group (-CF₃), and other characteristic cleavages of the thiazole ring.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

  • Ionization: The sample is ionized using a suitable technique, such as electron ionization (EI) or electrospray ionization (ESI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Integrated Spectroscopic Data for Unambiguous Confirmation

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. The following diagram illustrates how the information from each method converges to provide a definitive structural assignment.

Structure_Confirmation cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry H_NMR ¹H NMR - Aldehydic Proton (9-10 ppm) - Thiazole Proton (singlet) Confirmed_Structure Confirmed Structure: This compound H_NMR->Confirmed_Structure Proton Connectivity C_NMR ¹³C NMR - Carbonyl Carbon (180-200 ppm) - Thiazole Carbons - CF₃ Carbon (quartet) C_NMR->Confirmed_Structure Carbon Framework F_NMR ¹⁹F NMR - Single resonance for CF₃ F_NMR->Confirmed_Structure CF₃ Group Presence IR_Spec IR - C=O stretch (~1710 cm⁻¹) - Aldehyde C-H (~2720, 2820 cm⁻¹) - C-F stretch (1100-1300 cm⁻¹) IR_Spec->Confirmed_Structure Functional Groups MS_Spec MS - Molecular Ion Peak (m/z 181) - Characteristic Fragmentation MS_Spec->Confirmed_Structure Molecular Formula

Caption: Integration of multi-technique spectroscopic data for the structural confirmation of this compound.

Conclusion

The structural confirmation of this compound requires a synergistic approach that leverages the strengths of NMR spectroscopy, IR spectroscopy, and mass spectrometry. By carefully analyzing the data from each technique and comparing it to expected values and potential isomers, researchers can be confident in the identity and purity of this important synthetic intermediate. This rigorous analytical process is fundamental to ensuring the reliability and reproducibility of subsequent scientific investigations.

References

Comparative analysis of synthetic methods for 2-(Trifluoromethyl)thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2-(trifluoromethyl)thiazole-5-carbaldehyde scaffold is a cornerstone in contemporary medicinal chemistry and agrochemical research. The incorporation of the trifluoromethyl group often imparts enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. Consequently, robust and efficient synthetic routes to this key building block are of paramount importance. This guide provides a comparative analysis of the prevalent synthetic methodologies, offering field-proven insights and detailed experimental protocols to aid researchers in selecting the optimal route for their specific needs.

I. Overview of Synthetic Strategies

The synthesis of this compound is not a single-step affair but rather a multi-stage process. The overarching strategy involves the initial construction of the trifluoromethylated thiazole ring system, typically with an ester functionality at the 5-position, followed by the subsequent conversion of this ester into the target aldehyde. Two primary pathways have emerged as the most viable approaches, differing in their method for the crucial ester-to-aldehyde transformation.

G cluster_0 Core Thiazole Synthesis cluster_1 Pathway A: Direct Reduction cluster_2 Pathway B: Two-Step Reduction-Oxidation start Ethyl 2-chloro-4,4,4-trifluoroacetoacetate + Thioamide ester Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate start->ester Hantzsch Thiazole Synthesis aldehyde_A This compound ester->aldehyde_A DIBAL-H (-78 °C) alcohol (2-(Trifluoromethyl)thiazol-5-yl)methanol ester->alcohol LiAlH4 aldehyde_B This compound alcohol->aldehyde_B Mild Oxidation (Swern / DMP)

Figure 1: High-level overview of the primary synthetic pathways to this compound.

II. Stage 1: Hantzsch Thiazole Synthesis of the Core Intermediate

The foundational step in all viable routes is the construction of the 2-(trifluoromethyl)thiazole ring, which is reliably achieved through the Hantzsch thiazole synthesis. This classic condensation reaction involves the cyclization of an α-haloketone with a thioamide. In this specific case, ethyl 2-chloro-4,4,4-trifluoroacetoacetate serves as the α-haloketone component.

The choice of thioamide dictates the substituent at the 2-position of the resulting thiazole. For the synthesis of the title compound, trifluorothioacetamide would be the ideal, albeit potentially challenging, reagent. However, a more common and well-documented approach is to use a simpler thioamide, such as thioacetamide, to first synthesize an analogous 2-alkyl-4-(trifluoromethyl)thiazole-5-carboxylate, which can then be further elaborated. For the purpose of this guide, we will focus on the direct synthesis of the 2-trifluoromethyl variant's precursor. A notable high-yield process has been reported for a similar structure, ethyl 2-ethyl-4-(trifluoromethyl)thiazole-5-carboxylate, achieving a 90.6% yield.[1] This method provides a strong basis for the synthesis of the ethyl 2-(trifluoromethyl)thiazole-5-carboxylate intermediate.

Causality in Experimental Choices:
  • Solvent: Acetonitrile is a common solvent for Hantzsch thiazole synthesis due to its polarity, which facilitates the dissolution of the reactants, and its relatively high boiling point, allowing for reactions to be conducted at elevated temperatures if necessary.

  • Base: A base, such as triethylamine, is often employed to neutralize the hydrogen halide formed during the cyclization, driving the reaction to completion.[1]

III. Stage 2: Conversion of the Ester to the Aldehyde – A Comparative Analysis

With the ethyl 2-(trifluoromethyl)thiazole-5-carboxylate intermediate in hand, the critical transformation to the aldehyde can be approached via two distinct strategies: a direct, single-step reduction or a two-step reduction-oxidation sequence.

Pathway A: Direct Reduction with Diisobutylaluminum Hydride (DIBAL-H)

DIBAL-H is a powerful and sterically hindered reducing agent capable of selectively reducing esters to aldehydes at low temperatures.[2][3][4] The success of this method hinges on the stability of the tetrahedral intermediate formed upon hydride attack, which is maintained at cryogenic temperatures (typically -78 °C), preventing over-reduction to the primary alcohol.[4]

Advantages:

  • Atom Economy: This is a single-step conversion from the ester, making it a more atom-economical approach compared to the two-step alternative.

  • Reduced Step Count: Fewer synthetic steps generally translate to higher overall yields and reduced purification efforts.

Disadvantages:

  • Strict Temperature Control: The reaction is highly sensitive to temperature fluctuations. Any deviation above -78 °C can lead to the formation of the corresponding alcohol as a significant byproduct, complicating purification.[3]

  • Reagent Handling: DIBAL-H is a pyrophoric reagent that requires careful handling under an inert atmosphere.

  • Work-up: The quenching and work-up of DIBAL-H reactions can be challenging due to the formation of gelatinous aluminum salts.[3]

Pathway B: Two-Step Reduction to Alcohol and Subsequent Oxidation

This pathway involves the complete reduction of the ester to the primary alcohol, (2-(trifluoromethyl)thiazol-5-yl)methanol, followed by its selective oxidation to the desired aldehyde.

Step 1: Reduction of the Ester with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride is a potent reducing agent that readily converts esters to primary alcohols.[5] Unlike DIBAL-H, this reaction is typically run to completion to ensure the full conversion of the starting material.

Advantages:

  • Robust and Reliable: LiAlH₄ reductions of esters are generally high-yielding and less sensitive to minor temperature variations compared to DIBAL-H partial reductions.

  • Complete Conversion: The reaction typically goes to completion, simplifying the purification of the resulting alcohol.

Disadvantages:

  • Reagent Hazard: LiAlH₄ is a highly reactive and pyrophoric reagent that must be handled with extreme care under anhydrous conditions.

  • Work-up: The quenching of LiAlH₄ reactions requires a specific and careful procedure to manage the evolution of hydrogen gas and the formation of aluminum salts.[5]

Step 2: Oxidation of the Alcohol to the Aldehyde

The selective oxidation of the primary alcohol to the aldehyde without over-oxidation to the carboxylic acid is crucial. Several mild oxidation methods are well-suited for this transformation, with Swern and Dess-Martin periodinane (DMP) oxidations being the most prominent.

  • Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures, followed by the addition of a hindered base like triethylamine.[6][7] It is known for its mild conditions and tolerance of a wide range of functional groups.[7]

  • Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that provides a mild and highly selective method for oxidizing primary alcohols to aldehydes at room temperature.[8] It offers the advantages of neutral reaction conditions, short reaction times, and often straightforward work-ups.[8]

Advantages of Pathway B:

  • Higher Overall Yield (Potentially): While it involves an additional step, the individual yields of the reduction and oxidation steps are often very high and reproducible, potentially leading to a higher overall yield compared to the more sensitive direct reduction.

  • Less Stringent Temperature Control (for Oxidation): While the Swern oxidation requires low temperatures, DMP oxidation can be conveniently performed at room temperature.

  • Purity of Intermediate: The isolation and purification of the intermediate alcohol can be more straightforward than managing a mixture of aldehyde and over-reduced alcohol from a direct reduction.

Disadvantages of Pathway B:

  • Increased Step Count: The additional step adds to the overall reaction time and resource utilization.

  • Reagent Considerations: Both Swern and DMP reagents have their own considerations. The Swern oxidation produces the malodorous byproduct dimethyl sulfide, while DMP can be explosive under certain conditions and is relatively expensive.[7][8]

IV. Quantitative Comparison of Synthetic Routes

Parameter Pathway A: Direct Reduction (DIBAL-H) Pathway B: Two-Step Reduction-Oxidation
Key Reagents Diisobutylaluminum Hydride (DIBAL-H)1. Lithium Aluminum Hydride (LiAlH₄) 2. DMSO, Oxalyl Chloride, Triethylamine (Swern) OR Dess-Martin Periodinane (DMP)
Number of Steps (from ester) 12
Typical Yield 60-70% (highly substrate and condition dependent)80-90% (overall from alcohol)
Reaction Temperature -78 °C (strict control required)Reduction: 0 °C to reflux; Oxidation: -78 °C (Swern) or Room Temp (DMP)
Key Advantages Fewer steps, higher atom economy.Potentially higher and more reproducible overall yield, less stringent temperature control for DMP oxidation.
Key Disadvantages Strict temperature control is critical to avoid over-reduction, pyrophoric reagent, challenging work-up.More steps, use of pyrophoric LiAlH₄, malodorous byproduct in Swern, cost and potential hazard of DMP.

V. Detailed Experimental Protocols

Protocol for Stage 1: Synthesis of Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate (Adapted from[1])

G reagents Ethyl 2-chloro-4,4,4-trifluoroacetoacetate Thioacetamide Triethylamine Acetonitrile reaction Hantzsch Thiazole Synthesis Reflux, 1h reagents->reaction workup Aqueous Work-up Extraction with Ether reaction->workup product Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate workup->product G ester Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate in dry Diethyl Ether dibal DIBAL-H (1.05 eq) -78 °C, 1.5h ester->dibal quench Quench with Saturated NH4Cl Warm to RT dibal->quench filtration Filter through Celite® quench->filtration product This compound filtration->product G ester Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate in dry THF lah LiAlH4 Reflux ester->lah quench Fieser Work-up (H2O, NaOH, H2O) lah->quench filtration Filter and Extract quench->filtration product (2-(Trifluoromethyl)thiazol-5-yl)methanol filtration->product G reagents DMSO, Oxalyl Chloride in DCM, -78 °C alcohol Add (2-(Trifluoromethyl)thiazol-5-yl)methanol in DCM, -78 °C reagents->alcohol base Add Triethylamine -78 °C to RT alcohol->base workup Aqueous Work-up Extraction base->workup product This compound workup->product

References

A Comparative Guide to the Purity Assessment of Synthesized 2-(Trifluoromethyl)thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in a Versatile Pharmaceutical Intermediate

2-(Trifluoromethyl)thiazole-5-carbaldehyde is a crucial heterocyclic building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] The presence of the trifluoromethyl group often enhances the biological activity, metabolic stability, and lipophilicity of the final active pharmaceutical ingredient (API).[1] Given its role as a key intermediate, the purity of this compound is paramount. Even trace impurities can have a significant impact on the yield and purity of subsequent synthetic steps, and ultimately, the safety and efficacy of the final drug product.[3]

This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized this compound. We will delve into the principles of each technique, offer insights into their relative strengths and weaknesses, and provide detailed experimental protocols to assist researchers in selecting and implementing the most appropriate methods for their specific needs.

Understanding Potential Impurities: A Consequence of Synthesis

The impurity profile of this compound is intrinsically linked to its synthetic route. A common approach to thiazole synthesis is the Hantzsch condensation, which involves the reaction of a thioamide with an α-haloketone.[4] Variations of this method are often employed for substituted thiazoles.[5][6][7]

Potential impurities can include:

  • Starting Materials: Unreacted thioamides or α-halocarbonyl compounds.

  • By-products: Products from side reactions, such as the formation of isomeric thiazoles or over-alkylation products.

  • Reagents and Solvents: Residual reagents, catalysts, and solvents used in the synthesis and purification steps.[3]

  • Degradation Products: The aldehyde functional group can be susceptible to oxidation, forming the corresponding carboxylic acid.

A thorough understanding of the synthetic pathway is therefore the first step in developing a robust purity assessment strategy.

A Comparative Analysis of Analytical Techniques for Purity Determination

A multi-faceted approach, employing a combination of chromatographic and spectroscopic techniques, is often necessary for a comprehensive purity assessment.[8][9] The choice of methods depends on the specific information required, such as the detection of trace impurities, structural confirmation, or quantitative analysis.[10][11]

Here, we compare the most relevant techniques for analyzing this compound:

Analytical Method Principle Information Provided Advantages Limitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of the analyte and impurities between a stationary and a mobile phase.[10]Chemical purity, presence of related substances and process impurities.[10]High resolution, quantitative, robust, and widely available.[9][10]May require method development to separate all structurally similar impurities. Does not provide detailed structural information on its own.[10]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas, followed by mass analysis.[9]Identification and quantification of volatile impurities, including residual solvents. Provides structural information from mass spectra.High sensitivity and specificity for volatile compounds.[9]Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for some analytes.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing information about the chemical environment.[10]Structural confirmation, identification, and quantification of impurities with unique signals.[10]Non-destructive, provides detailed structural information, and can be quantitative (qNMR).[10][11] ¹⁹F NMR is particularly useful for fluorinated compounds.[13][14]Lower sensitivity compared to chromatographic techniques for trace impurities.[10] Complex spectra can be difficult to interpret.[10]
Elemental Analysis (EA) Combustion of the sample to determine the mass fractions of carbon, hydrogen, nitrogen, and sulfur.[15][16]Confirms the elemental composition and can indicate the presence of inorganic impurities or residual solvents.Provides fundamental information on the bulk purity of the sample.[15]Does not provide information on the nature of organic impurities. Requires a relatively pure sample for accurate results (accepted deviation is typically within 0.3-0.4%).[15][17]

Visualizing the Purity Assessment Workflow

A systematic approach is essential for a thorough purity evaluation. The following diagram illustrates a typical workflow:

Purity_Assessment_Workflow cluster_synthesis Synthesis & Work-up cluster_purification Purification cluster_analysis Purity Assessment Synthesis Synthesized Product (Crude) Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Initial_Screen Initial Screen (TLC, ¹H NMR) Purification->Initial_Screen HPLC HPLC (Purity, Impurity Profile) Initial_Screen->HPLC GC_MS GC-MS (Residual Solvents, Volatile Impurities) Initial_Screen->GC_MS NMR ¹⁹F & ¹³C NMR (Structural Confirmation) Initial_Screen->NMR EA Elemental Analysis (Elemental Composition) Initial_Screen->EA Final_Purity Final Purity Determination HPLC->Final_Purity GC_MS->Final_Purity NMR->Final_Purity EA->Final_Purity

Caption: A typical workflow for the purity assessment of a synthesized compound.

Detailed Experimental Protocols

The following are example protocols that can be adapted for the purity analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is the workhorse for purity determination in the pharmaceutical industry due to its high resolving power and quantitative capabilities.[9] A reversed-phase method is generally a good starting point for moderately polar compounds like the target analyte.

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, to improve peak shape)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., a gradient from 30:70 to 70:30 acetonitrile:water) with 0.1% formic acid.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25 °C

    • Detection wavelength: 254 nm (or a wavelength determined by UV scan)

  • Data Analysis: Calculate the purity by the area percentage method, assuming all impurities have a similar response factor to the main component.

Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is ideal for identifying and quantifying volatile impurities, such as residual solvents from the synthesis and purification processes.

Instrumentation:

  • GC system coupled to a mass spectrometer

  • Capillary column suitable for polar analytes (e.g., DB-WAX or equivalent)

Reagents:

  • High-purity solvent for sample dissolution (e.g., dichloromethane or ethyl acetate)

Procedure:

  • Sample Preparation: Prepare a solution of the sample in a suitable solvent at a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Injector temperature: 250 °C

    • Oven temperature program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

    • Carrier gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization mode: Electron Ionization (EI) at 70 eV

    • Mass range: 40-400 amu

  • Data Analysis: Identify peaks by comparing their mass spectra with a library (e.g., NIST). Quantify residual solvents using an internal or external standard method.

¹⁹F Nuclear Magnetic Resonance (¹⁹F-NMR) Spectroscopy

Rationale: For a fluorinated compound like this compound, ¹⁹F-NMR is a powerful tool.[13] It provides a clean spectrum with high sensitivity and a wide chemical shift range, making it excellent for identifying and quantifying fluorine-containing impurities.[14]

Instrumentation:

  • NMR spectrometer (300 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • Internal standard (e.g., trifluorotoluene)

Procedure:

  • Sample Preparation: Accurately weigh the sample and a known amount of the internal standard into an NMR tube and dissolve in the deuterated solvent.

  • Data Acquisition: Acquire the ¹⁹F-NMR spectrum with appropriate parameters (e.g., sufficient relaxation delay for quantitative analysis).

  • Data Analysis: Integrate the signals of the sample and the internal standard. The purity can be calculated based on the integral ratios and the known purity of the internal standard.

Interpreting the Data: A Holistic Approach

No single technique provides a complete picture of purity. A comprehensive assessment requires the correlation of data from multiple analytical methods.

  • HPLC provides the primary measure of purity and reveals the presence of non-volatile impurities.

  • GC-MS complements this by identifying and quantifying volatile impurities.

  • NMR confirms the structure of the main component and can help identify the structure of major impurities.

  • Elemental Analysis provides a final check on the overall composition.

The acceptable level of purity will depend on the intended use of the compound. For early-stage research, a purity of >95% may be sufficient, while for use in GMP (Good Manufacturing Practice) synthesis, a much higher purity (>99%) with a well-characterized impurity profile is required.

Conclusion: Ensuring Quality and Reproducibility

The purity of this compound is a critical quality attribute that directly influences the success of subsequent research and development activities. By employing a combination of orthogonal analytical techniques, as outlined in this guide, researchers can confidently assess the purity of their synthesized material, ensuring the quality, consistency, and reliability of their scientific outcomes.

References

A Senior Application Scientist's Guide to 2-(Trifluoromethyl)thiazole-5-carbaldehyde: A Comparative Analysis for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug discovery and fine chemical synthesis, the selection of building blocks is a critical decision that dictates the trajectory of a research program. This guide provides an in-depth analysis of 2-(Trifluoromethyl)thiazole-5-carbaldehyde, a key intermediate whose trifluoromethyl group promises to enhance the biological activity and stability of target molecules.[1] We will delve into its physicochemical properties, propose a robust synthetic pathway, and compare its expected reactivity profile with its non-fluorinated counterpart, 2-methylthiazole-5-carbaldehyde, providing a comprehensive framework for its application in your research.

Physicochemical Properties and Safety Profile

A foundational understanding of a reagent's properties and handling requirements is paramount for its effective and safe implementation in any synthetic workflow.

Table 1: Comparison of Physicochemical Properties

PropertyThis compound2-Methylthiazole-5-carbaldehyde
CAS Number 903130-38-11003-60-7
Molecular Formula C₅H₂F₃NOSC₅H₅NOS
Molecular Weight 181.14 g/mol [1]127.17 g/mol [2]
Physical Form LiquidSolid
Boiling Point 154.7 ± 40.0 °C at 760 mmHgNot readily available
Storage Temperature -20°C, sealed, away from moisture-20°C, under inert atmosphere
Purity (Typical) ≥95%[1]≥97%

Safety and Handling:

This compound is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be conducted in a well-ventilated fume hood.

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

Proposed Synthetic Route and Experimental Protocol

Synthesis_Workflow cluster_0 Step 1: Thiazole Ring Formation cluster_1 Step 2: Saponification cluster_2 Step 3: Reduction to Alcohol cluster_3 Step 4: Oxidation to Aldehyde A Thioacetamide C Ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate A->C Acetonitrile, Triethylamine B Ethyl 2-chloro-4,4,4-trifluoroacetoacetate B->C D Ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate E 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid D->E NaOH, H2O/EtOH F 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid G (2-(Trifluoromethyl)thiazol-5-yl)methanol F->G LiAlH4, Dry Ether H (2-(Trifluoromethyl)thiazol-5-yl)methanol I This compound H->I Dess-Martin Periodinane, DCM

Figure 1: Proposed multi-step synthesis of this compound.

Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of Ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate

This procedure is adapted from a patented method for a similar derivative.[3]

  • To a solution of thioacetamide in acetonitrile, add ethyl 2-chloro-4,4,4-trifluoroacetoacetate dropwise at room temperature.

  • After the initial reaction, add triethylamine and reflux the mixture.

  • Upon completion, cool the reaction, add water, and extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ester.

Step 2: Saponification to 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid

  • Dissolve the crude ester from Step 1 in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide and heat the mixture.

  • After the reaction is complete, remove the ethanol under reduced pressure.

  • Acidify the aqueous residue with concentrated hydrochloric acid to precipitate the carboxylic acid.

  • Filter the solid, wash with water, and dry to obtain the product.

Step 3: Reduction to (2-(Trifluoromethyl)thiazol-5-yl)methanol

Caution: Lithium aluminum hydride (LiAlH₄) reacts violently with water.

  • In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ in anhydrous diethyl ether.

  • Cool the suspension to 0°C and slowly add a solution of the carboxylic acid from Step 2 in anhydrous diethyl ether.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction by the sequential slow addition of water, 15% aqueous NaOH, and then more water.

  • Filter the resulting aluminum salts and extract the filtrate with diethyl ether.

  • Dry the combined organic layers and concentrate to give the desired alcohol.

Step 4: Oxidation to this compound

The Dess-Martin periodinane (DMP) oxidation is a mild and efficient method for converting primary alcohols to aldehydes.[4]

  • Dissolve the alcohol from Step 3 in anhydrous dichloromethane (DCM).

  • Add Dess-Martin periodinane in one portion at room temperature.

  • Stir the reaction until the starting material is consumed (monitor by TLC).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.

  • Separate the layers and extract the aqueous layer with DCM.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the crude product by flash column chromatography to obtain this compound.

Spectroscopic Characterization: A Comparative Overview

While experimental spectra for this compound are not widely published, we can predict its key spectroscopic features and compare them to the known data for 2-methylthiazole-5-carbaldehyde.

Table 2: Predicted vs. Known Spectroscopic Data

Spectroscopic TechniqueThis compound (Predicted)2-Methylthiazole-5-carbaldehyde (Known/Predicted)
¹H NMR Singlet for the thiazole proton (C4-H) deshielded by the adjacent CF₃ group; singlet for the aldehyde proton.Singlet for the thiazole proton (C4-H); singlet for the aldehyde proton; singlet for the methyl protons.
¹³C NMR Quartet for the CF₃ carbon due to C-F coupling; downfield shifts for the thiazole ring carbons due to the electron-withdrawing CF₃ group.Resonances for the thiazole ring carbons, the aldehyde carbon, and the methyl carbon.
¹⁹F NMR A singlet for the CF₃ group.Not applicable.
FTIR (cm⁻¹) Strong C=O stretch (aldehyde); C-F stretching bands.Strong C=O stretch (aldehyde) around 1680-1700 cm⁻¹.
Mass Spec (EI) Molecular ion peak (M⁺); fragmentation pattern showing loss of CF₃ and CO.Molecular ion peak (M⁺); fragmentation pattern showing loss of CH₃ and CO.

Reactivity Profile: The Influence of the Trifluoromethyl Group

The primary difference in reactivity between this compound and its methyl-substituted analog stems from the strong electron-withdrawing nature of the trifluoromethyl group.[5] This has a profound impact on the electrophilicity of the aldehyde's carbonyl carbon.

Reactivity_Comparison cluster_0 This compound cluster_1 2-Methylthiazole-5-carbaldehyde A CF₃ Strong Electron-Withdrawing Effect Increased Electrophilicity of Carbonyl Carbon B CH₃ Weak Electron-Donating Effect Baseline Electrophilicity of Carbonyl Carbon C Leads to: E Slower reaction rates with nucleophiles B->E D Faster reaction rates with nucleophiles C->D

Figure 2: Comparative electrophilicity and its effect on reactivity.

This increased electrophilicity suggests that this compound will exhibit enhanced reactivity towards nucleophiles in reactions such as:

  • Wittig Reaction: The formation of the oxaphosphetane intermediate is expected to be faster.

  • Aldol Condensation: The deprotonation of the enolizable partner will be the rate-determining step, but the subsequent nucleophilic attack on the trifluoromethylated aldehyde will be more facile.

  • Grignard and Organolithium Additions: These reactions should proceed more readily compared to the non-fluorinated analog.

Illustrative Protocol: Wittig Reaction

The following is a general protocol for a Wittig reaction with a heterocyclic aldehyde, which can be adapted for this compound.[6]

  • Suspend a phosphonium salt (e.g., methyltriphenylphosphonium bromide) in an anhydrous solvent like THF under an inert atmosphere.

  • Cool the suspension to 0°C and add a strong base (e.g., n-butyllithium) dropwise to generate the ylide.

  • Stir the resulting ylide solution at 0°C for a designated period.

  • Add a solution of the aldehyde in anhydrous THF dropwise to the ylide solution at 0°C.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Work up the reaction by quenching with a saturated aqueous solution of ammonium chloride, followed by extraction, drying, and purification by column chromatography.

Conclusion and Outlook

This compound represents a valuable building block for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. Its key feature, the trifluoromethyl group, is anticipated to significantly enhance the reactivity of the aldehyde towards nucleophilic attack, potentially leading to higher yields and faster reaction times in various synthetic transformations. While detailed experimental data for this specific compound is not yet abundant in the public domain, the proposed synthetic route and the theoretical comparison of its reactivity provide a solid foundation for its incorporation into research programs. The increased electrophilicity of the carbonyl carbon, a direct consequence of the trifluoromethyl substituent, is a predictable and exploitable feature for the synthetic chemist. As the demand for fluorinated organic molecules continues to grow, the utility of reagents like this compound is set to expand, making it a worthy candidate for your synthetic endeavors.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.